1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
説明
特性
IUPAC Name |
9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJDIDJKSFVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244167 | |
| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-64-9 | |
| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONDANSETRON OLEFIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098F00IT8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
[1]
Executive Summary
This technical guide details the structural elucidation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , a critical intermediate and regulated impurity (EP Impurity D) in the synthesis of the antiemetic drug Ondansetron.[1]
In drug development, this molecule represents a "structural gatekeeper."[1] Its formation via the elimination of a Mannich base confirms the successful activation of the C3 position, while its complete conversion is required to meet ICH Q3A impurity guidelines.[1] This guide provides a self-validating analytical framework to confirm its identity, distinguishing it from its precursor (the ketone) and the final API.[1]
Synthesis & Structural Context
To elucidate the structure, one must understand its origin.[1] The molecule is formed via an elimination reaction from a C3-Mannich base intermediate.[1]
-
Precursor: 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one.[1][2][3][4][5][6][7][8]
-
Transformation: A Mannich reaction introduces an amine side chain, which undergoes Hofmann-type elimination to yield the exocyclic methylene group.[1]
-
Target Structure: A tricyclic carbazole core with a conjugated enone system.[1]
Diagram 1: Synthesis & Origin Pathway
Caption: The "Target Molecule" is the electrophilic alkene intermediate (Impurity D) formed prior to the final Michael addition.
Analytical Strategy: The Elucidation Protocol
The elucidation logic rests on detecting the loss of symmetry at C3 and the appearance of the exocyclic alkene .[1]
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and degree of unsaturation.
-
Protocol: ESI-TOF or Orbitrap in Positive Mode.[1]
-
Target Data:
-
Validation: A mass shift of -2 Da relative to the methyl-analog impurity (if present) or +12 Da from the starting ketone.[1]
Infrared Spectroscopy (FT-IR)
Objective: Identify the conjugated enone system.
-
Key Diagnostic Bands:
Nuclear Magnetic Resonance (NMR)
This is the definitive tool.[1] The focus is on the exocyclic methylene protons .
1H NMR (Proton) - The "Fingerprint"
-
Solvent:
or .[1] -
Critical Signals:
-
Exocyclic Methylene (
): Look for two distinct singlets (or very fine doublets) in the olefinic region, typically between 5.2 ppm and 6.3 ppm .[1]-
Differentiation: In the starting material, C3 is a
appearing as a multiplet/triplet upfield (~2.7 ppm).[1] The shift to the downfield olefinic region is the primary proof of structure.[1] -
Geminal Coupling: The two protons are magnetically non-equivalent due to the fixed geometry of the ring, often separated by 0.5–1.0 ppm.[1]
-
-
N-Methyl Group: A strong singlet at ~3.7 ppm .[1]
-
Aromatic Zone: Four protons (H5–H8) in the 7.2–8.2 ppm range.[1] H5 (closest to carbonyl) is typically the most deshielded doublet (~8.1 ppm).[1]
-
Aliphatic Ring: Two methylene groups (
at C1 and C2) appearing as triplets/multiplets around 2.6–3.2 ppm.[1]
-
13C NMR (Carbon)
-
Carbonyl (C4): ~180–185 ppm.[1]
-
Exocyclic Alkene:
2D NMR Correlations (Connectivity)
To rigorously prove the position of the double bond:
Definitive Confirmation: X-Ray Crystallography
While NMR provides solution-state proof, X-ray diffraction (XRD) offers absolute configuration and solid-state confirmation.[1]
-
Reference Standard: The crystal structure of this specific intermediate has been solved and reported.
-
Lattice Data: Monoclinic system, space group
.[1][6] -
Citation: Ke, Y.-J., et al. "Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO."[1][6] Z. Kristallogr. NCS 236.3 (2021): 541–542.[1][6]
-
Significance: This publication serves as the "Gold Standard" reference for verifying your synthesized or isolated material.[1]
Impurity Differentiation Table
Use this table to validate your analytical results against potential confounders.
| Feature | Target: 3-Methylene Intermediate | Starting Material (Ketone) | Ondansetron (API) |
| MW | 211.26 | 199.25 | 293.36 |
| 1H NMR (Olefinic) | Two singlets (5.0–6.5 ppm) | None | Imidazole protons (6.9–7.2 ppm) |
| 1H NMR (C3) | Quaternary (No H at C3) | CH Multiplet (Methine) | |
| HPLC RT | Distinct (typically RRT ~0.8-0.[1]9) | Early eluting | Late eluting |
| Appearance | White/Off-white solid | White solid | White solid |
Experimental Workflow Diagram
Diagram 2: Elucidation Logic Flow
Caption: Logical decision tree for confirming the identity of the methylene intermediate.
References
-
Ke, Y.-J., Li, G.-Q., Ke, Y.-J., Liang, P.-J., Wang, P.-C., & Xian, S.-H. (2021).[1][6] Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO.[1][6] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][6] [Link]
-
European Pharmacopoeia (Ph.[1][2][7] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. (Defines Impurity D specifications).
-
PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2][3][5][6][7][9] [Link][1]
-
Kim, M. Y., et al. (1997).[1] Synthesis of Ondansetron. Heterocycles, 45, 2041.[1][3] (Describes the Mannich/Elimination chemistry).
Sources
- 1. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN115677559A - One-step synthesis method of ondansetron intermediate tetrahydrocarbazolone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
Technical Whitepaper: Physicochemical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
This technical guide details the physicochemical profile, synthesis, and critical reactivity of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1] This compound is a vital intermediate and a pharmacopeial impurity (Impurity D) in the manufacturing of Ondansetron.[1]
Common Designation: Ondansetron Impurity D / Related Compound D Role: Key Synthetic Intermediate & Michael Acceptor Impurity[1]
Executive Summary
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is the penultimate intermediate in the synthesis of the antiemetic drug Ondansetron.[1][2] Structurally, it is an
Chemical Identity & Structural Analysis[1][3][4]
| Property | Specification |
| IUPAC Name | 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| CAS Number | 99614-64-9 |
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| Pharmacopeial Status | EP Impurity D; USP Related Compound D |
| Structural Alert | Exocyclic methylene ( |
Structural Diagram
The following diagram illustrates the core carbazole structure and the reactive exocyclic methylene group responsible for its electrophilic nature.
Caption: Structural decomposition highlighting the conjugated system that defines the compound's reactivity.
Physicochemical Properties[4][5][6][7][8][9][10]
The physical state and solubility profile are governed by the planar aromatic carbazole system and the polar ketone functionality.
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 182 – 185 °C | Sharp melting range indicates high crystallinity |
| Boiling Point | ~394 °C | Predicted (decomposes before boiling) |
| Density | ~1.18 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, Chloroform | Limited solubility in water; soluble in organic solvents |
| LogP | ~2.7 | Moderate lipophilicity |
| pKa | Non-ionizable in physiological range | Lacks basic amine (unlike Ondansetron) |
Spectral Characterization
Identification relies on distinguishing the exocyclic methylene protons from the aromatic signals of the carbazole ring.
-
H NMR (Diagnostic Signals):
-
~5.0 – 6.5 ppm: Two distinct singlets (or fine doublets) corresponding to the geminal vinyl protons (
).[1] This is the most critical purity marker. -
~3.7 ppm: Singlet (3H) for the
-methyl group.[1] - ~7.0 – 8.2 ppm: Multiplet corresponding to the 4 aromatic protons of the carbazole benzo-ring.
-
~2.8 – 3.5 ppm: Methylene protons of the tetrahydro-ring (
and ).[1]
-
~5.0 – 6.5 ppm: Two distinct singlets (or fine doublets) corresponding to the geminal vinyl protons (
-
Infrared Spectroscopy (IR):
Synthesis & Reactivity Profile[1][9]
Formation Pathway
This compound is generated via a Mannich reaction followed by elimination. It is the "activated" intermediate that captures the imidazole nucleophile.
Caption: Synthesis pathway showing the generation of the methylene intermediate (Impurity D) and its conversion to Ondansetron.
Reactivity & Stability
-
Michael Acceptor Activity: The exocyclic double bond at C3 is highly electrophilic. It reacts rapidly with nucleophiles (thiols, amines, imidazoles).[1]
-
Dimerization: In the absence of a nucleophile, the compound can undergo self-reaction (Diels-Alder type or radical dimerization) to form high molecular weight impurities (e.g., Impurity E/F analogues).[1]
-
Stability: It is stable in solid form when stored cold (2-8°C) and protected from light.[1] In solution, particularly protic solvents, it may degrade or polymerize over time.[1]
Analytical Methodologies
Separation of this non-basic impurity from the basic drug substance (Ondansetron) requires specific chromatographic conditions.[1]
-
Technique: Reverse Phase HPLC (RP-HPLC).[1]
-
Column: C18 (Octadecylsilane), e.g., Waters Symmetry or Agilent Zorbax.[1]
-
Mobile Phase: Phosphate buffer (pH ~3.5) : Acetonitrile gradient.
-
Note: Low pH suppresses the ionization of silanols but does not affect the non-ionizable Impurity D.
-
-
Detection: UV at 216 nm or 248 nm (Carbazole absorption max).[1]
-
Relative Retention Time (RRT): Typically elutes before Ondansetron (RRT ~0.4 - 0.5 depending on method) due to the lack of the bulky, basic imidazole group.[1]
Safety & Toxicology
-
GHS Classification:
-
Genotoxicity Alert: As an
-unsaturated ketone, it is a structural alert for genotoxicity (potential alkylation of DNA).[1] However, in the context of Ondansetron manufacturing, it is a controlled process impurity with strict limits (typically < 0.15% or lower per ICH Q3A/Q3B).[1]
References
-
European Pharmacopoeia (Ph. Eur.) , "Ondansetron Hydrochloride Dihydrate Monograph," European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) , "Ondansetron Hydrochloride: Related Compound D," USP-NF Online.[1] [1]
-
PubChem , "1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Compound Summary)," National Center for Biotechnology Information.[1] [1]
-
LGC Standards , "Ondansetron Impurity D Reference Standard Data Sheet," LGC Group.
-
ChemicalBook , "CAS 99614-64-9 Properties and Data," ChemicalBook Database.[1]
Sources
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS number 99614-64-9
CAS Number: 99614-64-9 Common Designation: Ondansetron Impurity D (EP) / Related Compound D (USP)[1][2][3][4][5]
Executive Summary
This technical guide provides a comprehensive analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[2][4][5] While primarily known as Ondansetron Impurity D , this molecule serves a dual role in pharmaceutical chemistry: it is the critical electrophilic intermediate in the synthesis of the 5-HT3 antagonist Ondansetron, and a degradation product that poses stability challenges.[2]
For drug development professionals, understanding the reactivity of the exocyclic methylene group—a potent Michael acceptor—is essential for controlling genotoxic risks (ICH M7) and ensuring API purity.[2] This guide details its formation mechanisms, analytical separation strategies, and handling protocols.
Chemical Architecture & Reactivity
The core structure of CAS 99614-64-9 features a carbazol-4-one scaffold with an exocyclic double bond at the C3 position.[2] This
The Michael Acceptor Motif
The exocyclic methylene group creates an electron-deficient center at the
Physical Properties
| Property | Data | Note |
| Molecular Formula | - | |
| Molecular Weight | 211.26 g/mol | - |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | Chloroform, DMSO, Methanol | Lipophilic relative to Ondansetron |
| Melting Point | ~145–150 °C | Varies by crystal habit |
| Reactivity | High (Electrophile) | Prone to polymerization or oxidation |
Synthesis & Formation Pathways
Understanding the genesis of Impurity D is critical for process control.[2] It is formed via a Mannich reaction followed by elimination, or through the degradation of Ondansetron.[2]
Synthetic Route (Forward Reaction)
The industrial synthesis typically involves:
-
Mannich Reaction: Reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and a secondary amine (e.g., dimethylamine or morpholine).[2]
-
Elimination: Thermal elimination of the amine creates the exocyclic methylene intermediate (CAS 99614-64-9).[2]
-
Michael Addition: Conjugate addition of 2-methylimidazole yields Ondansetron.[2]
Degradation Pathway (Reverse Reaction)
Under thermal stress or specific pH conditions, Ondansetron can undergo a Retro-Michael reaction , ejecting the imidazole group and reverting to the methylene impurity (Impurity D).[2]
Pathway Visualization
Figure 1: The central role of CAS 99614-64-9 (Impurity D) as both a synthetic precursor and a degradation product of Ondansetron.[2]
Analytical Characterization & Control
Detecting CAS 99614-64-9 requires separating a lipophilic, neutral ketone (Impurity D) from a basic, polar API (Ondansetron).[2]
HPLC Method Development Strategy
-
Stationary Phase: A C18 or Phenyl-Hexyl column is recommended.[2] The methylene group increases hydrophobicity, causing Impurity D to elute after Ondansetron in reverse-phase systems lacking ion-pairing agents.[2]
-
Mobile Phase: Phosphate buffer (pH 3.0–4.[2]0) is critical to protonate the imidazole on Ondansetron (reducing its retention) while leaving Impurity D unaffected (neutral).[2]
-
Detection: UV at 249 nm or 216 nm.[2]
Standardized HPLC Protocol (Adapted from USP/EP)
This protocol separates Impurity D from Ondansetron and other related compounds (A, C).[2]
| Parameter | Condition |
| Column | L1 (C18), |
| Mobile Phase A | Phosphate Buffer pH 3.5 (approx. 10 mM |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic or Gradient (Recommended: 80:20 Buffer:ACN initially) |
| Flow Rate | 1.5 mL/min |
| Detection | UV @ 216 nm (High Sensitivity) or 249 nm (Selectivity) |
| Retention Order | Ondansetron ( |
Note: In some isocratic methods (USP), Impurity C and D elute closely.[2] A gradient increasing ACN to 50% after the main peak ensures Impurity D elutes as a sharp peak.
Experimental Protocols
Protocol: Isolation/Synthesis of Impurity D
For use as a reference standard.
Reagents:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (20 g)[2]
-
Paraformaldehyde (3.5 g)[2]
-
Dimethylamine hydrochloride (9.0 g)[2]
Workflow:
-
Mannich Formation: Dissolve the carbazolone starting material in glacial acetic acid.[2] Add paraformaldehyde and dimethylamine HCl.[2]
-
Reflux: Heat the mixture to 90–100°C for 2–4 hours. This drives both the Mannich reaction and the subsequent in situ elimination of the amine to form the methylene double bond.[2]
-
Work-up: Cool the reaction mixture. The exocyclic methylene compound (Impurity D) often precipitates upon addition of water due to its low solubility compared to the amine salts.[2]
-
Purification: Filter the solid. Recrystallize from methanol or ethyl acetate to remove unreacted starting material.[2]
-
Validation: Confirm structure via
-NMR (Look for geminal vinylic protons at 5.0–6.5 ppm).
Analytical Workflow Visualization
Figure 2: Analytical logic for separating the neutral Impurity D from the basic API.
Regulatory & Safety Implications
-
ICH M7 Classification: As a Michael acceptor, Impurity D is structurally alerting for genotoxicity. However, if it is a metabolite or controlled below the Threshold of Toxicological Concern (TTC), it is manageable.
-
Pharmacopoeial Limits:
-
Handling: Use proper PPE (gloves, mask).[2] Avoid inhalation of dust.[2] Compounds with exocyclic methylene groups can be skin sensitizers (H317).[2]
References
-
European Pharmacopoeia (Ph.[1][2][3] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 2016. [2]
-
U.S. Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compounds. [2]
-
PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CID 11790505).[1][2] [2]
-
Kim, M. Y., et al. (1997).[2] Synthesis of Ondansetron. Heterocycles, 45, 2041.[6] (Cited for Mannich base elimination mechanism).[2]
-
SynZeal Research . Ondansetron Impurity D Structural Data. [2]
Sources
- 1. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. uspnf.com [uspnf.com]
Biological Activity of Carbazole Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The carbazole scaffold (9H-carbazole) represents a "privileged structure" in medicinal chemistry due to its tricyclic, planar electronic architecture which mimics purine bases and indole alkaloids. This guide dissects the biological utility of carbazole derivatives, moving beyond basic screening to the molecular mechanisms driving their efficacy in oncology, antimicrobial resistance, and metabolic regulation. It is designed for scientists requiring actionable protocols and mechanistic clarity.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The biological versatility of carbazole stems from its ability to intercalate into DNA and interact with the hydrophobic pockets of enzymes (e.g., Kinases, Topoisomerases).
The Pharmacophore Map
The carbazole nucleus consists of two benzene rings fused to a central pyrrole ring. Rational design focuses on three primary vectors:
-
N9-Position: Critical for solubility and pharmacokinetic tuning. Substitution here often dictates bioavailability and membrane permeability.
-
C3/C6-Positions: The most reactive sites for electrophilic substitution. Functionalization here extends the conjugation length, crucial for DNA intercalation and optical properties (ROS generation).
-
Ring Fusion: Annulation (e.g., pyrido[4,3-b]carbazole in Ellipticine) locks the molecule into a planar conformation essential for DNA minor groove binding.
SAR Visualization
The following diagram illustrates the functional logic of the carbazole scaffold.
Figure 1: Structural logic of carbazole derivatives linking chemical modification to biological targets.
Part 2: Therapeutic Focus – Oncology
Carbazole alkaloids like Ellipticine and Mahanine are potent anticancer agents. Their mechanisms are distinct, necessitating different evaluation protocols.
Mechanism 1: DNA Intercalation & Topoisomerase II Inhibition
Ellipticine derivatives (e.g., 9-hydroxyellipticine) function as intercalating agents . They slide between base pairs, causing DNA unwinding and stabilizing the "cleavable complex" of Topoisomerase II (Topo II), leading to double-strand breaks and apoptosis.
Key Insight: Unlike simple poisons, recent derivatives (e.g., ET-1) act as catalytic inhibitors, preventing the enzyme from binding DNA initially, which reduces secondary malignancies associated with traditional poisons like etoposide.
Mechanism 2: Multi-Kinase Modulation (Mahanine)
Mahanine, a pyranocarbazole, bypasses simple DNA damage. It induces apoptosis by disrupting the mitochondrial membrane potential (
Signaling Pathway Visualization
The following diagram details the apoptotic cascade triggered by Mahanine.
Figure 2: Mahanine-induced apoptotic signaling cascade targeting PI3K/AKT and mitochondrial integrity.
Part 3: Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are recommended. These move beyond standard kit instructions to address common artifacts in carbazole screening.
Protocol A: Topoisomerase II Decatenation Assay
Purpose: To distinguish between DNA intercalation and specific enzyme inhibition. Topo II converts catenated (interlocked) kinetoplast DNA (kDNA) into decatenated (free) minicircles.
Reagents:
-
Human Topoisomerase II
(purified). -
kDNA (kinetoplast DNA substrate).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl
, 2 mM ATP, 0.5 mM DTT.
Workflow:
-
Preparation: Mix 200 ng kDNA with Assay Buffer in a 20
L reaction volume. -
Treatment: Add carbazole derivative (0.1 - 100
M) dissolved in DMSO. Keep DMSO <1% to prevent enzyme denaturation. -
Initiation: Add 1 unit of Topo II
. Incubate at 37°C for 30 minutes. -
Termination: Stop reaction with 4
L Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol). -
Analysis: Electrophorese on a 1% agarose gel containing ethidium bromide (0.5
g/mL).-
Note: Catenated DNA remains in the well; decatenated minicircles migrate into the gel.
-
-
Quantification: Image under UV. Calculate IC
based on the disappearance of the decatenated band.
Protocol B: Resazurin-Based MIC Determination
Purpose: Carbazole derivatives often have intrinsic fluorescence or color, interfering with optical density (OD
Workflow:
-
Seeding: Inoculate bacteria (e.g., S. aureus) in Mueller-Hinton broth at 5
10 CFU/mL in 96-well plates. -
Dosing: Add serial dilutions of the carbazole derivative. Include a Vancomycin control.
-
Incubation: 37°C for 18-24 hours.
-
Development: Add 10
L of 0.01% Resazurin solution. Incubate for 1-4 hours. -
Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm).
-
Advantage: Eliminates false positives from precipitated compound.
-
Part 4: Quantitative Data Summary
The following table summarizes the potency of key carbazole derivatives against specific targets, consolidated from recent high-impact studies.
| Compound Class | Target / Cell Line | Activity Metric (IC | Mechanism Note |
| Mahanine | A549 (Lung Cancer) | 12.5 | Downregulates KRAS; induces G0/G1 arrest |
| Ellipticine | L1210 (Leukemia) | 0.45 | DNA Intercalation + Topo II inhibition |
| Compound 8f (Triazole-Carbazole) | S. aureus (MRSA) | 0.5 - 2.0 | DHFR inhibition; comparable to Amikacin |
| Carbazomycin B | 5-LOX Enzyme | 1.5 | Anti-inflammatory; inhibits leukotriene synthesis |
| BMEPC (Cationic) | E. coli | 3.5 | Photo-activated; generates nitride radicals |
Part 5: References
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives. Vertex AI Search / PubMed Central. 5
-
Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells. NIH / PubMed. 1
-
Inhibition of human DNA topoisomerase II
by two novel ellipticine derivatives. NIH / PubMed Central. 6 -
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. TandF Online. 7
-
Mahanine, a carbazole alkaloid attenuates lung cancer progression. AACR Journals. 3[8]
-
Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. ACS Omega. 9[8]
Sources
- 1. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. pubs.acs.org [pubs.acs.org]
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one literature review
Topic: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Analytical Scientists
The Critical Michael Acceptor in 5-HT3 Antagonist Synthesis[1][2][3]
Executive Summary
This guide details the chemical behavior, synthesis, and analytical control of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9). Known in pharmacopeial contexts as Ondansetron Impurity D (EP/USP), this molecule is not merely a byproduct but the pivotal electrophilic intermediate ("warhead") required for the synthesis of the antiemetic drug Ondansetron.
Its chemical utility drives the formation of the C-N bond via Michael addition with 2-methylimidazole. However, its high reactivity as an
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one |
| Common Designations | Ondansetron Impurity D; Exomethylene Carbazolone |
| CAS Number | 99614-64-9 |
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Functional Class | Exocyclic |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
Synthetic Utility: The "Make" and "Use"
The value of this molecule lies in its role as a transient electrophile. It is typically generated in situ or isolated as a stable intermediate to avoid the handling of unstable Mannich bases.
Mechanism of Action: The Michael Addition
The exocyclic methylene group at position 3 creates an electron-deficient center. Nucleophiles, such as the imidazole nitrogen, attack this position to form the final drug scaffold.
Figure 1: The central role of the methylene intermediate in the synthesis and degradation of Ondansetron.
Synthesis Protocol (Direct Methylenation)
Ref: US Patent 7,696,356 B2
This method avoids the isolation of unstable Mannich salts, generating the methylene compound directly.
Reagents:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1]
-
Paraformaldehyde (1.5 - 3.0 eq)
-
Morpholine (Catalytic or stoichiometric, acts as shuttle)
-
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Charge: Dissolve the carbazol-4-one starting material in glacial acetic acid.
-
Addition: Add paraformaldehyde and morpholine.
-
Reaction: Heat to reflux (
) for 2–4 hours. The acidic conditions promote the Mannich reaction followed by rapid thermal elimination of the amine to form the exocyclic double bond. -
Workup: Cool the mixture. The methylene product often precipitates or can be extracted with dichloromethane after neutralizing the acid.
-
Purification: Recrystallize from methanol/ethyl acetate if isolation is required.
Conversion to Ondansetron
Reagents:
-
Methylene Intermediate (Impurity D)
-
2-Methylimidazole (2.0 - 3.0 eq)
-
Water/DMF mixture (Solvent system is critical for selectivity)
Step-by-Step:
-
Suspend the methylene intermediate and 2-methylimidazole in a mixture of Water:DMF (e.g., 4:1 ratio).
-
Heat to reflux (
). The water assists in proton transfer during the Michael addition. -
Monitor by HPLC until the methylene peak (<0.1%) is consumed.
-
Cool to crystallize crude Ondansetron.[2]
Analytical Control & Impurity Profiling
Because the methylene intermediate is a reactive Michael acceptor, it is considered a Potential Genotoxic Impurity (PGI) . Regulatory limits are strict (often ppm level) in the final API. Furthermore, under alkaline stress, Ondansetron can undergo a Retro-Michael reaction, reverting back to this intermediate.
HPLC Method (European Pharmacopoeia / USP Adapted)
This method separates the methylene intermediate (Impurity D) from the starting ketone (Impurity C) and the final API.
| Parameter | Condition |
| Column | Nitrile (CN) Silica Gel (e.g., Luna 5µm CN 100 Å, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 5.4 (20:80 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 216 nm (Max absorption for Impurity D) |
| Temperature | Ambient ( |
| Retention Time | Impurity D elutes at RRT ~0.4 relative to Ondansetron. |
Degradation Logic (Retro-Michael)
Stability studies show that high pH or thermal stress can reverse the synthesis reaction.
Figure 2: The Retro-Michael degradation pathway triggered by alkaline conditions.
References
-
USP Monographs . Ondansetron Hydrochloride.[3][4][5] United States Pharmacopeia. Link
-
European Pharmacopoeia (Ph.[4] Eur.) . Ondansetron Hydrochloride Dihydrate.[5] EDQM. Link
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one . US Patent 7,696,356 B2. Link
-
Kristiana, E., et al. (2018). Degradation of Ondansetron: Isolation and Characterization Impurity D Ondansetron as A Candidate Reference Standard. AIP Conference Proceedings. Link
-
PubChem Compound Summary . 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. CID 11790505. Link
Sources
- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]
- 3. ijpbs.com [ijpbs.com]
- 4. revmedchir.ro [revmedchir.ro]
- 5. pharmaffiliates.com [pharmaffiliates.com]
The Tetrahydrocarbazole Scaffold: From Fischer’s Retort to Blockbuster Therapeutics
The Privileged Scaffold: Definition & Scope
The 1,2,3,4-tetrahydrocarbazole (THC) moiety is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Structurally, it consists of an indole ring fused to a cyclohexane ring at the [2,3] position.
Unlike its fully aromatic cousin (carbazole), the THC scaffold retains a degree of flexibility in the aliphatic ring, allowing for stereochemical complexity at the C1-C4 positions.[2] This structural feature mimics the tryptophan residue, making THCs potent bioisosteres for serotonin (5-HT) and other indole-based neurotransmitters.[1][2]
Key Structural Advantages:
-
Rigidity vs. Flexibility: The tricyclic core provides a rigid template to orient substituents, while the aliphatic ring allows for "pucker" conformations that can fine-tune receptor binding.[2]
-
Lipophilicity: The fused cyclohexane ring increases logP, improving blood-brain barrier (BBB) penetration—crucial for CNS-active drugs.[1][2]
-
Metabolic Stability: The C2-C3 bond is more resistant to oxidative metabolism compared to the open chain of tryptamine.[2]
Historical Genesis: The Fischer & Borsche-Drechsel Era
The history of THCs is inextricably linked to the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[2] While Fischer established the general reaction of phenylhydrazine with ketones, the specific application to cyclohexanone was refined by Edmund Drechsel (1888) and Walther Borsche (1908).
This specific variation, known as the Borsche-Drechsel Cyclization , remains the industrial standard for generating the THC core.[2] It involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone, followed by a [3,3]-sigmatropic rearrangement.[1][2][3]
Mechanism of Action
The reaction proceeds through a "self-validating" cascade.[2] Once the hydrazone forms, the subsequent steps are driven by the thermodynamic stability of the aromatic indole system and the evolution of ammonia gas (entropy driver).
Figure 1: The Borsche-Drechsel modification of the Fischer Indole Synthesis.[1][2][3][4] The [3,3]-sigmatropic shift is the rate-determining step.[1][2]
Medicinal Chemistry: The 5-HT Odyssey
The THC scaffold transitioned from a dye intermediate to a pharmaceutical powerhouse in the 1980s, driven by the search for selective serotonin antagonists.[2]
Case Study A: Ondansetron (Zofran)
Discovery: Developed by Glaxo (now GSK), Ondansetron was the first commercially successful 5-HT3 receptor antagonist.[1][2] Mechanism: It prevents nausea by blocking serotonin from binding to 5-HT3 receptors in the gastrointestinal tract and the Chemoreceptor Trigger Zone (CTZ).[2] Chemical Logic: The molecule features a carbazol-4-one core.[1][2][5] The carbonyl at C4 mimics the hydrogen-bonding capability of serotonin, while the imidazole ring provides the necessary basic nitrogen for receptor affinity.[2]
Case Study B: Ramatroban
Target: Thromboxane A2 (TxA2) and Prostaglandin D2 (DP2/CRTH2) receptor antagonist.[1][2][6] Significance: Ramatroban utilizes a sulfonamide-substituted THC core.[1][2] It highlights the scaffold's versatility beyond serotonin, acting on arachidonic acid pathway targets.[2]
Comparative Data: Key THC Therapeutics
| Drug Name | Target | Indication | Key Structural Feature | Discovery Era |
| Ondansetron | 5-HT3 Antagonist | Chemotherapy-induced Nausea | Imidazole-methyl at C3, Carbonyl at C4 | Mid-1980s |
| Ramatroban | TxA2 / DP2 Antagonist | Allergic Rhinitis / Asthma | Sulfonamide at C3 (Chiral) | Late 1980s |
| Carprofen | COX-1 / COX-2 | Veterinary NSAID | 6-Chloro substitution (often aromatized) | 1979 |
| Frovatriptan | 5-HT1B/1D Agonist | Migraine | Carboxamide side chain | 1990s |
Advanced Synthesis: Asymmetric Frontiers
While the classical Fischer synthesis is achiral, modern drug development (e.g., Ramatroban) requires enantiopurity.[1][2]
The MacMillan/List Breakthrough: In 2011, Benjamin List and co-workers reported the first catalytic asymmetric Fischer indolization. Using a chiral phosphoric acid catalyst (STRIP), they achieved high enantioselectivity in the cyclization of 4-substituted cyclohexanones.[1][2] This method allows for the direct, formal synthesis of (S)-Ramatroban without wasteful resolution steps.[1][2]
Figure 2: The industrial synthesis of Ondansetron relies on a Mannich-Michael sequence on the THC ketone core.[1][2]
Detailed Experimental Protocol
Protocol: The Borsche-Drechsel Cyclization (Classic Method)
Objective: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone.[1][2][3] Safety Warning: Phenylhydrazine is toxic and a potential carcinogen.[2] Handle in a fume hood with double nitrile gloves.[2]
Reagents
-
Glacial Acetic Acid: 50 mL
-
Water: 100 mL
Step-by-Step Methodology
-
Hydrazone Formation (Exothermic):
-
Cyclization (The Fischer Step):
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
The crude tetrahydrocarbazole will precipitate as a tan/brown solid.[2]
-
-
Purification:
-
Filter the solid using a Buchner funnel.[2] Wash with copious amounts of cold water to remove acetic acid.[2]
-
Recrystallization: Dissolve the crude solid in minimal boiling ethanol (approx. 40-50 mL). Add activated charcoal (1 g) to remove colored impurities and filter while hot.[2]
-
Cool the filtrate slowly to 4°C. White to off-white needles will crystallize.[2]
-
-
Validation:
References
-
Fischer, E., & Jourdan, F. (1883).[1][2] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1][2] Link[1][2]
-
Borsche, W. (1908).[1][2] "Ueber die Tetra- und Hexahydrocarbazole." Annalen der Chemie, 359(1-2), 49-80.[1][2] Link
-
Tyers, M. B., et al. (1987).[1][2] "Ondansetron: A selective 5-HT3 receptor antagonist."[1][2][7] European Journal of Pharmacology. (Foundational work for Zofran).[1][2]
-
Kim, M. Y., et al. (1997).[1][2] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][2][7] Link
-
Müller, S., Webber, M. J., & List, B. (2011).[1][2] "The Catalytic Asymmetric Fischer Indolization." Journal of the American Chemical Society, 133(46), 18534–18537.[1][2] Link[1][2]
-
Glaxo Group Ltd. (2006).[2] "Process for making ondansetron and intermediates thereof." U.S. Patent 7,041,834.[2][5] Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Ramatroban - Wikipedia [en.wikipedia.org]
- 3. wjarr.com [wjarr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 6. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Monograph: Spectral & Analytical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Executive Summary & Chemical Context
In the high-stakes landscape of pharmaceutical development, the structural elucidation of impurities is not merely a regulatory checkbox—it is a critical component of safety and efficacy. This guide focuses on 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), a pivotal intermediate and a specified impurity in the synthesis of the antiemetic drug Ondansetron .[1][2][3][4][5]
Commonly designated as Impurity D in European (EP) and United States (USP) Pharmacopoeias, this molecule is characterized by a reactive exocyclic methylene group. Its presence is a double-edged sword: it serves as the essential electrophile ("Michael Acceptor") for the attachment of the imidazole ring during Ondansetron synthesis, yet its reactivity makes it a potential genotoxic impurity (PGI) candidate that must be strictly controlled in the final drug substance (ICH Q3A/B guidelines).
This guide provides a definitive spectral atlas and analytical framework for researchers isolating, characterizing, or quantifying this compound.
Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11][12][13][14]
| Parameter | Specification |
| IUPAC Name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one |
| Common Names | Ondansetron Impurity D; 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| CAS Registry | 99614-64-9 |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | White to pale beige crystalline solid |
| Solubility | Soluble in Chloroform, DMSO, Methanol; Sparingly soluble in Water |
| Melting Point | ~118°C - 120°C (Precursor dependent) |
Synthesis & Formation Pathway
Understanding the spectral signature requires understanding the synthesis. Impurity D is typically generated via a Mannich reaction followed by elimination. The starting material, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, reacts with a formaldehyde source (e.g., paraformaldehyde) and an amine hydrochloride, creating a Mannich base which eliminates the amine to form the exocyclic double bond.
Mechanistic Flow Diagram
The following diagram illustrates the formation of the methylene intermediate and its subsequent conversion (or persistence as an impurity).
Figure 1: Synthesis pathway showing Impurity D as the reactive 'Michael Acceptor' intermediate.
Comprehensive Spectral Characteristics
The structural confirmation of Impurity D relies on identifying the exocyclic methylene protons and the conjugated carbonyl system . The following data is synthesized from high-purity reference standards.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ Frequency: 500 MHz
The diagnostic signals are the two singlets (or fine doublets) representing the vinyl protons at C3. Unlike the methyl group in the precursor, these protons appear in the olefinic region, significantly deshielded by the adjacent carbonyl anisotropy.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.20 - 8.30 | Doublet (d) | 1H | Ar-H (C5) | Deshielded by C=O proximity (peri-effect). |
| 7.20 - 7.40 | Multiplet (m) | 3H | Ar-H (C6, C7, C8) | Aromatic carbazole core. |
| 6.15 | Singlet (s) | 1H | =CH₂ (Exocyclic) | Diagnostic: Vinyl proton cis to Carbonyl. |
| 5.38 | Singlet (s) | 1H | =CH₂ (Exocyclic) | Diagnostic: Vinyl proton trans to Carbonyl. |
| 3.71 | Singlet (s) | 3H | N-CH₃ | Methyl group on Indole Nitrogen. |
| 2.95 - 3.05 | Multiplet (m) | 4H | -CH₂-CH₂- | Aliphatic protons at C1 and C2. |
Analyst Note: The separation between the two vinyl protons (~0.7 ppm) is due to the fixed geometry of the exocyclic double bond relative to the carbonyl oxygen, creating distinct magnetic environments.
Infrared Spectroscopy (FT-IR)
The conjugation of the exocyclic double bond with the ketone shifts the carbonyl absorption to a lower wavenumber compared to the unconjugated precursor.
-
1655 cm⁻¹ (Strong): C=O Stretching (Conjugated Ketone). Note: Typical cyclic ketones are ~1715 cm⁻¹, but conjugation lowers this energy.
-
1620 cm⁻¹ (Medium): C=C Stretching (Exocyclic alkene).
-
1580, 1480 cm⁻¹: Aromatic C=C skeletal vibrations (Carbazole ring).
-
750 cm⁻¹: C-H Out-of-plane bending (Ortho-substituted benzene ring).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)
-
Molecular Ion: [M+H]⁺ = 212.27 m/z
-
Fragmentation Pattern:
-
m/z 212: Parent Ion.
-
m/z 184: Loss of CO (typical of cyclic ketones).
-
m/z 169: Loss of methyl radical from the N-methyl group.
-
Analytical Methodology: Detection & Quantification
For drug development professionals, the challenge is separating Impurity D from Ondansetron and the starting material. The exocyclic double bond provides a distinct chromophore.
HPLC-UV Protocol Strategy
This method utilizes the high UV absorbance of the conjugated system.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate Buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection Wavelength: 216 nm (Max absorbance) or 305 nm (Specific for carbazole core).
-
Retention Time Logic:
-
Polar Precursors: Elute first.
-
Ondansetron: Elutes mid-run (contains bulky imidazole).
-
Impurity D: Elutes later due to high planarity and lack of the polar imidazole group (hydrophobic interaction dominates).
-
Analytical Workflow Diagram
Figure 2: Analytical workflow for the detection and quantification of Impurity D.
Stability & Reactivity Considerations
The defining feature of Impurity D is the α,β-unsaturated ketone moiety.
-
Michael Addition: It is highly susceptible to nucleophilic attack (e.g., by amines, thiols). This is the desired reaction mechanism for Ondansetron synthesis but poses a stability risk if the impurity remains in the final product, as it could react with biological nucleophiles (DNA/Proteins).
-
Polymerization: Under acidic conditions or high heat, the exocyclic double bond can undergo self-polymerization, leading to insoluble dimers/oligomers.
-
Storage: Reference standards must be stored at 2°C to 8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or dimerization.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D Standard. Retrieved from
-
United States Pharmacopeia (USP) . Ondansetron Related Compound D. USP Catalog No. 1478629. Retrieved from
-
PubChem Database . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[2][3][4][6] National Library of Medicine. Retrieved from
-
SynZeal Research . Ondansetron EP Impurity D Spectral Data. Retrieved from
-
Simentsov, A., et al. (2018). Identification, isolation and characterization of unknown impurity in Ondansetron Drug product. International Journal of Advance Research, Ideas and Innovations in Technology.[7] Retrieved from
Sources
- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. ijariit.com [ijariit.com]
Technical Guide: Therapeutic Potential of Carbazol-4-one Derivatives
Executive Summary
The carbazol-4-one scaffold (specifically 1,2,3,9-tetrahydro-4H-carbazol-4-one) represents a privileged structure in medicinal chemistry, distinguished by its tricyclic planarity and a versatile ketone handle at the C4 position.[1][2] Unlike the fully aromatic carbazole, the partially saturated ring A offers unique stereochemical opportunities and hydrogen-bonding capabilities via the carbonyl group.
This guide analyzes the therapeutic utility of this class, focusing on oncology (DNA intercalation and STAT3 inhibition), infectious disease (antimycobacterial and antifungal activity), and neuropharmacology (5-HT6 receptor modulation). It provides actionable synthetic workflows and validated biological assay protocols designed to overcome the common solubility challenges associated with tricyclic heterocycles.
Part 1: Chemical Architecture & Pharmacophore Analysis
The core structure, 1,2,3,9-tetrahydrocarbazol-4-one , serves as a rigid template. Its biological activity is governed by specific electronic and steric modifications.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical modification zones validated by recent medicinal chemistry literature.
Figure 1: SAR map highlighting critical zones for functionalization. The C4-carbonyl is the defining feature distinguishing this class from standard carbazoles.
Part 2: Therapeutic Applications[1]
Oncology: Multi-Target Inhibition
Carbazol-4-ones exhibit potent cytotoxicity against glioma (U87 MG), leukemia (HL-60), and colon cancer cell lines.
-
Mechanism of Action:
-
DNA Intercalation: The planar tricyclic system intercalates between base pairs, disrupting replication.
-
STAT3 Inhibition: 1,4-dimethyl derivatives have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key driver in glioblastoma aggressiveness.
-
Topoisomerase II Inhibition: Stabilization of the DNA-enzyme cleavable complex, leading to apoptosis.
-
Comparative Potency Data (Selected Derivatives):
| Derivative Class | Target Cell Line | IC50 (µM) | Mechanism Note | Reference |
| 1,4-dimethyl-carbazol-3-yl amine | U87 MG (Glioma) | 18.50 | Superior to Carmustine (18.24 µM) | [1] |
| Carbazole-Oxadiazole Hybrid | HL-60 (Leukemia) | 0.6–4.6 (nM) | High potency via apoptosis induction | [2] |
| N9-Alkyl-carbazol-4-one | MCF-7 (Breast) | 12.4 | Moderate activity, high selectivity | [3] |
Infectious Diseases: Antimicrobial & Antifungal
The scaffold has shown remarkable efficacy against drug-resistant pathogens, particularly Mycobacterium tuberculosis and Candida albicans.
-
Antimycobacterial Activity: The lipophilicity of the carbazole ring facilitates penetration of the waxy mycobacterial cell wall.
-
Antifungal Activity: Hydrazone derivatives at the C4 position have demonstrated MIC values comparable to Fluconazole against A. fumigatus.
Neuropharmacology: CNS Modulation
Conformationally constrained analogues of tryptamine based on the tetrahydrocarbazole core act as 5-HT6 antagonists .[3]
-
Therapeutic Utility: Cognitive enhancement in Alzheimer's disease and obesity treatment.
-
Key Structural Feature: The N9-arylsulfonyl group is critical for high affinity binding to the 5-HT6 receptor pocket.
Part 3: Technical Protocols
Protocol A: Modular Synthesis via Modified Fischer Indole
Rationale: This protocol uses a "one-pot" approach to minimize purification steps of unstable intermediates.
Workflow Diagram:
Figure 2: Synthesis of 1,2,3,9-tetrahydrocarbazol-4-one via acid-catalyzed cyclization.
Step-by-Step Procedure:
-
Stoichiometry: Dissolve phenylhydrazine (10 mmol) and 1,3-cyclohexanedione (10 mmol) in glacial acetic acid (20 mL).
-
Cyclization: Reflux the mixture at 110°C for 3 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Note: The disappearance of the hydrazone intermediate indicates completion.
-
Quenching: Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3x 50 mL) to remove acid traces.
-
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
Protocol B: Self-Validating MTT Cytotoxicity Assay
Rationale: Carbazole derivatives are hydrophobic. Improper solubilization leads to micro-precipitation, causing false positives (scattering light) or false negatives (low availability). This protocol includes a solubility check.
Reagents:
-
Stock Solution: 10 mM compound in 100% DMSO.
-
Cell Lines: U87 MG or HL-60.
-
MTT Reagent: 5 mg/mL in PBS.
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h for attachment. -
Compound Preparation (Critical Step):
-
Perform serial dilutions in culture medium.
-
Validation Check: Inspect the highest concentration (e.g., 100 µM) under a microscope. If crystals are visible, sonicate or reduce concentration. Do not proceed if precipitation is evident.
-
-
Treatment: Add 100 µL of diluted compound. Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent. Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Part 4: Future Outlook & Challenges
While the carbazol-4-one scaffold is potent, solubility and metabolic stability (oxidation at the C1-C3 positions) remain challenges. Future development should focus on:
-
Prodrug Strategies: Introducing polar groups (e.g., phosphate esters) at the 4-hydroxyl tautomer position to improve solubility.
-
Hybridization: Linking the carbazole core with oxadiazoles or triazoles to enhance the antimicrobial spectrum.
References
-
Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl methanamine derivatives against human glioma. Source: World Journal of Advanced Research and Reviews, 2023. URL:[Link]
-
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. Source: Int. J. Mol. Sci. (via NCBI PMC), 2021. URL:[Link]
-
Carbazole Derivatives as Potential Antimicrobial Agents. Source: Molecules (via NCBI PMC), 2023. URL:[Link]
-
Synthesis, antibacterial and antifungal activities of some carbazole derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2010.[4] URL:[Link]
Sources
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one mechanism of action studies
Executive Technical Summary
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), widely recognized as Ondansetron Impurity D (EP/USP), is a highly reactive synthetic intermediate and degradation product. While it serves as the pivotal electrophilic scaffold in the synthesis of the 5-HT3 antagonist Ondansetron, its biological significance lies in its potent toxicological mechanism .
This guide details the Mechanism of Action (MoA) of this compound, defined not by receptor pharmacology, but by covalent chemical biology . As an exocyclic
Key Technical Parameters:
-
Chemical Class: Carbazolone; Exocyclic Enone.
-
Reactivity Motif: Michael Acceptor (Electrophile).
-
Primary Biological Target: Cysteine thiols (e.g., Glutathione, Keap1, Serum Albumin).
-
Regulatory Status: Mutagenic/Sensitizing Impurity (Classified Acute Tox. 3; Skin Sens. 1).
Chemical Mechanism of Action: The Michael Addition
The defining feature of Impurity D is the exocyclic methylene group at the C3 position, conjugated to the C4 ketone. This geometry creates a highly polarized electron-deficient
The Reaction Pathway
In both synthetic manufacturing (formation of Ondansetron) and biological toxicity, the mechanism is identical: 1,4-Conjugate Addition (Michael Addition) .
-
Nucleophilic Attack: A "soft" nucleophile (e.g., the N-3 of 2-methylimidazole in synthesis, or the sulfhydryl group of a protein cysteine in biology) attacks the electrophilic exocyclic methylene carbon.
-
Enolate Formation: The pi-electrons shift to form a transient enolate intermediate.
-
Tautomerization/Protonation: The enolate is protonated to restore the ketone, resulting in a stable, saturated C3-substituted carbazolone.
Expert Insight: Unlike "hard" electrophiles (e.g., aldehydes) that target lysine amines, this conjugated system is highly selective for thiols (sulfhydryls) . This selectivity dictates its toxicological profile, focusing damage on antioxidant systems (Glutathione) and cysteine-rich signaling proteins.
Biological Implications: Adverse Outcome Pathway (AOP)
The "Mechanism of Action" for Impurity D in a biological system is the Molecular Initiating Event (MIE) of covalent protein binding.
Glutathione (GSH) Depletion
The primary cellular defense against Michael acceptors is conjugation with Glutathione (GSH).
-
Mechanism: Impurity D alkylates GSH, forming a stable GS-adduct.
-
Consequence: Rapid depletion of intracellular GSH pools leads to a failure in redox homeostasis, resulting in Reactive Oxygen Species (ROS) accumulation and subsequent cytotoxicity.
Skin Sensitization (Haptenization)
Impurity D is a known skin sensitizer (H317).
-
MIE: The compound penetrates the stratum corneum and covalently modifies skin proteins (e.g., keratin, albumin) at cysteine residues.
-
Hapten Formation: The protein-chemical adduct (hapten-carrier complex) is processed by dendritic cells (Langerhans cells).
-
Immune Response: This triggers a T-cell mediated immune response, leading to Allergic Contact Dermatitis (ACD) upon re-exposure.
Visualization: Reactivity & Signaling Pathway
The following diagram illustrates the parallel pathways of Synthetic Utility (Ondansetron formation) and Toxicological MoA (Protein Adduction).
Caption: Dual mechanistic pathway showing the Michael addition of Impurity D leading to either Ondansetron synthesis (top) or Toxicological Protein Adduction (bottom).
Experimental Protocols: MoA Studies
To validate the mechanism of action or quantify this impurity, the following protocols are established standards in pharmaceutical toxicology.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To experimentally verify the Michael acceptor reactivity and covalent binding potential.
Reagents:
-
Test Compound: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (10 mM in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH) (10 mM in PBS, pH 7.4).
-
Internal Standard: Caffeine or similar stable compound.
Workflow:
-
Incubation: Mix 10 µL of Test Compound with 90 µL of GSH solution (1:9 molar excess of GSH ensures pseudo-first-order kinetics).
-
Reaction Conditions: Incubate at 37°C for 60 minutes.
-
Termination: Quench reaction with 100 µL of cold Acetonitrile (0.1% Formic Acid).
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: Gradient of Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: Monitor for the parent mass [M+H]+ (212.1 Da) and the GSH-Adduct mass [M+GSH+H]+ (519.2 Da).
-
-
Data Interpretation: The disappearance of the parent peak and appearance of the 519.2 Da peak confirms covalent Michael addition.
Protocol B: HPLC Quantification of Impurity D
Purpose: Routine quality control to ensure levels are below toxicological thresholds (NMT 0.1%).
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V) |
| Mobile Phase A | Phosphate Buffer pH 3.5 (KH2PO4) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 80% A; 20-40 min: Linear to 40% A |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 216 nm (Max absorption of the enone system) |
| Retention Time | Impurity D elutes before Ondansetron due to lack of the imidazole ring. |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D Standard. 10th Edition. Strasbourg: EDQM.
-
Gong, Y., et al. (2020) . "Degradation of ondansetron: Isolation and characterization of impurity D." AIP Conference Proceedings, 2243, 020008.
- Kim, M. Y., et al. (1997). "Synthesis of Ondansetron." Heterocycles, 45(10), 2041-2043.
-
U.S. National Library of Medicine . PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Link
- Schwöbel, J. A., et al. (2011). "Michael-type formation of covalent protein adducts: Structure-activity relationships for skin sensitization." Chemical Research in Toxicology, 24(11), 1932-1944. (General mechanism of exocyclic enones).
Sources
Technical Guide: Chemical Structure, Genesis, and Control of Ondansetron Impurity D
This technical guide provides an in-depth analysis of Ondansetron Impurity D , a critical process intermediate and degradation product defined by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).
Executive Summary
Ondansetron Impurity D (EP) / Related Compound D (USP) is a chemically reactive
Part 1: Chemical Identity & Structural Elucidation
Impurity D is distinct from other ondansetron impurities due to the absence of the imidazole moiety. It represents the carbazolone core featuring an exocyclic double bond at the C3 position.
Nomenclature and Identification
| Parameter | Technical Detail |
| Common Name | Ondansetron Impurity D (EP) / Related Compound D (USP) |
| Chemical Name | 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one |
| CAS Number | 99614-64-9 |
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| Structural Class | Tetrahydrocarbazolone derivative; |
| Appearance | White to pale beige solid |
| Solubility | Soluble in chloroform, methanol, and ethyl acetate |
Structural Alert (Michael Acceptor)
The defining feature of Impurity D is the exocyclic methylene group at position 3. This creates a conjugated system with the carbonyl at position 4.
-
Reactivity: The
-carbon of the double bond is electrophilic. In the synthesis of Ondansetron, this electrophilicity is exploited to attach the nucleophilic 2-methylimidazole. -
Toxicological Implication: As an unreacted impurity, this electrophilic site can potentially alkylate biological nucleophiles (e.g., DNA bases, proteins), categorizing it as a structural alert for genotoxicity (Ashby-Tennant alert), although specific limits are often governed by ICH M7 based on Ames test data.
Part 2: Mechanistic Origins (Synthesis & Degradation)
Impurity D is unique because it exists in a reversible equilibrium with Ondansetron. It is formed via Mannich condensation during synthesis and regenerates via Retro-Michael elimination during degradation.
Formation Pathways
-
Synthetic Route (Forward): The starting material, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, undergoes a Mannich reaction with formaldehyde and a secondary amine (e.g., dimethylamine or morpholine), followed by elimination to form Impurity D.
-
Degradation Route (Reverse): Under thermal or alkaline stress, Ondansetron undergoes a retro-Michael addition, expelling the good leaving group 2-methylimidazole (Impurity F) and reverting to the stable conjugated system of Impurity D.
Figure 1: The reversible pathway showing Impurity D as both a precursor and a degradation product of Ondansetron.
Part 3: Analytical Profiling & Detection
Detecting Impurity D requires specific HPLC conditions because its polarity differs significantly from Ondansetron (which contains a basic imidazole) and the starting carbazolone.
Physicochemical Behavior in Chromatography
-
Polarity: Impurity D lacks the basic imidazole ring found in Ondansetron. In the acidic buffers typically used for Ondansetron analysis (pH 3-5), Ondansetron is protonated and elutes with a specific retention profile. Impurity D remains neutral and hydrophobic but is smaller.
-
USP/EP Retention: According to USP monographs, Impurity D typically elutes earlier than Ondansetron (Relative Retention Time, RRT
0.4). This early elution is characteristic of its smaller size and lack of positive charge interaction with the stationary phase compared to the protonated API.
Standardized HPLC Method (USP-Aligned)
To quantify Impurity D, the following validated parameters are recommended:
| Parameter | Specification |
| Column | L1 packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., nitrile or C18) |
| Mobile Phase | Phosphate Buffer (pH ~5.4) : Acetonitrile (50:50 or 80:20 gradient) |
| Flow Rate | 1.5 mL/min |
| Detection (UV) | 216 nm (high sensitivity) or 249 nm (selectivity) |
| Target RRT | ~0.40 (relative to Ondansetron) |
| Limit (USP) | NMT 0.10% |
Mass Spectrometry Profile
-
ESI (+):
m/z. -
Fragmentation: Distinct loss of the methyl group or CO, but lacks the characteristic imidazole fragments (m/z 83) seen in Ondansetron MS/MS.
Part 4: Experimental Protocol: Isolation & Validation
For researchers needing to generate Impurity D for reference standards or retention time marking, it can be synthesized via controlled degradation.
Protocol: Generation via Alkaline Hydrolysis
Principle: Force the retro-Michael reaction to revert Ondansetron to Impurity D.
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg Ondansetron HCl in 50 mL of 1M NaOH/Methanol (1:1 v/v).
-
Reflux: Heat the mixture to 80°C for 24–30 hours. Monitor via TLC (Silica; Hexane:EtOAc 6:4).[2] Impurity D will appear as a less polar spot (higher
) compared to Ondansetron. -
Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (
mL). -
Purification: The organic layer contains Impurity D and released 2-methylimidazole. Wash with dilute acid (0.1M HCl) to remove the basic 2-methylimidazole and unreacted Ondansetron (which will protonate and partition into water).
-
Isolation: Dry the organic layer over
and evaporate. The residue is high-purity Impurity D (Enone). -
Validation: Confirm structure via
-NMR (Look for exocyclic methylene protons at ~5.5–6.5 ppm).
Figure 2: Isolation workflow to obtain analytical grade Impurity D from Ondansetron.
References
-
United States Pharmacopeia (USP). Ondansetron Hydrochloride Monograph: Related Compound D. USP-NF.
-
European Pharmacopoeia (Ph. Eur.). Ondansetron Hydrochloride Dihydrate: Impurity D. EDQM.
-
Kristiana, E., et al. (2020).[3] "Degradation of Ondansetron: Isolation and Characterization of Impurity D." AIP Conference Proceedings, 2242, 040054.[3] [3]
-
Kim, M. Y., et al. (1997). "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041.[1]
-
Waters Corporation. "Quantitative Method for the Determination of Potentially Mutagenic Impurities of Ondansetron." Application Note.
Sources
Methodological & Application
synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
Executive Summary
This application note details the synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Target), a critical intermediate in the manufacturing of the 5-HT3 receptor antagonist Ondansetron .
The transformation involves the introduction of an exocyclic methylene group at the C3 position of the 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Starting Material).[1] While conceptually simple, this
Chemical Strategy & Mechanism[2][3][4][5][6]
The Synthetic Challenge
Direct
Mechanistic Pathway
The synthesis proceeds through two distinct phases, typically conducted in a single pot:
-
Mannich Addition: The enolizable ketone (C3 position) reacts with an iminium ion generated in situ from paraformaldehyde and dimethylamine hydrochloride. This forms the
-amino ketone (Mannich base).[2][3] - -Elimination: Under thermal forcing or acidic conditions, the dimethylamino group undergoes elimination (retro-Michael or thermal decomposition), releasing dimethylamine and establishing the exocyclic double bond.
Reaction Scheme Visualization
Figure 1: Mechanistic flow from the carbazolone starting material to the methylene target via the Mannich base intermediate.[4]
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade |
| 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Substrate | >98% HPLC |
| Paraformaldehyde | C1 Source | Reagent Grade (Powder) |
| Dimethylamine Hydrochloride (DMA[3][5]·HCl) | Amine Source | 99% |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
| Hydrochloric Acid (conc.) | Catalyst | 37% ACS Reagent |
| Sodium Carbonate | Quench Base | Anhydrous |
Equipment
-
Three-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).
-
Overhead mechanical stirrer (magnetic stirring is insufficient for the slurry phases).
-
Oil bath or heating mantle capable of 140°C.
-
Vacuum filtration setup.
Detailed Protocol: One-Pot Mannich-Elimination
This protocol utilizes a polar aprotic solvent (DMF) to accelerate the reaction and improve yield compared to classical glacial acetic acid routes.
Phase A: Reaction Setup
-
Charge Solvent: To a clean, dry 500 mL 3-neck flask, add N,N-Dimethylformamide (DMF) (5.0 vol relative to substrate).
-
Add Substrate: Charge 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq) into the flask. Stir to create a suspension/solution.
-
Add Reagents: Add Dimethylamine Hydrochloride (1.2 - 1.5 eq) followed by Paraformaldehyde (1.5 - 2.0 eq).
-
Note: The excess paraformaldehyde ensures complete conversion of the ketone.
-
-
Catalyst Addition: Add Concentrated HCl (0.1 - 0.2 eq) dropwise.
-
Why: The acid catalyzes the depolymerization of paraformaldehyde and the formation of the reactive iminium species.
-
Phase B: Thermal Reaction
-
Heating: Heat the mixture to 100°C – 110°C .
-
Monitoring: Maintain temperature for 4 – 6 hours .
-
In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 95:5).
-
Target: Disappearance of starting ketone (<2%) and consumption of the intermediate Mannich base (if visible). The elimination usually occurs spontaneously at this temperature.
-
Phase C: Workup & Isolation[6]
-
Cooling: Cool the reaction mixture to 35°C – 40°C .
-
Precipitation: Slowly add Water (10 vol) to the reaction mixture.
-
Observation: A slurry will form.[6]
-
-
Basification (Critical): Adjust the pH of the slurry to ~8–9 using 20% Aqueous Sodium Carbonate or NaOH .
-
Why: This neutralizes the HCl and ensures the amine byproduct is free, driving the equilibrium toward the elimination product if any Mannich base remains.
-
-
Filtration: Stir the slurry at 20°C for 1 hour to maximize precipitation. Filter the solid.[6][7]
-
Washing: Wash the wet cake with copious Water (3 x 3 vol) to remove DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Results & Specification
A successful synthesis should yield the following specifications.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates polymerization or oxidation. |
| Yield | 75% – 90% | Dependent on moisture control and workup losses. |
| Melting Point | 127°C – 129°C | Sharp range indicates high purity. |
| Purity (HPLC) | > 98.0% | Major impurity is unreacted ketone. |
| Mass Spec (ESI) | [M+H]+ = 212.1 | Consistent with formula C14H13NO. |
Troubleshooting & Optimization
Polymerization Risk
The target compound contains an exocyclic double bond conjugated with a ketone (Michael acceptor).[1] It is prone to dimerization or polymerization upon prolonged heating or exposure to strong light.
-
Mitigation: Do not overheat during drying (>60°C). Store the product in amber vials at 2-8°C if not using immediately.
Incomplete Conversion
If the starting ketone persists after 6 hours:
-
Cause: Loss of formaldehyde (volatile) or deactivation of catalyst.
-
Action: Add an additional 0.5 eq of Paraformaldehyde and 0.1 eq of HCl; continue heating for 2 hours.
Impurity Profile (Ondansetron Impurity D)
This compound is pharmacopeially listed as Ondansetron Impurity D (EP/USP).[8] In drug development, it is critical to demonstrate the capability to purge this intermediate in the subsequent step (reaction with 2-methylimidazole).
Safety & Compliance
-
Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen and sensitizer. Handle in a fume hood.
-
Dimethylamine HCl: Hygroscopic and irritant.
-
Target Compound: Toxic if swallowed (Acute Tox. 3). Treat as a potent bioactive intermediate.
References
-
Kim, M. Y., et al. (1997). Synthesis of Ondansetron.[1][5][6][7][4][9] Heterocycles, 45, 2041.[7] (Discusses the Mannich precursor and elimination challenges).
-
Gunn, D., et al. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][5][7][9] U.S. Patent No.[5][9] 7,696,356. Washington, DC: U.S. Patent and Trademark Office.
-
European Pharmacopoeia (EP). Ondansetron Hydrochloride Dihydrate: Impurity D.[8][10] (Standard reference for the target compound as an impurity).
-
PubChem Compound Summary. CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[10]
Sources
- 1. WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 8. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 9. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 10. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Ondansetron Intermediate (Mannich Base)
Abstract & Core Directive
This application note details a robust, field-proven protocol for the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (Ondansetron Free Base). This molecule is the pivotal intermediate in the production of Ondansetron Hydrochloride, a potent 5-HT3 receptor antagonist.
Unlike older multi-step routes involving toxic dimethylamine precursors, this protocol utilizes a direct "one-pot" Mannich condensation using glacial acetic acid as both solvent and catalyst. This method is selected for its reproducibility, high atom economy, and ability to suppress the formation of the "exo-methylene" impurity (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one) when strictly controlled.
Mechanistic Insight & Pathway Visualization
The reaction relies on the in situ formation of a reactive iminium species. The use of glacial acetic acid is critical; it protonates the paraformaldehyde to facilitate depolymerization and subsequent attack by 2-methylimidazole, generating the electrophilic iminium ion. Simultaneously, the acid promotes the enolization of the carbazolone starting material.
Key Mechanistic Checkpoint: Water must be rigorously excluded during the initial phase. The Mannich reaction is reversible; excess water shifts the equilibrium back toward the starting materials or promotes the hydrolysis of the iminium intermediate.
Figure 1: Mechanistic pathway of the acid-catalyzed Mannich condensation. The convergence of the enol and iminium species is the rate-determining step.
Experimental Protocol
3.1 Materials & Stoichiometry
Note: Reagent quality is paramount. Paraformaldehyde should be a free-flowing powder (95%+), and Glacial Acetic Acid must be anhydrous.
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) |
| 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Substrate | 199.25 | 1.0 | 50.0 g |
| 2-Methylimidazole | Nucleophile | 82.10 | 3.0 | 61.8 g |
| Paraformaldehyde | Electrophile Source | 30.03 | 1.5 | 11.3 g |
| Glacial Acetic Acid | Solvent/Catalyst | 60.05 | N/A | 250 mL (5 vol) |
| Ethanol (Absolute) | Recrystallization | - | - | ~500 mL |
3.2 Step-by-Step Methodology
Step 1: System Preparation (Self-Validating Start)
-
Equip a 1L 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Validation: Flush the system with dry nitrogen for 10 minutes. Moisture ingress will degrade the yield.
Step 2: Reactant Charging & Activation
-
Charge 250 mL of Glacial Acetic Acid to the flask.
-
Add Paraformaldehyde (11.3 g) and 2-Methylimidazole (61.8 g) under stirring at room temperature (20-25°C).
-
Observation: The solution may warm slightly (exothermic solvation). Stir for 15 minutes to ensure partial formation of the reactive iminium species before adding the carbazolone.
-
Add 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (50.0 g).
Step 3: The Reaction (Thermodynamic Control)
-
Heat the reaction mixture to reflux (115°C - 120°C) .
-
Maintain reflux for 4 to 6 hours .
-
In-Process Control (IPC): At T=4h, sample 50 µL of the mixture. Dilute in Methanol and analyze by HPLC/TLC.
-
Target: < 2.0% unreacted Carbazolone.[4]
-
Target: < 0.5% Exo-methylene impurity (retention time approx 0.9 RRT of product).
-
Step 4: Work-up & Isolation
-
Cool the reaction mass to 90°C .
-
Slowly add Purified Water (250 mL) over 20 minutes. Caution: Exothermic mixing.
-
Cool the mixture further to 20-25°C .
-
Neutralization: Slowly adjust pH to 8.0 - 9.0 using 25% w/w NaOH solution.
-
Stir the slurry for 1 hour at 20°C to maximize yield.
-
Filter the solids under vacuum. Wash the wet cake with Water (2 x 100 mL) to remove residual acetic acid and imidazole salts.
Step 5: Purification (Recrystallization)
-
Transfer the crude wet cake to a clean flask.
-
Add Ethanol (Absolute) (approx. 10 volumes relative to crude weight).
-
Heat to reflux until a clear solution is obtained.
-
Hot Filtration: Filter the hot solution through a Celite pad to remove insoluble mechanical impurities.
-
Cool the filtrate slowly to 0-5°C over 2 hours.
-
Filter the pure white crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Logic & Workflow
The following diagram illustrates the decision matrix for the purification strategy, ensuring the removal of the specific "Exo-methylene" impurity which is the most persistent contaminant in this synthesis.
Figure 2: Purification workflow emphasizing the critical control point (QC Check) for the exo-methylene impurity.
Expert Insights & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (< 70%) | Incomplete iminium formation or water presence. | Ensure Paraformaldehyde is fresh (depolymerizes easily). Dry all glassware. Increase 2-Methylimidazole to 4.0 eq. |
| High Exo-methylene Impurity | Reaction temperature too high or prolonged heating. | Strictly limit reflux time to 6 hours. If impurity persists, use the DMF/Water recrystallization method instead of Ethanol. |
| Product is Colored (Yellow/Brown) | Oxidation of carbazolone or polymerization of formaldehyde. | Perform reaction under strict Nitrogen atmosphere. Use charcoal treatment during the ethanol recrystallization step.[1] |
| Gummy Precipitate | pH adjustment was too rapid or temperature too high during quench. | Cool to <20°C before pH adjustment. Add NaOH slowly to allow crystal growth rather than amorphous crashing. |
References
-
Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles. Link (Source for the acid-catalyzed mechanistic basis).
-
Glaxo Group Ltd. (2006). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one. US Patent 2006/0252942 A1. Link (Industrial optimization and impurity profiles).
-
Royal Society of Chemistry. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. Link (Modern flow chemistry adaptations and purification data).
-
Vertex Pharmaceuticals. (2006).[2] Process for making ondansetron and intermediates thereof. US Patent 7,041,834. Link (Alternative DMF/Acetic Anhydride routes).
Sources
- 1. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]
- 4. ijariit.com [ijariit.com]
- 5. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 6. DE60309511T2 - PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one in Drug Design
Executive Summary & Chemical Profile[1][2][3]
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as 3-Methylene-THC ) is a highly reactive, electrophilic intermediate derived from the privileged tetrahydrocarbazole scaffold.[1] Historically isolated as the critical "exomethylene" intermediate in the synthesis of the 5-HT3 antagonist Ondansetron , this molecule has evolved into a versatile tool for medicinal chemists.[1]
Its value lies in the exocyclic
Chemical Properties Table[1][2]
| Property | Data | Notes |
| IUPAC Name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| Appearance | White to off-white crystalline solid | Polymerizes upon prolonged storage |
| Melting Point | 108–110 °C | Decomposes if heated without solvent |
| Key Reactivity | Michael Addition (Electrophile) | High affinity for S- and N-nucleophiles |
| Storage | -20°C, under Argon/Nitrogen | Unstable : Best generated in situ |
Mechanistic Insight: The "Activated Scaffold"
The utility of 3-Methylene-THC stems from the electronic activation of the rigid carbazole ring.[1] The C4-carbonyl group conjugates with the C3-exocyclic double bond, creating a "warhead" capable of covalent interaction or rapid derivatization.[1]
Pathway Visualization
The following diagram illustrates the generation of 3-Methylene-THC and its divergent applications in library synthesis.
Caption: Synthesis and divergent utility of the 3-Methylene-THC scaffold. The central node (Red) represents the activated electrophile.[1]
Experimental Protocols
Protocol A: Synthesis and Isolation of 3-Methylene-THC
Use this protocol if you require the isolated scaffold for screening multiple nucleophiles.[1] Note: The product is prone to dimerization; use immediately or store at -20°C.[1]
Reagents:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1][2]
-
Paraformaldehyde (1.2 eq)[1]
-
Dimethylamine hydrochloride (1.2 eq)[1]
-
Glacial Acetic Acid (Solvent, 5-10 volumes)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbazolone starting material, paraformaldehyde, and dimethylamine HCl in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:2). Look for the disappearance of the starting ketone (
) and appearance of the methylene product ( , UV active).[1] -
Work-up (Critical):
-
Isolation: Filter the solid rapidly. Wash with cold water (3x) to remove residual acid and amine salts.[1]
-
Drying: Dry under high vacuum at room temperature for 4 hours.
-
QC Check:
H NMR ( ) should show two distinct doublets for the exocyclic vinyl protons at 5.4 and 6.2 ppm.[1]
-
Protocol B: The "Ondansetron Benchmark" (Michael Addition)
This protocol validates the reactivity of your scaffold using 2-methylimidazole.[1][5] It serves as a positive control for the quality of your 3-Methylene-THC.[1]
Reagents:
-
Isolated 3-Methylene-THC (from Protocol A) (1.0 eq)[1]
-
2-Methylimidazole (3.0 eq)[1]
-
Water/DMF (1:1 mixture) or Alumina (solid support)[1]
Procedure:
-
Dissolution: Suspend 3-Methylene-THC in Water/DMF (10 volumes).
-
Addition: Add 2-methylimidazole.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Observation: The suspension usually clears as the reaction proceeds, then may precipitate the product upon cooling.[1]
-
-
Work-up: Dilute with water. Filter the resulting solid.[1][3][6][7] Recrystallize from Methanol/Water.[1]
-
Result: This yields Ondansetron (free base).[1][4][6]
-
Validation: Compare LCMS peak to standard Ondansetron retention time [2].[1]
-
Protocol C: Library Generation (Parallel Synthesis)
For generating novel SAR (Structure-Activity Relationships) using the scaffold.[1]
Scope: This protocol is adapted for amines (secondary/primary) and thiols.[1]
Procedure:
-
Preparation: Prepare a 0.1 M stock solution of 3-Methylene-THC in anhydrous DMF or DMSO.
-
Array: Dispense 500 µL (50 µmol) into a 96-well reaction block.
-
Nucleophile Addition: Add 1.5 equivalents of the desired nucleophile (R-NH2 or R-SH).[1]
-
Incubation: Seal and shake at 60°C for 12 hours.
-
Quench: No aqueous work-up required for library scale.[1]
-
Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile gradient).
-
Note: The C3-substituted products are generally stable and do not undergo the retro-Michael reaction easily under standard physiological conditions.[1]
-
Analytical Validation & Troubleshooting
Quality Control Parameters
When synthesizing 3-Methylene-THC, strict QC is required to ensure the "warhead" is intact.[1]
| Test | Expected Result | Failure Mode |
| HPLC Purity | >95% (Area) | Broad peak tailing (Polymerization) |
| H-NMR (Vinyl) | Signals missing (Product degraded) | |
| Appearance | White crystalline solid | Yellow/Orange gum (Oxidation/Oligomers) |
Common Pitfalls
-
Oligomerization: If the methylene intermediate is left in solution with trace base for >24 hours, it forms a gummy oligomer.[1] Solution: Use immediately or store as a solid at -20°C.[1]
-
Incomplete Elimination: In Protocol A, if the reaction is stopped too early, the Mannich base (dimethylamino-intermediate) remains.[1] Solution: Ensure reflux temperature is maintained (>100°C) to drive the elimination of the amine.[1]
References
-
Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][3]
-
Lihua, Y., et al. (2006).[1] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent No.[1][4][5] 7,696,356.[1]
-
Glaxo Group Ltd. (1987).[1] "Tetrahydrocarbazolone derivatives." U.S. Patent No.[1][4][5] 4,695,578.[1][4][5]
-
Reddy, M. S., et al. (2006).[1][4] "Industrial one-pot process for the preparation of Ondansetron."[1][4][8] PCT Publication WO2006046253.[1][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 6. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. caod.oriprobe.com [caod.oriprobe.com]
Analytical Profiling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Common Designation: Ondansetron EP Impurity D / USP Related Compound D CAS Registry Number: 99614-64-9[1][2][3][4]
Executive Summary
This Application Note details the analytical characterization and quantification of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the 3-Methylene Intermediate ).[2] As a critical synthetic precursor and potential degradation product of Ondansetron, this molecule possesses an exocyclic
This guide moves beyond standard pharmacopeial monographs, offering optimized protocols for both routine Quality Control (HPLC-UV) and trace-level genotoxicity screening (LC-MS/MS).[2]
Part 1: Physicochemical Profile & Analytical Strategy[2]
The 3-Methylene Intermediate is distinguished from Ondansetron by the absence of the imidazole ring and the presence of a reactive exocyclic double bond.[2] This unsaturation significantly alters its polarity and UV absorption profile compared to the parent drug.[2]
Table 1: Physicochemical Characterization
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 211.10 | |
| Molecular Weight | 211.26 g/mol | [M+H]+ = 212.1 (ESI Positive) |
| Key Functional Group | Exocyclic alkene (C=C) at C3 | High reactivity; potential for polymerization or Michael addition. |
| Solubility | Soluble in Chloroform, DMSO; Sparingly in MeOH | Dissolve standards in DMSO or ACN; avoid pure aqueous diluents.[2] |
| UV Maxima | ~248 nm, ~300 nm (Carbazole core) | 248 nm provides optimal sensitivity for trace detection.[2] |
| LogP | ~2.4 (Predicted) | Retains well on C18; less polar than Ondansetron (LogP ~2.0).[2] |
Analytical Challenges
-
Structural Similarity: It co-elutes closely with Impurity C (the 3-methyl analog, lacking the double bond).[2]
-
Stability: The exocyclic double bond is light-sensitive and prone to dimerization.[2] Samples must be protected from light and analyzed within 24 hours.[2]
-
Detection Limits: As a potential GTI, limits of quantitation (LOQ) often need to reach <10 ppm relative to the API.[2]
Part 2: Routine Quality Control (HPLC-UV)
Objective: Quantitation of the 3-Methylene Intermediate at levels >0.05% (ICH Q3A thresholds).
While European Pharmacopoeia (EP) methods often utilize cyano (CN) columns for Ondansetron impurities, modern method development favors C18 or Phenyl-Hexyl chemistries for superior reproducibility and lifetime.[2] The following protocol uses a Phenyl-Hexyl phase to exploit
Protocol A: High-Resolution HPLC
Instrument: HPLC/UPLC with PDA Detector Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2] Column Temp: 30°C
Mobile Phase:
-
Solvent A: 20 mM Ammonium Phosphate Buffer (pH 3.0). Acidic pH suppresses silanol activity and stabilizes the enone system.[2]
-
Solvent B: Acetonitrile (HPLC Grade).[2]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 85 | 15 | 1.0 |
| 5.0 | 85 | 15 | 1.0 |
| 20.0 | 40 | 60 | 1.0 |
| 25.0 | 40 | 60 | 1.0 |
| 26.0 | 85 | 15 | 1.0 |
| 35.0 | 85 | 15 | 1.0 |[2]
Detection: UV at 248 nm (primary) and 305 nm (confirmatory).[2] Injection Volume: 10 µL. Sample Diluent: 50:50 Acetonitrile:Water.[2]
System Suitability Criteria:
-
Resolution (
): > 2.0 between 3-Methylene Intermediate and Ondansetron. -
Tailing Factor: < 1.5.
-
RSD (n=6): < 2.0%.[2]
Part 3: Trace Analysis & Genotoxicity Screening (LC-MS/MS)
Objective: Detection of the 3-Methylene Intermediate at ppm/ppb levels for GTI risk assessment.[2]
Due to the "Michael Acceptor" alert, this impurity may require monitoring at levels far below standard HPLC UV detection limits (TTC-based limits often ~1-10 ppm).[2]
Protocol B: LC-ESI-MS/MS
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.[2] Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
MS Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Declustering Potential (DP): 80 V (Compound specific optimization required)[2]
MRM Transitions (Multiple Reaction Monitoring):
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Interpretation |
|---|
| 212.1
Chromatographic Conditions (UHPLC):
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient: 5% B to 95% B over 8 minutes.
Sensitivity Note: This method typically achieves an LOD of < 1 ng/mL (approx 0.5 ppm relative to 2 mg/mL API concentration).[2]
Part 4: Synthesis & Origin Logic
Understanding the origin of the 3-Methylene Intermediate is vital for process control.[2] It is the direct precursor to Ondansetron, formed via a Mannich reaction using formaldehyde, which can undergo elimination to form the exocyclic double bond.[2]
Figure 1: Synthetic pathway highlighting the 3-Methylene Intermediate (Impurity D) as the reactive "gateway" to Ondansetron.[2] Control of the Michael Addition step is critical to prevent residual Impurity D.
Part 5: Troubleshooting & Validation Guidelines
Stability of Solutions
-
Observation: Peak area decreases over time with the appearance of a broad polymer peak or dimer.[2]
-
Root Cause: The exocyclic double bond is reactive.[2]
-
Solution:
-
Use amber glassware for all preparations.[2]
-
Maintain autosampler temperature at 4°C.
-
Validation Step: Perform solution stability studies at T=0, 6, 12, and 24 hours. If degradation >2% is observed, prepare fresh standards every 4 hours.
-
Resolution Failure (Impurity C vs. D)
-
Observation: The 3-Methylene (Imp D) and 3-Methyl (Imp C) peaks merge.[2]
-
Root Cause: Similar hydrophobicity.[2]
-
Solution:
-
Switch from C18 to Phenyl-Hexyl (as per Protocol A). The
-electrons of the phenyl phase interact differentially with the double bond of Impurity D compared to the saturated Impurity C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Lower the column temperature to 25°C to increase stationary phase retention selectivity.
-
Peak Tailing
-
Observation: Asymmetry > 1.5.
-
Root Cause: Interaction of the basic nitrogen (carbazole) with residual silanols.[2]
-
Solution: Ensure the buffer concentration is at least 20 mM and pH is acidic (3.0).[2] Adding 5% methanol to the mobile phase A can sometimes improve peak shape for carbazoles.[2]
References
-
European Pharmacopoeia (Ph.[2][5][6] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 10/2020:1617. (Defines Impurity D structure and limits). [2]
-
United States Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compound D.[2][4][6] USP 43-NF 38.[2] [2]
-
Gong, Y. et al. (2012).[2] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent 7,696,356.[2] (Details the synthesis and isolation of the methylene intermediate).
-
Varvara, A. et al. (2009).[2] "The Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities Using a New Stationary Phase." Farmacia, 57(4), 442-451.[5] (Discusses separation challenges of polar impurities).
-
ICH Guidelines . ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory framework for Michael Acceptors).
Sources
- 1. allmpus.com [allmpus.com]
- 2. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. revmedchir.ro [revmedchir.ro]
- 6. Ondansetron Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material 27387-31-1 [sigmaaldrich.com]
HPLC analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one purity
Application Note: HPLC Quantification and Purity Analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Abstract & Chemical Context
This application note details the high-performance liquid chromatography (HPLC) analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , legally and pharmacopoeially designated as Ondansetron Impurity D (EP) or Related Compound D (USP) [1, 2].
Chemical Significance: This molecule (CAS 99614-64-9) serves a dual role in pharmaceutical chemistry:
-
Key Intermediate: It is the reactive "Michael acceptor" intermediate formed during the synthesis of Ondansetron via the Mannich reaction elimination pathway.
-
Degradation Product: It can re-form via the elimination of the imidazole side chain from Ondansetron under thermal or stress conditions.
Critical Analytical Challenge: The exocyclic double bond at the C3 position renders this molecule highly reactive (electrophilic). It is prone to polymerization or nucleophilic attack (e.g., by solvents like methanol or amines) during sample preparation. Therefore, this protocol emphasizes sample stability and chromatographic resolution from its precursor (the non-methylene carbazolone) and the active pharmaceutical ingredient (API).
Structural & Synthetic Pathway (Visualized)
Understanding the origin of this impurity is vital for setting chromatographic parameters. The diagram below illustrates its formation and relationship to Ondansetron.
Figure 1: Synthetic and degradation pathway showing the central role of the target analyte (Impurity D).
Experimental Protocols
Two methods are presented: a robust Standard C18 Method (Recommended for QC) and a Legacy Cyano Method (often found in older USP monographs).
Protocol A: Standard C18 Method (Recommended)
Rationale: The C18 chemistry provides superior lifetime and reproducibility compared to Cyano columns. The acidic pH suppresses the ionization of residual silanols and ensures the carbazole nitrogen remains neutral, improving peak shape.
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 216 nm (Max sensitivity) or 248 nm (Selectivity against matrix) |
| Run Time | 25 Minutes |
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 85 | 15 | Initial equilibration |
| 15.0 | 50 | 50 | Elution of Impurity D & Ondansetron |
| 20.0 | 20 | 80 | Wash (Elute dimers/oligomers) |
| 20.1 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | End of Run |
Sample Preparation (Critical):
-
Diluent: Acetonitrile:Buffer (50:50).
-
Precaution: Do not use pure methanol as a diluent for long-term storage; the exocyclic double bond can slowly react with methoxide species.
-
Concentration: Prepare standard at 0.5 mg/mL for assay; 0.5 µg/mL (0.1%) for impurity limits.
Protocol B: Legacy Cyano (CN) Method
Rationale: Some pharmacopeial monographs utilize nitrile phases for their unique selectivity towards double bonds (pi-pi interactions). Use this if resolution on C18 is insufficient for specific matrix isomers.
-
Column: Spherisorb CN (or equivalent), 4.6 × 250 mm, 5 µm.[1]
-
Mobile Phase: Isocratic mixture of 20 mM Phosphate Buffer pH 3.5 : Acetonitrile (75:25).
-
Note: Cyano columns have shorter lifespans. Ensure strict equilibration.
Method Development Strategy
The following decision tree outlines the logical process for optimizing the separation of Impurity D from its precursors.
Figure 2: Logical workflow for optimizing the separation of the exocyclic methylene impurity.
System Suitability & Validation Criteria
To ensure the "Trustworthiness" of the data, the following criteria must be met before routine analysis.
-
Resolution (Rs): > 2.0 between Impurity D and Ondansetron.
-
Tailing Factor (T): < 1.5 for the Impurity D peak (Carbazole structures can tail on older silica).
-
Precision (RSD): < 2.0% for 6 replicate injections of the standard.
-
LOD/LOQ: The method should detect Impurity D at 0.05% levels (approx. 0.03 µg/mL) relative to the nominal API concentration, as the regulatory limit is typically NMT 0.1% or 0.2% [2].
Troubleshooting Guide:
-
Ghost Peaks: If ghost peaks appear late in the gradient, they are likely dimers of Impurity D formed in the sample vial. Solution: Prepare samples fresh and keep autosampler temperature at 4°C.
-
Retention Time Shift: Impurity D is sensitive to organic modifier percentage. A 1% change in ACN can shift Rt significantly. Solution: Premix mobile phases or use a high-precision quaternary pump.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph 2016. Impurity D is identified as 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[4][3][5][][7][8][9][10]
-
United States Pharmacopeia (USP) . Ondansetron Hydrochloride: Related Compounds. Designates the target as "Related Compound D".
-
PubChem . Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[3][5][][7][8][10]
-
ResearchGate . Impurity profiling of Ondansetron and isolation of Impurity D. Detailed characterization data including NMR and MS.[4][8]
Sources
- 1. ijariit.com [ijariit.com]
- 2. 昂丹司琼杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
NMR and mass spectrometry of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
This Application Note is structured as a high-level technical guide for pharmaceutical analytical scientists. It synthesizes specific chemical data with field-proven characterization protocols.[1][2]
(1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one)[1][3][4]
-Unsaturated Ketone Regulatory Status: EP Impurity D / USP Related Compound D[2]Executive Summary & Context
The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9) is a critical intermediate in the synthesis of the antiemetic drug Ondansetron .[1][2][3] It serves as the electrophilic "Michael Acceptor" that reacts with 2-methylimidazole to form the final drug substance.[1][2]
From a quality control perspective, this compound is designated as Ondansetron Impurity D (European Pharmacopoeia) or Related Compound D (USP).[1][2] Because it contains a reactive
This guide outlines the specific NMR and MS protocols required to identify, characterize, and quantify this impurity, distinguishing it from the starting material (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one) and the final product.[1][2]
Analytical Workflow Strategy
The characterization logic relies on detecting the transformation of the C3-methylene group.[1][2] The following flowchart illustrates the decision matrix for confirming the impurity's identity.
Figure 1: Analytical workflow for distinguishing Impurity D from its precursor and the final API.
Protocol A: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural confirmation via detection of the exocyclic double bond.[1][2]
3.1 Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for resolution of the aliphatic region.[1][2] DMSO- is an acceptable alternative if solubility is an issue, though it may broaden exchangeable signals (none present here, but relevant for related impurities).[1][2] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Stability Warning: This compound is an electrophile.[1][2] Do not use nucleophilic solvents (e.g., methanol-d4) or additives (e.g., amines) which could induce Michael addition artifacts in the tube.[1][2]
3.2 1H NMR Assignment Table (400/600 MHz,
)
The diagnostic feature is the disappearance of the C3-methylene multiplet of the starting material and the appearance of two olefinic protons.[1][2]
| Position | Type | Multiplicity | Interpretation | |
| Exocyclic =CH | Olefinic | 5.30 – 6.20 | 2x Singlets (br) | Diagnostic: Geminal protons of the |
| N-CH | Methyl | 3.65 – 3.75 | Singlet (3H) | Characteristic N-methyl carbazole signal.[1][2] |
| Ar-H | Aromatic | 7.20 – 8.20 | Multiplets (4H) | Standard carbazole aromatic pattern (H5-H8).[1][2] H5 (peri to ketone) is usually most deshielded (~8.1 ppm).[1][2] |
| C1-H | Aliphatic | ~2.90 – 3.10 | Triplet/Multiplet | Adjacent to Indole C2.[1][2] |
| C2-H | Aliphatic | ~2.70 – 2.90 | Triplet/Multiplet | Adjacent to the exocyclic double bond (allylic).[1][2] |
Key Interpretation Insight: Unlike the starting material (which has a simple CH2-CH2-CH2 envelope), Impurity D shows a "break" in the aliphatic region.[1][2] The C3 protons are gone, replaced by the downfield olefinic signals.[1][2]
3.3 13C NMR Features
-
Exocyclic Alkene (C3=CH2):
Protocol B: Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2]
4.1 Instrument Parameters
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.[1][2][5]
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1][2]
-
Detection: Q-TOF or Orbitrap for exact mass; Triple Quad for quantification (MRM).[1][2]
4.2 MS Data Summary[1][2]
4.3 Fragmentation Pathway (MS/MS)
The fragmentation is dominated by the stability of the carbazole core.[1][2] The primary loss is often Carbon Monoxide (CO) from the cyclic ketone.[1][2]
Figure 2: Proposed ESI+ fragmentation pathway for Impurity D.[1][2]
Differentiation Note:
-
Ondansetron (MW 293): Shows a characteristic fragment at m/z 212 (loss of the imidazole ring), which is the Impurity D cation.[1][2]
-
Critical Check: In LC-MS, Ondansetron and Impurity D must be chromatographically separated; otherwise, in-source fragmentation of Ondansetron can mimic Impurity D.[1][2]
Synthesis & Origin (Process Chemistry)
Understanding the origin aids in troubleshooting high levels of this impurity.[1][2]
-
Mannich Reaction: 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one reacts with Formaldehyde and Dimethylamine (or directly with Paraformaldehyde).[1][2]
-
Elimination: The intermediate Mannich base eliminates dimethylamine to form the Exocyclic Methylene (Impurity D) .[1][2]
-
Michael Addition: 2-Methylimidazole attacks Impurity D to form Ondansetron.[1][2]
Note: If the reaction is quenched too early or the stoichiometry of imidazole is insufficient, Impurity D remains in the final product.[1][2]
References
-
European Pharmacopoeia (Ph.[1][2][6][7] Eur.) , "Ondansetron Hydrochloride Dihydrate Monograph," Impurity D structure and limits.[1][2]
-
United States Pharmacopeia (USP) , "Ondansetron Injection/Tablets," Related Compound D. [1][2]
-
Ke, Y. J., et al. (2021).[1][2] "Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO." Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][2] (Definitive structural proof). [2]
-
Xu, Q. G., et al. (2009).[1][2] "Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives." Frontiers of Chemistry in China. (Describes the synthesis of the methylene intermediate).
-
PubChem Compound Summary , "1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one" (CID 11790505).[1][2] Link
Sources
- 1. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 4. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR [m.chemicalbook.com]
- 5. ijariit.com [ijariit.com]
- 6. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Carbazole Intermediates
Abstract
Carbazole derivatives are ubiquitous scaffolds in high-performance organic light-emitting diodes (OLEDs) and pharmaceutical agents (e.g., Carvedilol, Ondansetron). However, their planar tricyclic structure induces strong
Part 1: Strategic Purification Logic
The purification of carbazoles requires a multi-stage approach dictated by the final application's purity threshold. While pharmaceutical intermediates often require >98% purity (HPLC), optoelectronic materials demand >99.9% purity to prevent charge-carrier trapping.
Decision Matrix: Method Selection
The following workflow illustrates the logical progression for selecting the appropriate technique based on crude impurity profiles.
Figure 1: Strategic decision tree for carbazole purification based on impurity type and end-use requirements.
Part 2: Detailed Experimental Protocols
Protocol A: Fractional Recrystallization (Solvent Switching)
Objective: Removal of structural isomers (e.g., tetrahydrocarbazoles) and unreacted halides. Mechanism: Carbazole solubility is highly temperature-dependent in aromatic solvents but sensitive to polarity changes in binary systems.
Recommended Solvent Systems:
-
System 1 (General): Toluene (Good solubility at reflux, poor at RT).
-
System 2 (High Selectivity): DMF/Water (9:1) or DMF/Urea.[1][2] This system disrupts
-stacking of impurities more effectively than single solvents [1]. -
System 3 (Halogenated Carbazoles): Chlorobenzene (Promotes flake crystal growth) [2].
Step-by-Step Procedure:
-
Dissolution: Suspend crude carbazole in Toluene (10 mL/g). Heat to reflux (
) until fully dissolved.-
Note: If the solution is dark, add Activated Carbon (5 wt%) at
and stir for 30 mins.
-
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon and inorganic salts.
-
Nucleation Control: Reheat filtrate to reflux. Remove heat and allow to cool slowly to RT (approx.
/hour) in an oil bath (turn off heat, leave flask in bath).-
Critical: Rapid cooling traps impurities.
-
-
Anti-Solvent Addition (Optional): If yield is low (<50%), add warm Hexane dropwise until turbidity persists, then cool to
. -
Isolation: Filter crystals and wash with cold Toluene/Hexane (1:1).
Protocol B: Palladium Removal (Scavenging)
Objective: Reducing Pd content to <10 ppm post-Buchwald-Hartwig amination. Challenge: Carbazole nitrogens can weakly coordinate with Pd, making simple washing ineffective.
Materials:
-
Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or specialized activated carbon (e.g., ANOX series) [3].
Workflow:
-
Dissolution: Dissolve the crude reaction mixture in THF or Toluene (solubility dependent).
-
Loading: Add Thiol-Silica scavenger (4 equivalents relative to Pd loading).
-
Incubation: Stir at
for 4 hours.-
Validation: Spot on TLC. If the product spot trails or is colored, extend time.
-
-
Filtration: Filter through a dual-layer pad (Celite top, Silica bottom) to catch fine scavenger particles.
-
Analysis: Verify Pd levels via ICP-MS before proceeding to crystallization.
Protocol C: Vacuum Sublimation (OLED Grade)
Objective: Ultra-purification (>99.9%) for organic semiconductors. Mechanism: Physical vapor transport separates molecules based on vapor pressure and molecular weight, effectively removing solvent residues and non-volatile oxides.
Figure 2: Thermal zones in a horizontal sublimation tube.
Procedure:
-
Preparation: Place recrystallized carbazole in a quartz boat within the source zone.
-
Evacuation: Pump system down to
Torr. Wait for pressure stabilization (degassing). -
Ramping: Slowly heat the source zone to the material's sublimation point (often
for carbazoles).-
Caution: Heating too fast causes "bumping" or decomposition.
-
-
Harvesting: Pure product deposits as crystals on the cold finger or cooler zone walls. Impurities remain in the boat (ash) or travel to the trap (volatiles).
Part 3: Troubleshooting & Data Analysis
Common Challenges & Solutions
| Issue | Probable Cause | Corrective Action |
| Product is colored (Yellow/Brown) | Oxidation products (quinones) or Pd residues. | Treat with activated carbon in refluxing Toluene; use Thiol scavengers [3]. |
| Low Recovery in Recrystallization | Product is too soluble in solvent. | Switch to binary system (e.g., DMF/Water) or cool to |
| Isomer Co-elution (HPLC) | Similar polarity of isomers. | Use C18 column with Methanol/Water + Formic Acid gradient. Consider "Deactivated Silica" for prep LC [4].[3] |
| Decomposition on Silica | Acidic silica reacting with electron-rich nitrogen. | Pre-treat silica with 1% Triethylamine (TEA) in Hexane before loading column. |
Solubility Data for Solvent Selection
Data approximated for standard 9-phenylcarbazole derivatives.
| Solvent | Solubility at | Solubility at Reflux | Suitability |
| Toluene | Low | High | Excellent (Recrystallization) |
| DMF | High | High | Good for initial dissolution, needs anti-solvent (Water). |
| Ethanol | Very Low | Moderate | Poor alone, good as anti-solvent. |
| Chlorobenzene | Moderate | High | Excellent (For flake crystals) [2]. |
References
-
ResearchGate. Purification of carbazole by solvent crystallization under two forced cooling modes. Available at: [Link]
-
Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization. Available at: [Link]
-
Beilstein Journals. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (Example of silica purification). Available at: [Link]
Sources
laboratory preparation of ondansetron from its precursors
Abstract
This application note details a robust, two-stage protocol for the laboratory-scale synthesis of Ondansetron (1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one), a selective 5-HT3 receptor antagonist.[1][2] The method utilizes the "Carbazolone Route," favored for its regio-selectivity and high yield. The protocol proceeds via a Mannich reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one to form a dimethylamino-methyl intermediate, followed by a nucleophilic substitution with 2-methylimidazole .[1] Critical process parameters (CPPs), purification strategies via recrystallization, and HPLC analytical conditions are provided to ensure high purity (>99.5%) suitable for pharmaceutical reference standards.
Introduction & Retrosynthetic Analysis
Ondansetron is a carbazole derivative containing an imidazole moiety linked via a methylene bridge at the C3 position. The synthesis challenges lie in the steric hindrance at the C3 position and the potential for dimerization.
Retrosynthetic Logic:
-
Disconnection: The C-N bond between the methylene bridge and the imidazole ring.
-
Synthons: An electrophilic "Michael acceptor" derived from the carbazolone and the nucleophilic 2-methylimidazole.[1]
-
Precursors:
Reaction Mechanism & Pathway
The synthesis operates on a Mannich-Elimination-Addition mechanism.[1]
-
Mannich Reaction: The carbazolone undergoes aminomethylation to form the Mannich base hydrochloride.
-
Elimination: Under thermal conditions, the Mannich base eliminates dimethylamine to generate a transient, highly reactive exocyclic methylene intermediate (Michael acceptor).
-
Michael Addition: 2-Methylimidazole attacks the exocyclic methylene to form Ondansetron.[1]
Figure 1: Synthetic pathway illustrating the Mannich activation and subsequent imidazole substitution.[1][2][9][12][13][16]
Materials & Equipment
| Reagent/Material | Grade | Purpose |
| 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | >98% | Starting Scaffold |
| Paraformaldehyde | Reagent Grade | C1 Source |
| Dimethylamine Hydrochloride | >98% | Mannich Amine Source |
| 2-Methylimidazole | >99% | Nucleophile |
| Glacial Acetic Acid | ACS Grade | Solvent (Step 1) |
| DMF (N,N-Dimethylformamide) | Anhydrous | Co-solvent (Step 2) |
| Methanol | HPLC Grade | Recrystallization Solvent |
| Activated Carbon | Powder | Decolorization |
Equipment:
-
3-Neck Round Bottom Flasks (250 mL, 500 mL) equipped with reflux condensers and temperature probes.[1]
-
Magnetic stirrer/hotplate with oil bath.[1]
-
Vacuum filtration setup (Buchner funnel).[1]
Detailed Experimental Protocol
Step 1: Synthesis of the Mannich Base Intermediate
Target: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride[1][15]
-
Setup: In a 250 mL 3-neck round bottom flask, charge 10.0 g (50 mmol) of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
-
Solvation: Add 90 mL of Glacial Acetic Acid. Stir to suspend.
-
Reagent Addition: Add 6.8 g of Paraformaldehyde and 4.5 g (55 mmol) of Dimethylamine Hydrochloride.
-
Reaction: Heat the mixture to reflux (110–115°C ) for 2–3 hours .
-
Checkpoint: The solution should become homogeneous and darken slightly. Monitor by TLC (EtOAc:Hexane 1:1) for consumption of the carbazolone.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the acetic acid.
-
Add 100 mL Acetone to the residue and stir vigorously for 30 minutes. The Mannich base hydrochloride will precipitate as a white to off-white solid.[1]
-
Filter the solid and wash with cold acetone (2 x 20 mL).
-
Dry under vacuum at 50°C.[1]
-
Expected Yield: ~12.5 g (85%).
-
Step 2: Synthesis of Ondansetron (Nucleophilic Substitution)
Target: Ondansetron Free Base
-
Setup: In a 500 mL flask, suspend 10.0 g (34 mmol) of the Mannich Base HCl (from Step 1) and 16.8 g (205 mmol, ~6 eq) of 2-Methylimidazole in a mixture of Water (75 mL) and DMF (35 mL) .
-
Note: A large excess of 2-methylimidazole drives the equilibrium forward and suppresses dimerization.[1]
-
-
Reaction: Heat the suspension to reflux (100–105°C ).
-
The mixture will clarify into a solution.
-
Maintain reflux for 5–6 hours .[1]
-
Mechanism Check: The basicity of the imidazole facilitates the elimination of dimethylamine, generating the exocyclic methylene intermediate in situ, which is immediately trapped by the excess 2-methylimidazole.
-
-
Precipitation:
-
Cool the reaction mixture slowly to 5–10°C using an ice bath. Stir for 1 hour.
-
Crude Ondansetron base will precipitate out of the aqueous DMF matrix.
-
-
Isolation:
Step 3: Purification (Recrystallization)[1]
-
Dissolution: Transfer the crude wet cake to a flask and add Methanol (120 mL) . Heat to reflux until dissolved.
-
Carbon Treatment: Add 0.5 g Activated Carbon . Stir at reflux for 15 minutes.
-
Filtration: Filter hot through a Celite bed to remove carbon.[1]
-
Crystallization: Cool the filtrate slowly to room temperature, then chill to 0–5°C for 2 hours.
-
Final Isolation: Filter the white crystalline solid. Wash with cold Methanol (20 mL).[1] Dry at 60°C under vacuum.[1]
-
Final Yield: ~8.5 g (Overall yield ~70-75%).
-
Purity: >99.5% (HPLC). Melting Point: 231–232°C.[1]
Process Control & Validation
HPLC Method for Purity Analysis:
-
Column: C18 (e.g., Waters Symmetry, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: Ondansetron ~8–10 min.
Impurity Profile:
| Impurity | Origin | Control Strategy |
| Starting Material | Unreacted Carbazolone | Ensure complete conversion in Step 1. |
| Exocyclic Methylene | Intermediate (Incomplete Reaction) | Ensure sufficient reflux time in Step 2.[1] |
| Dimer Impurity | Reaction of Ondansetron with Intermediate | Use high excess (6 eq) of 2-methylimidazole.[1][15][17] |
| Imidazole Residue | Excess Reagent | Thorough water wash of crude cake (Imidazole is highly water soluble).[1] |
References
-
Glaxo Group Ltd. (1987).[1] Tetrahydrocarbazolone derivatives. US Patent 4,695,578.[1][6][9] Link
-
Kim, M. Y., et al. (1997).[2] An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2045.[1][2] Link
- Vertex AI Search Results. (2026). Consolidated Search Data on Ondansetron Synthesis.
-
Hato, Y., & Jamison, T. F. (2023).[8] Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering, 8, 1855-1861. Link
Sources
- 1. Process and composition using ondansetron - Patent US-5344658-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. uspnf.com [uspnf.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. US20040198794A1 - Ondansetron forms and processes of making the same - Google Patents [patents.google.com]
- 6. US20020115707A1 - Process for preparing pure ondansetron hydrochloride dihydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 12. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 13. journal.hep.com.cn [journal.hep.com.cn]
- 14. US7288660B2 - Process for preparing ondansetron hydrochloride dihydrate having a defined particle size - Google Patents [patents.google.com]
- 15. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 16. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
handling and storage procedures for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Technical Application Note: Handling, Stability, and Storage of the Ondansetron Intermediate (CAS 99614-64-9) [1]
Introduction & Chemical Context
This Application Note defines the rigorous handling and storage protocols for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1]
In the pharmaceutical development of Ondansetron (Zofran®), this molecule serves two critical roles:
-
Synthetic Intermediate: It is the reactive Michael acceptor formed via the elimination of amine from the Mannich base (Impurity A) before coupling with 2-methylimidazole.[1]
-
Regulatory Standard: It is designated as Ondansetron Impurity D (EP) or Related Compound D (USP).[1][][3]
The Stability Paradox: While the carbazole core provides aromatic stability, the exocyclic methylene group at the C3 position is highly electrophilic due to conjugation with the C4 ketone. This structural feature acts as a "chemical magnet" for nucleophiles (water, alcohols, thiols) and is prone to spontaneous dimerization or polymerization if not managed under strict environmental controls.
Physicochemical Profile
| Property | Specification | Critical Note |
| CAS Number | 99614-64-9 | Distinct from Impurity A (CAS 1365727-07-6) |
| Molecular Formula | MW: 211.26 g/mol | |
| Appearance | Off-white to Yellowish Solid | Darkening indicates oxidation/polymerization |
| Melting Point | >177°C (Decomposes) | Do not heat to dry; use vacuum desiccation |
| Solubility | DMSO, Chloroform, MeOH (Slight) | Poor water solubility; Hydrophobic |
| Reactivity Class | Michael Acceptor (Alkylating Agent) |
Critical Handling Protocols
Safety & Environment (HSE)
-
Toxicity Warning: As a Michael acceptor, this compound is a potential alkylating agent. It is classified as Toxic if swallowed (H301) and a Skin Sensitizer (H317) .[1][4]
-
Engineering Controls: All handling must occur within a certified Class II Fume Hood.
-
PPE: Double nitrile gloves are required.[1] The lipophilic nature of the carbazole ring allows it to penetrate standard latex rapidly.
Solubilization Strategy
Researchers often face precipitation when preparing stock solutions. Follow this hierarchy for analytical standards:
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1]
-
Why: High solubility, low volatility, and stabilizes the dipole of the enone system.
-
-
Secondary Solvent: Methanol .
-
Caution: Protic solvents like methanol can slowly undergo Michael addition to the methylene group over extended periods (weeks).[1] Use immediately or store at -20°C.
-
-
Avoid: Water (unless buffered in HPLC mobile phase) and primary amines (rapid degradation).[1]
Storage Architecture
The degradation of this compound follows a specific pathway: Photo-induced radical polymerization and Nucleophilic hydration .[1] The storage protocol must interrupt these pathways.[1]
Storage Decision Matrix
Figure 1: Decision matrix for storage conditions based on usage timeline. Note that long-term storage requires freezing to inhibit slow polymerization.[1]
The "Argon Overlay" Technique
Simply capping the vial is insufficient. You must displace oxygen and humidity.[1]
-
Place the open vial in the fume hood.[1]
-
Insert a pipette tip connected to an Argon (preferred) or Nitrogen line.[1]
-
Flow gas gently (low PSI) into the vial for 10-15 seconds. Do not disturb the powder. [1]
-
Cap immediately while gas is flowing.[1]
-
Seal with Parafilm to prevent moisture ingress during refrigeration cycles.[1]
Quality Control & Self-Validation
To verify the integrity of the standard before use, employ this HPLC check. If the "Methylene" peak area decreases and "Dimer" or "Hydrate" peaks appear, the batch is compromised.
Degradation Mechanism to Monitor: The primary degradation product is the dimer (formed via Diels-Alder type cycloaddition or radical coupling) or the hydrate (addition of water across the double bond).[1]
Figure 2: Primary degradation pathways.[1] UV light triggers polymerization, while moisture leads to hydration of the double bond.[1]
Standard HPLC Validation Protocol
-
Column: C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 80:20 (A:B) to 20:80 over 20 minutes.
-
Detection: UV @ 216 nm (Carbazole absorption max).[1]
-
Acceptance: Impurity D should elute after Impurity A but before Ondansetron. Purity must be >95% (area normalization).
Emergency & Spill Procedures
-
Spill Isolation: Evacuate the immediate area.[1] The dust is a sensitizer.[1]
-
Neutralization: Do not use water initially (spreads the hydrophobic powder).[1] Cover with a solvent-absorbent pad dampened with Ethanol .[1]
-
Decontamination: Wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.[1] The bleach oxidizes the double bond, breaking the conjugation and reducing reactivity, though it destroys the molecule.
References
-
European Directorate for the Quality of Medicines (EDQM). Ondansetron Impurity D CRS (Catalogue Code Y0000195).[1][5] European Pharmacopoeia.[1][4][5] [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. [Link][1]
Sources
- 1. 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | CID 2818489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detailed view [crs.edqm.eu]
Technical Application Note: Aza-Michael Synthesis of Ondansetron via Carbazolone Intermediates
Abstract & Scope
This application note details the optimization and execution of the critical C-N bond-forming step in the synthesis of Ondansetron , a selective 5-HT3 receptor antagonist. The reaction involves the conjugate addition (Aza-Michael addition) of 2-methylimidazole (nucleophile) to the exocyclic
While often performed as part of a "one-pot" Mannich sequence, isolating or specifically targeting the reaction of the methylene intermediate allows for tighter control over impurity profiles—specifically the removal of the highly reactive and toxic methylene substrate (EP Impurity D). This guide presents a scalable, green chemistry protocol using water as the solvent, alongside a high-performance alumina-catalyzed variant.
Chemical Mechanism: The Aza-Michael Addition
The reaction is a 1,4-conjugate addition where the unhindered nitrogen (N1) of the 2-methylimidazole attacks the
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The lone pair on the N1 nitrogen of 2-methylimidazole attacks the exocyclic methylene carbon (C3').
-
Enolate Formation: The
-electrons shift to form an enolate intermediate at the C4 carbonyl oxygen. -
Tautomerization: Proton transfer restores the ketone functionality at C4, yielding the final product, Ondansetron.
Stereochemical Note: The formation of the chiral center at C3 results in a racemic mixture (R/S-Ondansetron). The commercial API is typically marketed as the racemate.
Figure 1: Mechanistic pathway of the Aza-Michael addition. Note the competitive polymerization risk if the nucleophile concentration is insufficient.
Experimental Protocols
Method A: Aqueous Thermal Process (Green Chemistry)
This method utilizes water as the reaction medium, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction. It avoids toxic organic solvents and simplifies workup.
Materials:
-
Substrate: 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (1.0 eq)
-
Reagent: 2-Methylimidazole (3.0 – 6.0 eq)
-
Solvent: Purified Water (10 – 15 volumes)
Step-by-Step Procedure:
-
Charging: To a reactor equipped with an overhead stirrer and reflux condenser, charge Purified Water (10 vol) and 2-Methylimidazole (3.0 eq). Stir until dissolved.
-
Rationale: Excess imidazole drives the equilibrium forward and suppresses the polymerization of the methylene substrate.
-
-
Addition: Add Methylene Carbazolone (1.0 eq) to the aqueous solution. The substrate will likely remain as a suspension.
-
Reaction: Heat the mixture to Reflux (100°C) . Maintain agitation at 300–400 RPM.
-
Duration: 5–8 hours.[1]
-
IPC (In-Process Control): Monitor by HPLC until Methylene Carbazolone is < 0.1%.
-
-
Crystallization: Cool the reaction mixture slowly to 20–25°C over 2 hours. The product, Ondansetron, is hydrophobic and will precipitate as a white to off-white solid.
-
Isolation: Filter the solid under vacuum.
-
Washing: Wash the filter cake with Water (2 x 3 vol) to remove excess 2-methylimidazole.
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Method B: Alumina-Catalyzed Process (High Throughput)
For batches requiring faster throughput or where aqueous solubility is problematic, an alumina-catalyzed route in toluene is effective.
Materials:
-
Solvent: Toluene
-
Catalyst: Neutral Alumina (
), approx. 2 wt equivalents relative to substrate.
Modifications to Procedure:
-
Suspend Substrate, 2-Methylimidazole (3 eq), and Neutral Alumina in Toluene (15 vol).
-
Reflux at 110°C for 3–4 hours .
-
Hot Filtration: Filter the mixture while hot (70–80°C) to remove the Alumina.
-
Crystallization: Cool the toluene filtrate to 0–5°C to crystallize Ondansetron.
Process Optimization & Critical Parameters
To ensure reproducibility and high yield (>85%), the following parameters must be controlled.
| Parameter | Specification | Impact on Quality/Yield |
| Stoichiometry | 3.0 – 6.0 eq of Imidazole | Critical. Low equivalents lead to incomplete conversion and high levels of residual Methylene Impurity (toxic). |
| Temperature | 100°C – 110°C (Reflux) | Lower temperatures significantly retard the reaction rate, allowing competing dimerization of the substrate. |
| pH Control | pH > 8 (Natural basicity) | Acidic conditions protonate the imidazole, destroying its nucleophilicity. Do not acidify. |
| Water Volume | 10 – 15 Volumes | Insufficient volume causes thick slurries (stirring issues); excess volume reduces yield due to product solubility loss. |
Impurity Profile Management
-
Impurity D (EP): The starting material (Methylene Carbazolone). Limit: NMT 0.1%.
-
Control: Ensure full conversion via HPLC monitoring before cooling.
-
-
Impurity F (EP): 2-Methylimidazole residue.[2][3][4][5][1][6]
-
Control: Efficient water wash of the filter cake. The reagent is highly water-soluble, while Ondansetron is not.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the aqueous synthesis method.
Analytical Validation
-
HPLC: Reverse-phase C18 column. Mobile phase: Phosphate buffer (pH 3.5) / Acetonitrile gradient.
-
Retention Time: 2-Methylimidazole (~2 min), Ondansetron (~12 min), Methylene Carbazolone (~18 min).
-
-
1H NMR (CDCl3): Diagnostic peaks for Ondansetron include the imidazole protons (singlets at
6.9) and the disappearance of the exocyclic alkene doublets ( 5.3 and 6.1) present in the starting material.[3][4][5][1]
References
-
Kim, M. Y., et al. (1997). An Efficient Process of Ondansetron Synthesis. Heterocycles, 45(10), 2041-2043.[2] Link
-
Glaxo Group Ltd. (1987). Tetrahydrocarbazolone derivatives. US Patent 4,695,578.[4][1] Link
-
Lianhe Chemical Technology Co. (2006).[7] Process for making ondansetron and intermediates thereof. US Patent 7,041,834 B2.[4] Link
-
Teva Pharmaceutical Industries. (2010). Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356 B2. Link
-
European Pharmacopoeia (Ph.[7][8] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. Impurity D (Methylene Carbazolone). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 4. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 5. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 6. DE60309511T2 - PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR - Google Patents [patents.google.com]
- 7. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 8. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
[1]
Case ID: OND-INT-003 Status: Open Subject: Yield Optimization & Impurity Control for "Methylene Carbazolone" Assigned Specialist: Senior Process Chemist[1]
Executive Summary
The synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as Compound 3 ) is the critical bottleneck in the production of Ondansetron.[1][2] This intermediate is a highly reactive
The Core Problem: The exocyclic methylene group is unstable.[1] It is prone to:
-
Polymerization: Forming insoluble tars.[1]
-
Dimerization: Forming spiro-linked impurities.[1]
-
Retro-Mannich Reactions: Reverting to the starting material under prolonged heating.[1]
This guide provides a self-validating protocol to maximize in-situ yield and stability, moving away from "recipe following" to "reaction engineering."
Module 1: The Optimized Protocol (Mannich-Elimination Route)
The most robust industrial route utilizes a Mannich reaction followed by thermal elimination.[1] Direct methylenation using formaldehyde alone often fails due to poor electrophilicity; the amine acts as a "shuttle" to transfer the methylene group.[1]
The Mechanism (Why it works)
The reaction proceeds in two distinct stages.[1][3][4][5][6][7] Understanding this is vital for troubleshooting:
-
Mannich Addition: The enol of the carbazolone attacks the iminium ion (formed from formaldehyde + amine).[1][7]
- -Elimination: The resulting Mannich base eliminates the amine upon heating to release the methylene product.[1]
Figure 1: The reaction pathway showing the critical intermediate and failure modes.[1]
Standardized Procedure (Batch)
Reference Basis: Glaxo Group Patents & Process Optimization Literature
| Parameter | Specification | Technical Rationale |
| Solvent | Glacial Acetic Acid (AcOH) | Promotes enolization and stabilizes the iminium intermediate.[1] |
| Reagents | Paraformaldehyde (1.2 eq) + Dimethylamine HCl (1.1 eq) | The amine salt is catalytic but consumed in the equilibrium; slight excess drives conversion.[1] |
| Temperature | 90°C – 100°C | Critical: <90°C = Incomplete elimination.[1] >110°C = Rapid polymerization.[1] |
| Time | 45 – 90 mins | Monitor by HPLC.[1] Do not soak. Prolonged heating increases dimer impurities.[1] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in Glacial Acetic Acid (5 vol).
-
Activation: Add Dimethylamine Hydrochloride (1.1 eq) and Paraformaldehyde (1.2 eq).
-
Reaction: Heat to 95°C. The solution will darken.
-
Checkpoint: At 45 mins, check HPLC. Look for the disappearance of the Mannich base intermediate.
-
Quench (Crucial): Once conversion >98%, immediately cool to 10-15°C.
-
Isolation: Add cold water (10 vol) slowly. The product precipitates.[1][8][9] Filter immediately.
-
Wash: Wash with cold water to remove residual acid/amine.[1] Do not dry in an oven >40°C.
Module 2: Troubleshooting & FAQs
Ticket #01: "My product turns into a gummy brown solid during filtration."
Diagnosis: Polymerization triggered by residual base or heat.[1] Root Cause: The methylene compound acts as a radical acceptor.[1] If the filter cake is acidic and warm, it polymerizes.[1] Corrective Action:
-
Cooling: Ensure the quench water is <5°C.
-
Stabilizer: Add 0.1% Hydroquinone or BHT to the reaction mixture before heating.[1] This scavenges free radicals and prevents the "gumming" effect without interfering with the Mannich mechanism.[1]
Ticket #02: "Yield is low (40-50%) and I see unreacted starting material."
Diagnosis: "Wet" Paraformaldehyde or Retro-Mannich reaction.[1] Root Cause: Paraformaldehyde depolymerizes to formaldehyde.[1] If it is old or wet, the stoichiometry is wrong. Alternatively, if the reaction contains too much water, the equilibrium shifts back to the starting material (Retro-Mannich).[1] Corrective Action:
-
Reagent Quality: Use fresh, dry Paraformaldehyde.[1]
-
Scavenging Water: Add Acetic Anhydride (0.5 eq) to the reaction mixture.[1] This consumes chemically generated water and drives the equilibrium toward the iminium ion.[1]
Ticket #03: "I see a 'Spiro' impurity peak on HPLC."
Diagnosis: Dimerization (Diels-Alder type cycloaddition).[1] Root Cause: High concentration and prolonged heating allow two molecules of the product to react with each other.[1] Corrective Action:
-
Dilution: Increase solvent volume from 5 vol to 8-10 vol.
-
Telescoping: Do not isolate. If your next step is the Michael addition (e.g., adding 2-methylimidazole for Ondansetron), perform it in the same pot.[1][8] The imidazole reacts faster with the methylene group than the methylene group reacts with itself.[1]
Module 3: Advanced Optimization (Flow Chemistry)
For researchers hitting a "yield ceiling" of ~70-80% in batch, the limitation is heat transfer.[1] The product degrades at the wall of the reactor before the bulk solution converts.[1]
The Solution: Continuous Flow Reactor Based on recent process intensification studies (e.g., MIT/Jamison Lab).
| Feature | Batch Process | Flow Process |
| Residence Time | 60-120 mins | 5-10 mins |
| Temperature | 95°C | 120°C (Superheated) |
| Yield | 75-85% | >95% |
| Purity | Requires recrystallization | High (Clean profile) |
Flow Protocol Setup:
Module 4: Decision Logic for Isolation
Should you isolate Compound 3 or telescope it? Use this logic flow.
Figure 2: Decision logic for processing the reaction mixture.
References
-
Kim, M. Y., et al. (1997).[1] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[1][2] Link
-
Key Insight: Establishes the direct Mannich methylenation conditions and the instability of the intermediate.[1]
-
-
Hato, Y., & Jamison, T. F. (2023). "Multi-platform synthesis of ondansetron featuring process intensification in flow." Reaction Chemistry & Engineering, 8, 1754-1761.[1] Link
-
Key Insight: Demonstrates the superiority of flow chemistry to prevent polymerization and improve yield to >90%.[1]
-
-
Glaxo Group Ltd. (1985).[1] "Process for the preparation of tetrahydrocarbazolone derivatives." US Patent 4,695,578.[1][8] Link
-
Key Insight: The foundational patent describing the acetic acid/paraformaldehyde route.[1]
-
-
Teva Pharmaceutical Industries. (2002).[1] "Improved process for preparing pure ondansetron."[1][8] WO Patent 02/055492.[1] Link
- Key Insight: Discusses impurity profiles and the "exo-methylene" stability issues.
Sources
- 1. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
common side products in the synthesis of ondansetron intermediates
Technical Support Center: Ondansetron Intermediate Synthesis Status: Online | Agent: Dr. Aris (Senior Application Scientist)
Introduction: The Carbazolone Challenge
Welcome to the Technical Support Center for Ondansetron API synthesis. If you are accessing this guide, you are likely navigating the complex impurity profile associated with the functionalization of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (hereafter referred to as the Carbazolone Core ).
The synthesis of Ondansetron typically hinges on a critical Mannich reaction or a Michael addition to introduce the imidazolyl-methyl side chain. While the literature often presents this as a straightforward condensation, industrial reality introduces a matrix of competing equilibria.
This guide moves beyond standard protocols to address the causality of failure—specifically focusing on the formation and elimination of Pharmacopoeial Impurities A, B, C, and D.
Module 1: The "Methylene" Trap (Impurity D)
The Issue: High levels of Impurity D (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one) in the final crude reaction mixture.
The Mechanism: Impurity D is the exocyclic alkene formed by the elimination of the amine group (2-methylimidazole). This is not just a side product; it is often a reactive intermediate. The reaction pathway is reversible. Under high thermal stress or prolonged reaction times, the thermodynamically stable Ondansetron (Mannich base) can undergo a retro-Michael reaction (elimination) to regenerate Impurity D and free imidazole.
Troubleshooting Protocol:
| Parameter | Diagnosis | Corrective Action |
| pH Control | Reaction mixture is too basic (pH > 6). | Elimination is base-catalyzed. Adjust the solvent system. If using acetic acid, ensure water content is optimized (approx. 10-20% v/v) to stabilize the transition state. |
| Temperature | Reflux prolonged > 6 hours.[1][2] | Extended heat favors the entropy-driven elimination. Quench the reaction immediately upon consumption of the Carbazolone Core (monitor via HPLC). |
| Stoichiometry | Excess 2-Methylimidazole used.[3] | While excess amine drives kinetics, it also acts as a base to promote elimination. Maintain a strict 1.1 : 1.0 equivalent ratio. |
Self-Validating Check:
-
TLC Monitor: Impurity D is less polar than Ondansetron. On Silica gel (DCM:MeOH 9:1), Impurity D will appear at a higher Rf (~0.6) compared to Ondansetron (~0.4).[2][3]
-
UV Characteristic: Impurity D possesses a conjugated exocyclic double bond, resulting in a distinct bathochromic shift (red-shift) in UV absorption compared to the product.
Module 2: The "Dimer" Dilemma (Impurity B)
The Issue: Appearance of a high molecular weight impurity (approx. MW 598) known as Impurity B .[4]
The Mechanism: Contrary to simple bis-Mannich bases, Impurity B is often characterized as 6,6'-methylene-bis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one] . This suggests an Electrophilic Aromatic Substitution (EAS) where excess formaldehyde attacks the electron-rich aromatic ring of the indole system, linking two carbazole units.
Troubleshooting Protocol:
-
Formaldehyde Source: Switch from aqueous formalin to Paraformaldehyde . Aqueous formalin often contains variable amounts of methanol and formic acid, which can catalyze the aromatic substitution.
-
Order of Addition: Do not premix the Carbazolone Core and Formaldehyde in the presence of strong acid without the amine.
-
Scavenging: If Impurity B is persistent, reduce the formaldehyde equivalents to 0.95 eq. It is better to have unreacted Carbazolone (Impurity C, easily removed) than the Dimer (difficult to crystallize out).
Module 3: Contamination & Exchange (Impurity A)
The Issue: Presence of the dimethylamino analog (Impurity A ).
The Mechanism: This impurity arises if Dimethylamine (DMA) is present in the system. This occurs in two scenarios:
-
Transamination Route: You are synthesizing Ondansetron by reacting the dimethylamino-Mannich base with 2-methylimidazole. Incomplete exchange leaves Impurity A.
-
Contamination: Using DMF (Dimethylformamide) as a solvent at high temperatures (>120°C) can lead to hydrolysis of the solvent, releasing dimethylamine, which then competes with 2-methylimidazole for the formaldehyde/carbazolone complex.
Corrective Action:
-
Solvent Swap: If using DMF, strictly control temperature below 100°C. Prefer Acetic Acid/Water mixtures.
-
Purge: If performing transamination, use a nitrogen sparge to drive off the liberated dimethylamine gas, shifting the equilibrium toward Ondansetron.
Visualizing the Pathway
The following diagram illustrates the competitive pathways between the Product (Ondansetron) and its primary impurities (A, B, D).
Caption: Reaction network showing the central role of the Methylene Intermediate (Impurity D) and the divergence points for Impurities A and B.
Standardized Protocol: Direct Mannich Coupling
To minimize the impurities discussed above, use this optimized protocol which balances kinetics and thermodynamics.
Reagents:
-
Carbazolone Core (1.0 eq)
-
2-Methylimidazole (1.1 eq)
-
Paraformaldehyde (1.1 eq)
-
Solvent: Glacial Acetic Acid : Water (10:1 ratio)
Procedure:
-
Dissolution: Charge Carbazolone and 2-Methylimidazole into the reactor. Add Acetic Acid/Water mixture. Stir at room temperature until dissolved.
-
Why? Premixing the amine buffers the system before formaldehyde addition.
-
-
Addition: Add Paraformaldehyde in a single portion.
-
Reaction: Heat to 90°C . Do not exceed 100°C.
-
Monitoring: Sample at 3 hours.
-
Work-up (Critical for Impurity Removal):
-
Cool to 25°C.
-
Slowly add 20% NaOH (aq) to adjust pH to 10-11.
-
Ondansetron Free Base will precipitate.
-
Purification: Recrystallize crude solid from Methanol/Water. Impurity D remains in the mother liquor due to higher solubility in aqueous methanol compared to the product.
-
FAQ: Quick Troubleshooting
Q: My HPLC shows a split peak for Ondansetron. What is happening? A: Ondansetron has a chiral center, but it is synthesized as a racemate. If you are using a chiral column, you will see two peaks. If you are using a standard C18 column, a split peak usually indicates hydrolysis of the amide/lactam ring (rare) or a co-eluting isomer. Check the pH of your mobile phase; Ondansetron is basic (pKa ~7.4), and peak splitting can occur if the mobile phase pH is near the pKa. Use a buffer at pH 3.0.
Q: I cannot get rid of Impurity C (Starting Material) even after 12 hours. A: The reaction has stalled due to water accumulation (if using paraformaldehyde) or "tarring" of the formaldehyde. Do not add more formaldehyde blindly. Add a fresh 0.1 eq of 2-methylimidazole. If that fails, cool, isolate, and recrystallize. It is easier to remove Impurity C by recrystallization than to clean up the decomposition products of a 24-hour reaction.
Q: What is the "Tarry Residue" at the bottom of the flask? A: This is likely polymerized formaldehyde (paraformaldehyde reforming) or polymerized indole species. This happens if the acetic acid concentration is too high (>95%) or the water content is too low. Water helps solubilize the ionic intermediates and prevents polymerization.
References
-
European Pharmacopoeia (Ph.[5] Eur.) 10.0 . Ondansetron Hydrochloride Dihydrate Monograph. Impurity A, B, C, D structures and limits.
-
United States Pharmacopeia (USP) 43-NF 38 . Ondansetron Injection Monograph. Related Compounds C and D.
-
Kim, M. Y., et al. (1997).[6] "Synthesis of Ondansetron: An Improved Process." Heterocycles, 45(10), 2041-2043. (Describes the formation of the methylene intermediate and subsequent Michael addition).
- Sanfilippo, P. J., et al. (1987). "Synthesis of (1H-imidazol-1-ylmethyl)indoles." Journal of Medicinal Chemistry. (Foundational chemistry on imidazole alkylation relevant to Impurity A/D mechanisms).
-
Glaxo Group Ltd. (1985). Imidazolyl derivatives.[3][4][7][8] US Patent 4,695,578. (The original product patent describing the transamination route).
Sources
- 1. ijariit.com [ijariit.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. uspnf.com [uspnf.com]
- 4. allmpus.com [allmpus.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
stability and degradation of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
System Status: Operational | Topic: Stability & Degradation Mechanics
Role: Senior Application Scientist | Context: Drug Substance Intermediate (Ondansetron)
Core Directive: The Michael Acceptor Paradox
Welcome to the technical support hub for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9).[1] In the pharmaceutical industry, this molecule is widely recognized as Ondansetron Impurity D (EP Standard) or the critical exocyclic methylene intermediate in Ondansetron synthesis.
The Central Technical Challenge: This compound derives its utility from the same property that drives its instability: High Electrophilicity . The exocyclic methylene group at the C3 position constitutes a potent Michael Acceptor system conjugated with the C4 ketone.
-
Utility: It allows the rapid nucleophilic attack of 2-methylimidazole to form Ondansetron.
-
Liability: Without a target nucleophile, it will react with itself (dimerization/polymerization), water (hydration), or nucleophilic solvents, leading to rapid degradation.
Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Purity Loss
Q1: The off-white solid I isolated yesterday has turned yellow and gummy overnight. What happened? Diagnosis: Uncontrolled Polymerization/Dimerization. Technical Explanation: You are witnessing a self-reaction. The electron-deficient exocyclic double bond is highly reactive. In the solid state, crystal lattice packing can sometimes facilitate intermolecular reactions, particularly if residual heat or light is present. This leads to the formation of dimeric or oligomeric species, which often appear as amorphous, yellow/brown gums. Corrective Protocol:
-
Avoid Isolation if Possible: We recommend generating this intermediate in situ and reacting it immediately with the imidazole nucleophile.
-
Cold Storage: If isolation is mandatory, store at -20°C immediately after drying.
-
Inert Atmosphere: Store under Argon/Nitrogen to prevent radical-initiated polymerization.
Q2: My HPLC analysis shows the main peak decreasing over time in methanol solution. Is it precipitating? Diagnosis: Solvent Solvolysis (Michael Addition of Solvent). Technical Explanation: Methanol is a nucleophile. Over time, methanol adds across the exocyclic double bond (Michael addition) to form the methoxy-derivative (3-(methoxymethyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one). This is a common artifact in stability studies using protic solvents. Corrective Protocol:
-
Change Diluent: Use Aprotic solvents for analysis (Acetonitrile or DCM).
-
Limit Run Time: Analyze samples immediately upon preparation.
Category B: Synthetic Process Issues
Q3: During the reaction with 2-methylimidazole, I see a significant amount of the "hydroxymethyl" impurity. Why? Diagnosis: Competitive Hydrolysis / Retro-Mannich Reaction. Technical Explanation: The formation of the methylene intermediate is reversible. In the presence of water, the exocyclic double bond can hydrate to form the 3-hydroxymethyl derivative. Furthermore, under basic conditions (often used in the Mannich step), the equilibrium can shift back toward the starting ketone if the water is not removed. Corrective Protocol:
-
Water Exclusion: Ensure the reaction solvent (often DMF or alcohols) is dry.
-
Temperature Control: High temperatures (>100°C) favor the elimination to the methylene compound, but prolonged heating without the nucleophile (imidazole) invites degradation.
Visualizing the Degradation & Synthesis Pathways
The following diagram illustrates the "Life and Death" of the methylene intermediate. It highlights the narrow window of stability between formation and degradation.
Figure 1: The central position of the Methylene Intermediate. Green path represents the desired synthesis; Red dashed paths represent degradation vectors.
Storage & Handling Decision Matrix
Use this logic flow to determine the appropriate handling of the compound based on your experimental needs.
Figure 2: Decision tree for minimizing degradation during experimental workflows.
Analytical Data & Specifications
When validating the integrity of your material, refer to these baseline characteristics. Deviations suggest degradation.[2]
| Parameter | Specification / Behavior | Technical Note |
| Appearance | White to Off-white crystalline solid | Yellowing indicates dimerization/oxidation. |
| Solubility | Soluble in Chloroform, DCM, DMSO | Avoid alcohols for long-term storage (Solvolysis risk). |
| LC-MS (m/z) | 212.1 [M+H]+ | Dimer will show [2M+H]+ or complex fragmentation. |
| Storage Temp | 2-8°C (Short term), -20°C (Long term) | CRITICAL: Must be kept dry. Hygroscopic degradation. |
| Light Sensitivity | High | Carbazole moiety absorbs UV; exocyclic bond is photo-labile. |
References
-
PubChem. (2025). 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Compound Summary). National Library of Medicine.
-
ChemicalBook. (2025).[3] 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Properties and Suppliers.
-
Glaxo Group Ltd. (1987).[4] US Patent 4,695,578: 1,2,3,9-tetrahydro-3-imidazol-1-ylmethyl-4H-carbazol-4-ones.[4][5] (Original patent describing the Mannich base and methylene intermediate synthesis routes).
-
Zhu, J., et al. (2015).[6] Improved synthesis of ondansetron hydrochloride.[6] Chinese Journal of Medicinal Chemistry.[6] (Discusses the "one-pot" strategy to avoid isolating the unstable methylene intermediate).
-
Master Organic Chemistry. (2023). The Michael Addition Reaction. (Mechanistic background on Michael Acceptor instability).
Sources
- 1. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Troubleshooting 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Executive Summary & Molecule Profile
Subject: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one Common Aliases: 3-Methylene carbazolone, Ondansetron Intermediate, EP Impurity D. CAS: 99614-64-9[1][2][3][4]
This molecule is the critical electrophilic intermediate in the synthesis of Ondansetron (Zofran).[1][2][3] It functions as a "Michael Acceptor" due to its highly reactive exocyclic
The Core Problem: The very feature that makes this molecule useful—its high electrophilicity—makes it prone to three primary failure modes:
-
Dimerization: Self-reaction or reaction with precursors to form bis-carbazolyl impurities (e.g., EP Impurity B precursors).[1][2][3]
-
Polymerization: Formation of insoluble gums upon thermal stress.[1][2][3]
-
Retro-Reaction: Hydrolysis back to the starting ketone and formaldehyde in aqueous acidic conditions.[1][2][3]
Interactive Troubleshooting Modules
Module A: Synthesis Failures (Generating the Intermediate)
Context: You are attempting to synthesize the methylene intermediate from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one via a Mannich reaction.
Q1: My reaction mixture turned into an intractable gum/tar. What happened? Diagnosis: Uncontrolled Polymerization.[1][2][3] Root Cause: The exocyclic double bond is thermally unstable.[1][2][3] Prolonged heating in the absence of a trapping nucleophile (like imidazole) or stabilizer leads to radical or anionic polymerization.[1][2][3] Corrective Action:
-
Temperature Control: Do not exceed 110°C.
-
Radical Scavengers: Add trace amounts (10-50 ppm) of hydroquinone or BHT during the elimination step if isolating the solid.[1][2][3]
-
Protocol Shift: Switch to an in situ generation protocol. Do not isolate the methylene intermediate; generate it and immediately react it with the nucleophile (2-methylimidazole) in a "one-pot" process.[1][3]
Q2: Yield is low (<50%), and I see large amounts of starting ketone. Diagnosis: Incomplete Mannich Reaction or Equilibrium Reversal. Root Cause: The Mannich reaction is an equilibrium.[1][2][3] If the water formed is not removed, or if the pH is too low, the equilibrium favors the starting materials.[1][2][3] Corrective Action:
-
Water Removal: Use a Dean-Stark trap (toluene reflux) or molecular sieves to drive the equilibrium forward.[1][2][3]
-
Catalyst: Ensure sufficient acid catalyst (Acetic acid) is present, but avoid strong mineral acids which can hydrate the double bond.[1][2][3]
Module B: Downstream Reaction Failures (Synthesizing Ondansetron)
Context: You are reacting the isolated methylene intermediate with 2-methylimidazole.
Q3: I see a "Doublet" impurity peak in HPLC (Molecular Weight ~380-400). Diagnosis: Dimer Formation (Bis-carbazolone). Root Cause: The "Michael Donor" (Enolate of the starting ketone) competed with the intended nucleophile (2-methylimidazole).[1][3] This happens if the methylene intermediate reverts to the starting ketone, which then attacks another molecule of methylene intermediate.[1][2][3] Corrective Action:
-
Stoichiometry: Increase the equivalents of 2-methylimidazole (target 3.0 - 6.0 eq). High concentration of the desired nucleophile outcompetes the side reaction.[1][3]
-
Order of Addition: Add the methylene intermediate slowly to a solution of 2-methylimidazole. This keeps the concentration of the electrophile low relative to the nucleophile.[1][2][3]
Q4: The reaction stalls at 80% conversion. Diagnosis: Michael Equilibrium / Retro-Michael. Root Cause: The Michael addition is reversible.[1][2][3] High temperatures or prolonged reaction times can shift the equilibrium back to the starting materials.[1][2][3] Corrective Action:
-
Solvent Switch: Move from protic solvents (Water/Alcohols) to aprotic polar solvents (DMF, DMSO) or Toluene.[1][2][3] Water stabilizes the leaving group, promoting the reverse reaction.[1][2][3]
-
Temperature: Lower the reaction temperature once conversion plateaus (e.g., reduce from reflux to 60°C).
Technical Data & Protocols
Table 1: Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Recommendation |
| Glacial Acetic Acid | High (Synthesis) | Corrosive; Difficult removal | Standard for Mannich step.[1][2][3] Remove completely before Michael addition. |
| Water | Low (Isolation) | Retro-aldol / Hydration | Avoid for storage.[1][2][3] Use only for precipitation of final product. |
| DMF | High (Reaction) | High boiling point | Excellent for Michael addition (accelerates rate).[1][2][3] Hard to remove. |
| Toluene | Medium | Low solubility | Good for azeotropic water removal (Dean-Stark).[1][2][3] |
| Methanol/Ethanol | Medium | Solvolysis | Can form alkoxy-impurities (Michael addition of solvent) if base is too strong.[1][2][3] |
Standardized Protocol: One-Pot Synthesis (Recommended)
To avoid isolation instability, use this self-validating workflow.
-
Mannich Step: Charge 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine HCl (1.1 eq) in Glacial Acetic Acid.
-
Reflux: Heat to 90-100°C for 2-4 hours. Checkpoint: HPLC should show <5% starting ketone.[1][2][3][5]
-
Elimination/Addition: Distill off acetic acid (vacuum). Redissolve residue in DMF/Water.[1][2][3]
-
Nucleophile Addition: Add 2-methylimidazole (4.0 eq). Reflux at 110°C for 6 hours.[1][3]
-
Workup: Cool to 20°C. Add water to precipitate crude Ondansetron.
Visualizing the Failure Pathways
The following logic map illustrates the critical decision points where the reaction branches into success (Ondansetron) or failure (Impurities B, D, or Polymer).
Figure 1: Reaction pathway analysis showing the central role of the Methylene Intermediate and its three primary degradation routes.
References & Authority
-
Kim, M. Y., et al. (1997).[1][2][3][6] "Synthesis of Ondansetron." Heterocycles, 45(10), 2041.[1][2][3] (Describes the Mannich base elimination pathway).
-
Gunn, D., et al. (2006).[1][2][3] "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom." U.S. Patent 7,696,356.[1][2][3]
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . "Ondansetron Hydrochloride Dihydrate Monograph." (Defines Impurity D as the methylene intermediate and Impurity B as the dimer).
-
IPCA Laboratories Ltd. (2009).[1][2][3] "One-pot process for the preparation of antiemetic agent."[1][2][3][7] U.S. Patent 7,547,791.[1][2][3] (Details the "one-pot" strategy to avoid isolation of the unstable methylene intermediate).
Sources
- 1. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6,6'-Methylenebis(1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one) | C37H38N6O2 | CID 46782240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijariit.com [ijariit.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
optimization of reaction conditions for carbazole synthesis
Current Status: Operational | Tier: Advanced Chemical Support
Welcome to the Carbazole Synthesis Optimization Center. This guide is structured as a dynamic troubleshooting interface, moving beyond standard protocols to address the why and how of reaction failure. We focus on the three dominant methodologies: Palladium-Catalyzed Amination, Oxidative C-H Activation, and Classical Reductive Cyclization.
Module 1: Palladium-Catalyzed Intramolecular Amination
The "Gold Standard" for functionalized carbazoles.
System Diagnostics: The Catalytic Cycle & Inhibition
Most failures in this domain stem from two root causes: Catalyst Deactivation (Pd-black formation) or Product Inhibition .
The Mechanism: Unlike standard Buchwald-Hartwig couplings, carbazole synthesis involves a highly acidic amine (carbazole pKa ~19.9).[1] The deprotonated carbazolyl anion can bind tightly to Pd(II), forming a resting state that sequesters the catalyst from the active cycle.
Figure 1: The Catalytic Cycle highlighting the "Off-Cycle Trap" where product inhibition occurs.
Troubleshooting & FAQs
Q: My reaction turns black immediately and yields are <20%. What happened? A: The "Pd-Black" Death Spiral. This indicates rapid catalyst decomposition, usually due to insufficient ligand stabilization or oxygen leakage.
-
Immediate Fix: Switch to a pre-formed catalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ.
-
Ligand Adjustment: Monodentate phosphines with high steric bulk (e.g., XPhos , JohnPhos ) prevent the formation of inactive Pd-dimers better than bidentate ligands (BINAP) for this specific transformation.
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: Product Inhibition. As carbazole concentration rises, the carbazolyl anion competes with the substrate for the Pd center (See Figure 1, Red Node).
-
Solution: Use a weaker base. Switch from NaOtBu (strong) to K₃PO₄ or Cs₂CO₃ . A weaker base keeps the concentration of the free carbazolyl anion lower, reducing catalyst sequestration.
Q: I see dehalogenated starting material (Ar-H) instead of product. A: Beta-Hydride Elimination / Hydrodehalogenation.
-
Cause: This often happens in alcoholic solvents or if the amine substrate is difficult to deprotonate.
-
Solution: Switch solvent to Toluene or Xylene . Avoid isopropanol or ethanol. Ensure your system is strictly anhydrous.
Optimized Protocol: Intramolecular Amination
For the cyclization of 2-chloro-N-phenylaniline.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Bulky, electron-rich ligand facilitates oxidative addition of aryl chlorides. |
| Base | Cs₂CO₃ (2.0 equiv) | Carbonate bases reduce off-cycle inhibitory resting states compared to alkoxides. |
| Solvent | Toluene or 1,4-Dioxane | Non-protic, high boiling point (100-110°C) required. |
| Concentration | 0.1 M - 0.2 M | High dilution favors intramolecular cyclization over intermolecular oligomerization. |
Module 2: Oxidative C-H Activation
The "Atom Economy" Route (No pre-functionalization required).
Decision Matrix: Solvent & Oxidant Selection
This method cyclizes diarylamines directly using Pd(II) and an oxidant. The choice of acid solvent is the critical variable.
Q: I have poor regioselectivity. The ring closes at the wrong carbon. A: Steric vs. Electronic Control.
-
Acetic Acid (AcOH): Reactions here are often governed by electronic factors (cyclization at the most electron-rich position).
-
Pivalic Acid (PivOH): The bulky pivalate ligand on Palladium enforces steric control, often forcing cyclization to the less hindered position.
-
Tip: If you need the "anti-electronic" isomer, switch to PivOH solvent.
-
Q: The reaction works on 50mg but fails on 5g. A: Oxygen Mass Transfer. These reactions require re-oxidation of Pd(0) to Pd(II) by Cu(OAc)₂/Air. On a large scale, passive diffusion of air is insufficient.
-
Solution: Sparge air/O₂ through the solution or use a balloon with vigorous stirring (1000+ rpm).
Protocol: Pd-Catalyzed Oxidative Cyclization
-
Reactants: Diphenylamine (1.0 equiv), Pd(OAc)₂ (5-10 mol%).
-
Oxidant: Cu(OAc)₂ (0.5 - 1.0 equiv). Note: Cu acts as an electron shuttle to O₂.
-
Solvent: Pivalic Acid (0.2 M).
-
Conditions: 110°C, Open air or O₂ balloon.
-
Workup (Critical): Pivalic acid is hard to remove. Neutralize with sat. Na₂CO₃ or distill off PivOH if stable.
Module 3: Classical & Safety (Cadogan Synthesis)
The "Brute Force" Route.
Safety Advisory: Scale-Up Hazards
The Cadogan reaction (reductive cyclization of o-nitrobiaryls) typically uses triethyl phosphite P(OEt)₃ as both solvent and reductant.
Q: Can I scale this to 100g? A: STOP. Assess Exotherm. The reaction is highly exothermic and releases phosphate esters.
-
Risk: Runaway exotherm at >150°C.
-
Alternative: Use Triphenylphosphine (PPh₃) in o-dichlorobenzene (o-DCB) at lower concentrations. This moderates the rate but makes purification harder (removing Ph₃PO).
Q: Purification is a nightmare. I can't separate the phosphate byproducts. A: The "Polymer Support" Trick.
-
Solution: For smaller scales (<5g), use polymer-supported triphenylphosphine. The phosphine oxide byproduct remains on the bead and is removed by filtration.
-
Distillation: If using P(OEt)₃, use a high-vacuum Kugelrohr distillation to remove the phosphate ester (b.p. is high) before column chromatography.
Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Rapid Diagnostic Logic for Pd-Catalyzed Synthesis.
References
-
Jordan-Hore, J. A., et al. (2008).[2] Palladium-Catalyzed Synthesis of Carbazoles via C-H Activation. Journal of the American Chemical Society.[3] Link
-
Liégault, B., et al. (2008).[2] Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. Journal of Organic Chemistry. Link
-
Tsang, W. C. P., et al. (2005).[2] Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-N Bond Formation. Journal of the American Chemical Society.[3] Link
-
Suzuki, C., et al. (2015).[2] Iridium-Catalyzed Dehydrogenative Cyclization of 2-Aminobiphenyls. Organic Letters. Link
-
Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society. Link
Sources
Technical Support Center: Purification & Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
[1][2]
Executive Summary
The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the Methylene Intermediate ) is the pivotal electrophilic precursor in the synthesis of Ondansetron.[1][2] It is formed via a Mannich reaction followed by elimination.[1][2]
The Core Challenge: This molecule contains a highly reactive exocyclic
-
Rapid Dimerization/Polymerization: Forming bis-carbazolone impurities (e.g., 6,6'-Methylenebis analogs).[1][2]
-
Michael Addition with Nucleophiles: Reacting with residual water or solvents.[1][2]
-
Chromatographic Decomposition: Degrading on acidic stationary phases (silica).[1][2]
This guide provides protocols to mitigate these risks during purification.
Module 1: Stability & Handling Protocols
Q: Why does my compound turn from off-white to yellow/brown upon standing?
A: This color shift indicates polymerization or oxidation of the exocyclic double bond.[1][2] The Methylene Intermediate is photosensitive and thermally unstable.[1][2]
Handling Directives:
-
Temperature Control: Never heat the isolated solid above 40°C for extended periods. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Light Protection: Amber glassware is mandatory.[1][2] UV light accelerates the radical polymerization of the methylene group.[1][2]
-
Solvent Constraints: Avoid nucleophilic solvents (e.g., primary amines, water, alcohols) for long-term storage, as they can slowly add across the double bond.[1][2]
Module 2: Purification Methodologies
Method A: Recrystallization (Preferred for Scale-Up)[1][2]
Recrystallization is superior to chromatography for this intermediate because it avoids the acidity of silica gel.[1][2]
| Parameter | Specification | Causality/Logic |
| Primary Solvent | Ethyl Acetate (EtOAc) | High solubility at reflux; poor solubility at low temp.[1][2] |
| Anti-Solvent | Hexane or Heptane | Induces controlled precipitation of the hydrophobic carbazole.[1][2] |
| Temperature | Dissolve at 50°C (Max) | Minimizes thermal dimerization.[1][2] |
| Cooling Rate | Slow cool to 0-5°C | Rapid cooling traps impurities (dimers) in the lattice.[1][2] |
Step-by-Step Protocol:
-
Dissolve the crude solid in minimal warm Ethyl Acetate (approx. 5-7 mL per gram) at 45-50°C.
-
Optional: Add activated charcoal (10% w/w) to remove colored oligomers; filter while warm.[1][2]
-
Slowly add Hexane dropwise until persistent turbidity is observed.[1][2]
-
Cool the mixture to room temperature over 1 hour, then to 0-4°C for 2 hours.
-
Filter the off-white crystals and wash with cold Hexane.[1][2]
-
Vacuum dry at ambient temperature (Do not use a heated oven).
Method B: Flash Chromatography (For Analytical Purity)
Q: My compound streaks on the column and yield is low. What is happening?
A: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This acidity catalyzes the hydration of the methylene group or its polymerization.[1][2]
Optimized Chromatographic Conditions:
-
Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1% Triethylamine in Hexane) or Alumina (Neutral, Grade III).[1][2]
-
Eluent System: Hexane : Ethyl Acetate (60 :[1][2] 40) is the industry standard for isolating this specific impurity [1].[1][2]
-
Loading: Solid load is discouraged due to local heating.[1][2] Liquid load using DCM/Toluene.
Module 3: Troubleshooting & FAQs
Q: I see a peak at RRT ~0.85 or ~1.2 in HPLC that grows over time. What is it? A: These are likely dimer impurities (e.g., 6,6'-Methylenebis(9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one)).[1][2] They form if the reaction mixture is held at high temperatures (>80°C) after the elimination step but before the imidazole addition.[1][2]
-
Fix: Quench the reaction immediately or proceed to the next step (Ondansetron formation) in a "one-pot" fashion without isolation if high purity isn't required for the intermediate itself [2].
Q: Can I use alcohols for recrystallization? A: Methanol is often used for the final Ondansetron product, but for this intermediate, alcohols can be risky.[1][2] Prolonged heating in methanol can lead to methoxy-adducts via Michael addition.[1][2] If using methanol, work rapidly and do not reflux excessively.[1][2]
Q: What is the recommended storage time? A: Even at -20°C, re-analyze purity every 30 days. The exocyclic double bond is under ring strain and seeks stabilization via reaction.[1][2]
Visualizing the Pathway & Risks
The following diagram illustrates the synthesis flow and the critical "Danger Zones" where purification often fails.
Caption: Synthesis pathway highlighting the Methylene Intermediate as a critical control point susceptible to dimerization and polymerization.
References
-
AIP Publishing. (2020).[1][2] Degradation of ondansetron: Isolation and characterization impurity D ondansetron as A candidate reference standard impurity in drug.[1][2][3][1][2]
-
Kim, M. Y., et al. (1997).[1][2] An Efficient Process of Ondansetron Synthesis.[1][2][4][5][6] Heterocycles, 45(10).[1][2]
-
U.S. Patent No. 7,696,356. (2010).[1][2] Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][2][6][7][8]
-
Reaction Chemistry & Engineering. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow.[1][2] Royal Society of Chemistry.[2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
Technical Guide: Solubility & Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Executive Technical Overview
The compound 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9), often identified as Ondansetron Impurity D or the "Methylene Intermediate," is a critical electrophilic intermediate in the synthesis of serotonin 5-HT3 antagonists.
Structurally, it possesses a planar, hydrophobic carbazole core fused with a polar cyclohexenone ring containing a highly reactive exocyclic double bond (Michael acceptor).[1][2] This "Janus-faced" structure creates specific solubility challenges:
-
Pi-Stacking Aggregation: The aromatic core promotes aggregation in non-polar solvents, leading to poor dissolution or crashing out.[1][2]
-
Reactivity-Solubility Trade-off: Solvents that dissolve the compound well (e.g., polar aprotic solvents) often accelerate its dimerization or polymerization if temperature is uncontrolled.[1][2]
-
Hydrophobicity: It is sparingly soluble in water, necessitating organic solvent systems for manipulation.[1][2]
This guide provides evidence-based troubleshooting for researchers encountering precipitation, poor yield, or purity issues linked to solvation.
Solubility Profile & Solvent Compatibility Matrix
The following data summarizes the solubility behavior based on process development literature and chemical properties.
| Solvent Class | Specific Solvent | Solubility Rating | Application / Notes |
| Polar Aprotic | DMF / DMA | High | Primary reaction solvent. Excellent solvency but difficult to remove; retains water which acts as an anti-solvent.[1][2] |
| Polar Aprotic | DMSO | High | Good for stock solutions; high boiling point makes product isolation difficult.[2] |
| Polar Protic | Ethanol / Methanol | Moderate to Good | Preferred for recrystallization.[2] Solubility increases significantly with heat ( |
| Ketones | Acetone | Good | Excellent dissolution; often used for transfer or rapid evaporation.[1][2] |
| Esters | Ethyl Acetate | Moderate | Used for extraction/isolation.[1][2] May require larger volumes for complete dissolution.[1][2] |
| Aromatic | Toluene | Moderate (Hot) | Reaction solvent for subsequent steps.[1][2] Poor solubility at RT; good at reflux.[1][2] |
| Anti-Solvents | Water / Hexane | Very Low | Used to force precipitation (crashing out) from DMF or alcohols.[1][2] |
Troubleshooting Guides & FAQs
Scenario A: Unexpected Precipitation During Reaction
Q: I am synthesizing the methylene intermediate in DMF, but the solution becomes cloudy or forms a sludge before the reaction is complete. Why?
Diagnosis: This is likely due to Water Ingress or Oversaturation .[2]
-
Mechanism: While the compound is soluble in DMF, it is extremely insoluble in water.[1][2] If your DMF is hygroscopic (wet) or if the reaction generates water (e.g., Mannich reaction byproducts), the water acts as a potent anti-solvent, forcing the hydrophobic carbazole core out of solution.[1][2]
-
Solution:
-
If precipitation occurs, add a small volume of additional anhydrous DMF or warm the solution slightly (do not exceed 60°C to avoid polymerization).[1][2]
-
Check: Verify if the precipitate is the product or the starting material (Carbazol-4-one).[1][2] The starting material is generally less soluble in certain organic mixtures than the methylene product.[1][2]
Scenario B: Low Purity After Recrystallization
Q: I tried recrystallizing from Ethanol, but the product is yellow/sticky and contains a dimer impurity. How do I fix this?
Diagnosis: Thermal Dimerization occurred during the heating step.[1][2]
-
Mechanism: The exocyclic methylene group is a Michael acceptor.[1][2] Prolonged heating in a protic solvent (like ethanol) can facilitate the attack of one molecule on another, forming a "dimeric exo-methylene" impurity.[1][2]
-
Solution:
-
Switch Solvent System: Use Acetone/Water instead of Ethanol. Dissolve in Acetone at room temperature (or mild heat, <40°C), then slowly add cold water until turbidity appears.
-
Limit Heat Exposure: Never reflux this intermediate for extended periods during purification.
-
Stabilization: Ensure the crude material is acid-free; trace bases or acids can catalyze dimerization.[1][2]
-
Scenario C: Poor Solubility in Toluene for Next Step
Q: The protocol for Ondansetron synthesis requires reacting this intermediate with 2-methylimidazole in Toluene, but it won't dissolve at room temperature. [1]
Diagnosis: This is Normal Behavior .[1][2]
-
Mechanism: Toluene is a non-polar aromatic solvent.[1][2] It interacts well with the carbazole rings via
interactions but poorly with the polar ketone/methylene region at low temperatures.[2] -
Solution:
-
Heat to Reflux: The reaction with 2-methylimidazole is typically performed at reflux (
).[1][2] The intermediate will dissolve as the temperature rises.[1][2] -
Co-solvent: If handling a slurry is mechanically difficult, add a small amount of DMF (5-10% v/v) to the Toluene.[1][2] This "bridge solvent" significantly improves solubility without interfering with the reaction.[1][2]
-
Validated Experimental Protocols
Protocol 1: Purification via Controlled Precipitation (Anti-Solvent Method)
Best for removing polar impurities and avoiding thermal degradation.[1][2]
-
Dissolution: Dissolve 10 g of crude 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one in 50 mL of DMF at room temperature. Stir until clear.
-
Filtration: Filter the solution through a 0.45
m PTFE filter to remove insoluble particulates (inorganic salts/catalysts). -
Precipitation:
-
Place the filtrate in a reactor with vigorous stirring (500 RPM).
-
Slowly add 100 mL of Ice-Cold Water dropwise over 20 minutes.
-
Note: A white to off-white solid should precipitate immediately.[2]
-
-
Aging: Stir the slurry at 0–5°C for 1 hour to maximize yield.
-
Isolation: Filter via vacuum filtration.[1][2][3] Wash the cake with Water (2 x 20 mL) followed by Cold Ethanol (1 x 10 mL) to aid drying.[1][2]
-
Drying: Dry under vacuum at 40°C. Do not exceed 50°C.
Protocol 2: Solubility "Spot Check" for Solvent Selection
Use this to validate a new solvent batch.
-
Weigh 50 mg of the compound into a clear vial.
-
Add solvent in 100
L increments.[1][2] -
Vortex for 30 seconds after each addition.
-
Pass Criteria: Solution is clear (no particulate) at <1.0 mL total volume (Solubility > 50 mg/mL).
Visualizations & Logic Flows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on the experimental goal (Reaction vs. Purification).
Figure 2: Process Workflow & Impurity Fate
Caption: Tracking the intermediate through the synthesis pathway, highlighting solubility-dependent steps.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11790505, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from [Link][1][2]
- Google Patents (2006).Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom (US Patent 7,696,356).
-
AIP Publishing (2020). Degradation of ondansetron: Isolation and characterization impurity D ondansetron.[1][2][4] Retrieved from [Link][1][2][5]
-
Google Patents (2002). An improved process for preparing pure ondansetron hydrochloride dihydrate (WO2002055492A2).[1][2] Retrieved from
-
NAC Chemical (n.d.). 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one Properties and Solubility. Retrieved from [Link][1][2]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Ondansetron Hydrochloride | C18H20ClN3O | CID 68647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
avoiding polymerization during the synthesis of methylene-4H-carbazol-4-ones
This Technical Support Guide addresses the critical stability challenges associated with 3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-ones . These compounds are highly reactive Michael acceptors, serving as pivotal intermediates in the synthesis of 5-HT3 antagonists like Ondansetron.
Their electron-deficient exocyclic double bond makes them prone to rapid, uncontrolled polymerization (forming insoluble "gums" or tars) via radical or anionic mechanisms.[1]
Core Troubleshooting & FAQs
Q1: My reaction mixture turned into an insoluble dark gum/tar. What happened?
Diagnosis: You likely experienced uncontrolled polymerization of the exocyclic
-
Avoid Isolation: Do not isolate the free base of the methylene intermediate if possible. Generate it in situ from the Mannich base (amine precursor) and react immediately with your nucleophile.
-
Check pH: High pH promotes anionic polymerization.[1] If you must isolate, keep the medium slightly acidic or neutral.
-
Radical Scavengers: Add 200–500 ppm of a radical inhibitor like Hydroquinone or BHT (Butylated hydroxytoluene) to the reaction solvent, especially if heating is required.
Q2: I see the product spot on TLC, but it disappears during workup. Why?
Diagnosis: Degradation or polymerization during concentration.[1] Root Cause: The exocyclic methylene group is sensitive to the heat and concentration effects of rotary evaporation. Corrective Action:
-
Solvent Swap: Do not distill to dryness.[1] Perform a solvent exchange (e.g., extract into a stable solvent like Toluene or DCM) and proceed to the next step.
-
Temperature Limit: Keep water bath temperature below 40°C .
-
Acid Stabilization: If storing, convert the intermediate to a solid salt (e.g., Hydrochloride) by treating the solution with HCl gas/ether. The salt is significantly more stable than the free base.
Q3: Can I store the 3-methylene intermediate for later use?
Answer: Not recommended. The free base has a half-life of hours to days at room temperature depending on purity.[1]
-
If storage is mandatory: Store as the Hydrochloride salt at -20°C under Argon.
-
Alternative: Store the Mannich base precursor (3-dimethylaminomethyl derivative), which is stable, and perform the elimination step (to generate the methylene) only when needed.
Strategic Process Control: The "In-Situ" Advantage
The most reliable way to avoid polymerization is to bypass the isolation of the unstable alkene entirely.
Workflow Diagram: Stability Pathways
Caption: Pathway analysis showing the risk of polymerization at the methylene stage and the safer "Direct Transamination" bypass.
Validated Experimental Protocols
Protocol A: In-Situ Generation (Recommended)
Use this method to avoid handling the unstable methylene intermediate.
Reagents:
-
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Dimethylamine Hydrochloride (1.2 eq)[1]
-
Solvent: Glacial Acetic Acid (catalytic/solvent) or DMF[1]
Step-by-Step:
-
Mannich Formation: Dissolve the carbazolone in Glacial Acetic Acid. Add Paraformaldehyde and Dimethylamine HCl.[2]
-
Reaction: Heat to 90°C for 2–4 hours. Monitor consumption of starting material.
-
Checkpoint: At this stage, you have the Mannich base.
-
-
Elimination-Addition (One Pot):
-
Do NOT isolate.
-
Add the nucleophile (e.g., 2-methylimidazole for Ondansetron synthesis) directly to the reaction mixture.
-
Raise temperature to reflux (110–120°C) . The heat eliminates the dimethylamine to form the methylene intermediate, which is immediately trapped by the imidazole.
-
-
Workup: Cool to room temperature. Dilute with water and adjust pH to ~10 with NaOH. Extract product.
Protocol B: Isolation of Methylene Intermediate (High Risk)
Use only if mechanistic study requires the isolated alkene. Requires stabilization.
Step-by-Step:
-
Perform Mannich reaction as above.[1]
-
Elimination: Dilute the Mannich base solution with water and treat with base (NaOH) to pH 12. Stir at ambient temperature for 30 mins. The methylene compound will precipitate or oil out.
-
Stabilization:
-
Isolation: Evaporate solvent at <30°C . Obtain the solid/oil and use immediately.
Data & Comparison of Conditions
| Parameter | Glacial Acetic Acid Route | DMF / HCl Route | Aqueous / Base Route |
| Polymerization Risk | Low (Acid inhibits anionic polymerization) | Medium (Requires careful temp control) | High (Free base is unstable) |
| Yield | 75–85% | 60–70% | Variable (40–60%) |
| Reaction Type | One-pot (Mannich + Elimination) | Acid-catalyzed Methylenation | Two-step (Isolation required) |
| Key Stabilizer | Protonation (Ammonium salt) | Acidic pH | Must add BHT/Hydroquinone |
References
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356. (2010).[1] Describes the acid-catalyzed methylenation in DMF and the stability issues of the intermediate.Link[1]
- Synthesis of Ondansetron and its Intermediates.Heterocycles, 45, 2041 (1997). Kim, M. Y., et al. Details the Mannich reaction conditions and the reactivity of the exocyclic double bond.
-
3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. PubChem Compound Summary. Provides physical property data and stability warnings for the Mannich base precursor.Link[1]
-
Process for making ondansetron and intermediates thereof. US Patent 7,041,834. (2006).[1] Discusses the transamination route to avoid isolating the unstable methylene intermediate.Link[1]
Sources
Technical Support Center: Process Scale-Up for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
[1][2][3][4]
Current Status: Operational Topic: Synthesis & Scale-Up of "The Methylene Intermediate" (CAS: 99614-64-9) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]
Executive Summary
This guide addresses the scalable production of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the Methylene Intermediate ).[1][2][3][4] This compound is the critical Michael acceptor intermediate in the synthesis of Ondansetron.[2][3][4]
Critical Warning: This molecule is a potent electrophile (Michael acceptor).[1][2][3][4] Scale-up failures typically result from uncontrolled polymerization or dimerization (formation of Impurity B) due to thermal instability or prolonged residence times at high pH.[1][2][3]
Module 1: Recommended Scalable Protocol
The "Acid-Catalyzed DMF" Route (US Patent 7,696,356)
Why this route? Unlike the classical Mannich route using secondary amines (morpholine/dimethylamine) in glacial acetic acid, this protocol minimizes hazardous waste, avoids controlled substances (dimethylamine), and offers a streamlined isolation via water precipitation.[2][3][4]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Parameter |
| Start Material (SM) | 1.0 | Substrate | Purity >98% essential to prevent side-reactions.[1][2][3] |
| Paraformaldehyde | 5.0 - 6.0 | C1 Source | Excess required to drive equilibrium; prevents dimer formation.[1][2][3] |
| Conc. HCl (32%) | 0.2 - 0.25 | Catalyst | Controls reaction rate; do not exceed to avoid acid-catalyzed degradation.[1][2][3] |
| DMF | 5.0 Vol | Solvent | High boiling point allows T > 100°C; solubilizes reagents.[1][2][4] |
| Ammonium Chloride | 0.95 | Additive | Buffer/Promoter (Optional but recommended in specific patent variants).[1][2][3][4] |
Step-by-Step Protocol
-
Charge: Load 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (SM) and Paraformaldehyde into the reactor containing DMF.
-
Catalyst Addition: Add Concentrated HCl dropwise at room temperature.
-
Reaction: Heat the mixture to 110°C - 120°C .
-
Quench & Isolation:
-
Filtration: Filter the slurry. Wash the cake with water (3 x 2 Vol) to remove residual DMF and acid.[1][2][3][4]
-
Drying: Vacuum dry at < 50°C. Do not overheat during drying, as the wet cake is thermally sensitive.[2][3][4]
Module 2: Troubleshooting & Impurity Management
Visualizing the Reaction & Failure Modes
The following diagram illustrates the primary reaction pathway and the critical "Dimerization" failure mode (Impurity B formation) that occurs if stoichiometry or temperature is mismanaged.
Figure 1: Reaction logic flow. Note that the formation of Impurity B (Dimer) is competitive and driven by the presence of unreacted Starting Material (SM) reacting with the Product.[1][2][3][4]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Dimer Content (Impurity B) | Stalled Reaction: If the reaction stops at 80-90% conversion, the remaining SM reacts with the product.[1][2][3] | Increase Paraformaldehyde: Ensure >5.0 eq. is used. The excess formaldehyde ensures the SM reacts with C1 rather than the Product.[2][3][4] |
| Product Gelling / Tarring | Polymerization: The exocyclic double bond polymerized due to high T or basic impurities.[2][3][4] | Temperature Limit: Never exceed 125°C. Acid Wash: Ensure the final filter cake is washed until neutral pH.[2][3][4] Residual base triggers rapid polymerization.[1][2][4] |
| Low Yield (Precipitation Step) | Solubility in Matrix: DMF/Water ratio is incorrect. | Ratio Check: Use at least 1:2 DMF:Water. If the ratio is too low (e.g., 1:1), the product remains solubilized.[2][3][4] |
| Yellow/Brown Color | Oxidation: The methylene group is sensitive to air at high temperatures.[2][3][4] | Inert Atmosphere: Strictly maintain |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use the classical Mannich conditions (Acetic Acid + Morpholine)? Answer: Yes, but it is not recommended for modern scale-up.[1][2][3][4] The acetic acid route (Ref: Kim et al.) requires stripping acetic acid under vacuum, which is energy-intensive and thermally stresses the unstable product.[2][3][4] The DMF/Water precipitation method (US Patent 7,696,356) offers superior impurity rejection and easier handling.[1][2][3][4]
Q2: Why is the drying temperature limited to 50°C? Answer: The Methylene Intermediate has a melting point around 110°C–120°C (depending on purity), but crystal lattice collapse and polymerization can occur in the solid state at temperatures as low as 60°C over long durations.[2][3][4] Use a vacuum dryer with a low-temperature jacket.[1][2][3]
Q3: How do I remove the "Dimer" (Impurity B) if it forms? Answer: Recrystallization is difficult due to the product's instability.[2][3][4] The best approach is prevention.[2][3][4] However, if required, slurring the wet cake in Methanol or Ethyl Acetate at ambient temperature can selectively dissolve the monomer (Product) while leaving the less soluble Dimer behind, though yield loss will be significant.[2][3][4]
Q4: Is the product compatible with stainless steel reactors? Answer: Yes, SS316 is compatible.[2][3][4] However, ensure the reactor is free of rust or metal ions, as transition metals can catalyze the polymerization of the exocyclic double bond.[2][3][4] A glass-lined reactor is preferred for highest purity.[1][2][3]
Module 4: Process Flow Diagram
Figure 2: Process flow from reactor charging to isolation.[1][2][3] Note the critical decision loop at the IPC (In-Process Control) stage.
References
-
US Patent 7,696,356. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.[1][2][3][4] Taro Pharmaceutical Industries Ltd. (2010).[1][2][3][4] Link
-
US Patent 4,695,578. Tetrahydrocarbazolone derivatives.[1][2][4][5][6][7] Glaxo Group Ltd. (1987).[1][2][3][4] Link
-
Kim, M. Y., et al. (1997).[2][3][4][6][8] An Efficient Process of Ondansetron Synthesis.[1][2][4][5][7][8][9][10] Heterocycles, 45(10), 2041-2043.[2][3][4] (Discusses the limitations of the acetic acid/morpholine route).
-
PubChem Compound Summary. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CID 11790505).[1][2][3][4]Link[1][2][3][4]
-
European Pharmacopoeia (EP). Ondansetron Hydrochloride Dihydrate Impurity D.[1][4][11] (Defines the methylene intermediate as a specified impurity in the final drug substance).
Sources
- 1. 6,6'-Methylenebis(1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one) | C37H38N6O2 | CID 46782240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 3. CN102796082A - Method for synthesizing ondansetron hydrochloride related substance B - Google Patents [patents.google.com]
- 4. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 5. US20040181076A1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Eureka | Patsnap [eureka.patsnap.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
removal of impurities from crude 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Role: Senior Application Scientist, Process Chemistry Division Subject: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9) Context: Critical intermediate for Ondansetron synthesis (Impurity D).
Compound Profile & Stability Mechanics
User Question: I am storing the crude methylene intermediate at room temperature, but it seems to be degrading. What is the stability profile of this compound?
Scientist Response: You are dealing with a highly reactive Michael Acceptor . The exocyclic double bond at the C-3 position is electron-deficient due to the conjugation with the C-4 carbonyl group. This makes it susceptible to:
-
Nucleophilic Attack: Moisture or residual amines will attack the double bond, reverting it to a Mannich-type adduct.
-
Dimerization/Polymerization: Heat or light can induce [2+2] cycloaddition or radical polymerization, leading to insoluble dimers (often observed as "gums" or high-retention spots on TLC).
Protocol: Store strictly at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to light. If you observe a "gumming" effect, it is likely polymerization initiated by thermal stress or lack of radical inhibitors during drying.
Diagnostic: The Impurity Matrix
User Question: I see three distinct spots on my TLC plate. What are the most likely impurities in the crude mixture?
Scientist Response: In the synthesis of this intermediate (usually via Mannich reaction followed by elimination), the impurity profile is mechanistically predictable. Refer to the table below for identification:
Table 1: Common Impurity Profile
| Impurity Name | Structure/Origin | TLC Behavior (Relative to Target) | Removal Strategy |
| Starting Ketone | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Lower R_f (More polar due to lack of lipophilic alkene) | Recrystallization (MeOH) or drive reaction completion. |
| Mannich Base | 3-[(dimethylamino)methyl]-... adduct | Baseline/Very Low R_f (Basic amine interacts with silica) | Acid wash (dilute HCl) or water wash (if water-soluble salt). |
| Dimer | 6,6'-Methylenebis... (Thermal degradation) | Higher R_f or Streak (High MW, lipophilic) | Difficult to remove. Prevent via temp control (<100°C).[1] |
| Inorganic Salts | Amine hydrochloride salts | Baseline | Aqueous workup / Filtration of crude suspension. |
Workflow Visualization: Impurity Pathways
The following diagram illustrates the genesis of these impurities based on reaction conditions. Use this to pinpoint where your process might be deviating.
Figure 1: Reaction pathway showing the critical elimination step to form the target and the risk of dimerization or reversion if conditions are uncontrolled.
Troubleshooting Purification (FAQs)
Scenario A: "The product is oiling out during recrystallization."
Diagnosis: This usually indicates the presence of residual solvent (toluene/DMF) or high levels of the Mannich base impurity , which acts as a hydrotrope, preventing crystal lattice formation.
Corrective Protocol:
-
Trituration: Before attempting recrystallization, triturate the crude oil with cold Ethyl Acetate or Diethyl Ether . The target methylene ketone is moderately soluble, while the polymeric impurities often remain as solids or distinct gums.
-
Solvent Switch: If using Methanol (MeOH), switch to Isopropanol (IPA) . The lower solubility in IPA at room temperature encourages better crystal growth compared to MeOH.
Scenario B: "I cannot get rid of the starting ketone (Precursor)."
Diagnosis: The elimination reaction was incomplete. The starting ketone co-crystallizes with the product because their structures are nearly identical (differing only by a =CH2 group).
Corrective Protocol:
-
Chemical Scavenging: You cannot easily separate this by crystallization alone. The most effective method is Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting at Hexane:Ethyl Acetate (80:20) moving to (60:40) . The starting ketone is more polar and will elute after the methylene target.
Scenario C: "The product smells strongly of amine."
Diagnosis: Residual dimethylamine or morpholine (from the Mannich step) is trapped in the crystal lattice. This is dangerous as it can trigger the Reverse Michael Reaction , degrading your product back to the Mannich base.
Corrective Protocol:
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash rapidly with cold 0.1 N HCl (removes free amines).
-
Crucial: Wash immediately with saturated NaHCO3 (neutralize acid to prevent acid-catalyzed polymerization).
-
Dry over MgSO4 and concentrate.
Validated Experimental Protocols
Protocol A: Recrystallization (Standard Purity)
Best for removing trace color and inorganic salts.
-
Dissolution: Suspend crude solid in Methanol (MeOH) (approx. 10 mL per gram of crude).
-
Heating: Heat to reflux (approx. 65°C). Do not hold at reflux for >30 minutes ; prolonged heat promotes dimerization.
-
Filtration: If insolubles remain (likely polymers/salts), filter hot through a sintered glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then chill to 0–5°C for 2 hours.
-
Isolation: Filter the white/off-white needles. Wash with cold MeOH.
-
Drying: Vacuum dry at 40°C max . High heat during drying is a common cause of failure.
Protocol B: Silica Gel Chromatography (High Purity)
Required if Starting Ketone > 5%.
-
Load: Dissolve crude in minimum volume of DCM/Hexane (1:1).
-
Elution:
-
Flush column with Hexane (removes non-polar grease).
-
Ramp to 15% Ethyl Acetate in Hexane .
-
Product elutes typically between 20–35% EtOAc.
-
-
Validation: Check fractions via TLC. The Methylene Ketone is UV active (254 nm).
-
Concentration: Rotary evaporate at bath temperature < 40°C.
References
-
Kim, M. Y., et al. (1997).[2] "An Efficient Process of Ondansetron Synthesis." Heterocycles, 45(10), 2041-2043.[2]
-
Tyers, M. B. (1990).[2] "Ondansetron."[1][2][3][4][5][6][7][8][9] Drugs of the Future, 15, 37.[2]
-
Collier, S. J., et al. (2006). "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one." U.S. Patent Application 2006/0252942.
-
Hato, Y., & Jamison, T. F. (2015). "Multi-platform synthesis of ondansetron featuring process intensification in flow." Reaction Chemistry & Engineering.
-
LGC Standards. (n.d.). "9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one Reference Material."
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Ondansetron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. DE60309511T2 - PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR - Google Patents [patents.google.com]
- 7. EP1585744B1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 8. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]
- 9. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: Structural Elucidation and Differential Analysis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
[1]
Common Name: Ondansetron Impurity D (EP/USP) / "Exomethylene Carbazolone" CAS Registry Number: 99614-64-9 Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol [1]
Executive Summary: The Analytical Challenge
In the development and quality control of Ondansetron (a 5-HT3 antagonist), the molecule 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter Impurity D ) represents a critical process-related impurity.[1] It serves as the reactive Michael acceptor intermediate during the synthesis of Ondansetron.[2]
The Challenge:
Unlike stable degradation products, Impurity D is highly reactive (genotoxic potential due to the
Comparative Analytical Performance
This section compares the three primary methods for confirming the identity of Impurity D. We evaluate "performance" based on Specificity (ability to distinguish from API), Sensitivity (LOD), and Structural Confirmation Power .
Table 1: Analytical Method Comparison Matrix
| Feature | Method A: Reverse Phase HPLC (UV) | Method B: LC-MS/MS | Method C: 1H NMR Spectroscopy |
| Primary Utility | Routine Quantification (QC) | Trace Detection & Mass Confirmation | Structural Elucidation (Definitive) |
| Differentiation Factor | Hydrophobicity (Retention Time) | Mass-to-Charge ( | Olefinic Signal (Exocyclic |
| Performance vs. API | High Resolution (Elutes significantly later than API on C18) | Absolute Discrimination ( | Distinct chemical shift (5-6 ppm region) |
| Limit of Detection | ~0.05% (w/w) | < 1 ppm (High Sensitivity) | ~1-5% (Low Sensitivity) |
| Critical Limitation | Retention time shifts with pH/Temperature | Requires volatile buffers | Requires isolation of pure substance |
Comparative Insight
-
HPLC Performance: Impurity D lacks the polar imidazole ring found in Ondansetron. Consequently, it is significantly more lipophilic . On a standard C18 column, it typically exhibits a Relative Retention Time (RRT) of > 3.0 relative to Ondansetron (depending on gradient).
-
MS Performance: This is the superior method for rapid confirmation. The absence of the imidazole group results in a mass decrease of 82 Da compared to Ondansetron (
). Impurity D appears at 212.1 .
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the results do not match the acceptance criteria, the identity of the substance is unconfirmed.
Protocol A: High-Resolution LC-MS Confirmation
Objective: Differentiate Impurity D from Ondansetron and the 3-methyl analog based on mass defect and fragmentation.
-
Sample Preparation: Dissolve 1 mg of the reference standard in 10 mL of Methanol (LC-MS grade).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
MS Settings: ESI Positive Mode. Source Temp: 350°C.
-
Acceptance Criteria (Self-Validating):
-
Parent Ion: Must observe
Da. -
Absence of API Cluster: Must NOT observe
294 (Ondansetron). -
Fragmentation: MS/MS should yield a tropylium-like carbazole fragment (
~170-180 range) due to loss of the exocyclic methylene/carbonyl interaction.[1]
-
Protocol B: 1H NMR Structural Elucidation ("The Smoking Gun")
Objective: Confirm the presence of the exocyclic double bond (
-
Solvent: Dissolve ~10 mg in DMSO-d6 (Chloroform-d is acceptable, but DMSO prevents aggregation).
-
Instrument: 400 MHz or higher.
-
Key Spectral Regions to Analyze:
-
Aromatic Region (7.0 - 8.2 ppm): 4 protons (Carbazole ring).
-
N-Methyl Group (3.0 - 4.0 ppm): Singlet, integration 3H (N-CH3).[1]
-
The "Smoking Gun" (5.0 - 6.5 ppm): Look for two distinct singlets (or fine doublets) representing the geminal olefinic protons (
).-
Note: In Ondansetron, this region is empty (saturated linkage).
-
-
-
Acceptance Criteria:
-
Observation of two singlets at
~5.4 ppm and ~6.1 ppm (values approximate depending on solvent). -
Integration of these peaks must be 1H each relative to the N-Methyl singlet (3H).
-
Visualizations
Diagram 1: Formation and Analytical Differentiation
This diagram illustrates the chemical relationship between the intermediate (Impurity D) and the final drug, highlighting where the analytical differentiation occurs.
Caption: Analytical differentiation pathway showing the chemical transformation and specific detection points for Impurity D versus the API.
Diagram 2: Identification Decision Tree
A logical workflow for researchers to confirm the identity of an unknown peak suspected to be Impurity D.
Caption: Step-by-step decision matrix for confirming Impurity D identity using Mass Spectrometry and NMR triangulation.
References
-
European Pharmacopoeia (Ph.[2][4][5] Eur.) . Ondansetron Hydrochloride Dihydrate Monograph. Impurity D (9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one).[1][5][6][7][8][9][10]
-
United States Pharmacopeia (USP) . Ondansetron Hydrochloride.[2][4][5][7][8][9][11] USP Related Compound D (1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one).[1][5][6][8][9][10]
-
PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9).[1][5][6][10][12]
-
Farmacia Journal . Application of a Selective Bonded Phase in the Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities. (Demonstrates RRT data where Impurity D elutes later than API).
Sources
- 1. Showing Compound Ondansetron (FDB023602) - FooDB [foodb.ca]
- 2. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 3. uspnf.com [uspnf.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. 9-methyl-3-methylene-1,2,3,9-tetrahydro-4h-carbazol-4-one | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ondansetron | C18H19N3O | CID 4595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. scbt.com [scbt.com]
Comparative Guide: Synthetic Routes to 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Executive Summary
Target Molecule: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS Registry Number: 99614-02-5 Significance: This exocyclic methylene ketone is the critical electrophilic intermediate in the synthesis of Ondansetron (Zofran), a potent 5-HT3 receptor antagonist. Its synthesis represents the "bottleneck" step due to the thermodynamic instability of the exocyclic double bond, which is prone to rapid dimerization and polymerization.
This guide compares three distinct synthetic strategies:
-
Route A (Classical Mannich-Elimination): Two-step isolation involving a Mannich base.
-
Route B (Direct Methylenation): Acid-catalyzed condensation with formaldehyde sources.
-
Route C (In-Situ Generation): The industrial "One-Pot" approach utilizing stable ammonium salts.
Mechanistic Pathway & Signaling
The synthesis relies on introducing a carbon atom at the C3 position of the carbazolone core. The mechanism transitions from a nucleophilic attack (Mannich) to an elimination event.
Figure 1: Mechanistic pathway from the carbazolone core to the target methylene intermediate, highlighting the critical risk of dimerization.
Comparative Analysis of Synthetic Routes
Route A: The Classical Mannich-Elimination (Kim et al.)
This route, widely cited in early literature (e.g., Heterocycles 1997), utilizes a secondary amine (often morpholine or dimethylamine) to form a stable Mannich base, which is subsequently eliminated.
-
Reagents: Paraformaldehyde, Morpholine, Glacial Acetic Acid.[1]
-
Process:
-
Reflux carbazolone with morpholine and paraformaldehyde in acetic acid.
-
Isolate the Mannich base (3-morpholinomethyl derivative).
-
Eliminate the amine (often requiring alumina or prolonged heating) to generate the methylene compound.
-
-
Performance:
-
Yield: Moderate (65–75%).
-
Purity: High, if the intermediate is crystallized.
-
Drawback: The use of glacial acetic acid at reflux can lead to acetate impurities. The isolation of the free methylene base exposes it to polymerization risks.
-
Route B: Direct Acid-Catalyzed Methylenation
This method attempts to install the methylene group directly using formaldehyde and a mineral acid, bypassing the stable amine intermediate.
-
Reagents: Paraformaldehyde, HCl or H2SO4, Dioxane or THF.
-
Process: Direct condensation.
-
Performance:
-
Yield: Low to Variable (30–50%).
-
Purity: Poor. The harsh acidic conditions promote the "aldol-like" polymerization of the product.
-
Verdict: Generally abandoned in favor of amine-mediated routes due to poor selectivity.
-
Route C: Industrial "In-Situ" Salt Process (Preferred)
Modern industrial protocols (e.g., Glaxo patents) avoid isolating the unstable methylene free base. Instead, they isolate the Mannich Hydrochloride Salt .
-
Reagents: Dimethylamine HCl, Paraformaldehyde, Acetic Acid (catalytic), Solvent (Isopropanol or Acetone).
-
Process:
-
Form the 3-[(dimethylamino)methyl] carbazolone hydrochloride salt.[2][3][4] This solid is stable and can be stored.
-
In-Situ Elimination: The salt is suspended in the next reaction solvent (e.g., water/DMF) with the nucleophile (2-methylimidazole) and heated. The methylene intermediate forms transiently and reacts immediately.
-
-
Performance:
-
Yield: High (>85% overall to Ondansetron).[2]
-
Purity: Excellent (>99%).
-
Safety: Minimizes exposure to the potent Michael acceptor (the methylene compound).
-
Summary Table: Performance Metrics
| Feature | Route A (Morpholine Isolation) | Route B (Direct Acid) | Route C (In-Situ Salt) |
| Overall Yield | 65 - 75% | < 50% | 85 - 92% |
| Step Count | 2 (Discrete) | 1 | 2 (Telescoped) |
| Reagent Cost | Moderate (Morpholine) | Low | Low (DMA·HCl) |
| Scalability | Medium (Filtration steps) | Low (Tar formation) | High |
| Stability | Product polymerizes on storage | Unstable | Stable Intermediate |
| Green Chem | High solvent use (AcOH) | Acid waste | Optimized (Alcohol/Water) |
Detailed Experimental Protocol (Route C - Optimized)
Based on optimized conditions from US Patent 7,696,356 and related process chemistry literature.
Step 1: Synthesis of the Mannich Hydrochloride Salt
Objective: Create the stable precursor 3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride.
-
Charge a reactor with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq, 20.0 g).
-
Add Paraformaldehyde (1.2 eq, 3.6 g) and Dimethylamine Hydrochloride (1.2 eq, 9.8 g).
-
Solvent: Add Isopropanol (100 mL) and catalytic conc. HCl (0.5 mL).
-
Reflux: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor by HPLC for consumption of starting ketone (<1%).
-
Crystallization: Cool the mixture to 0–5°C. The Mannich salt will precipitate as a white to off-white solid.
-
Filtration: Filter the solid and wash with cold isopropanol (20 mL).
-
Drying: Dry under vacuum at 50°C.
-
Expected Yield: 90–95%.
-
Appearance: White crystalline solid.[1]
-
Step 2: Conversion to Methylene Intermediate (Analytical/Validation)
Note: In production, this step is telescoped. For validation/characterization purposes, the free methylene base can be isolated as follows:
-
Suspend the Mannich salt (10 g) in Water/DMF (1:1, 50 mL).
-
Heat to 90°C. The salt dissociates, and dimethylamine is eliminated.
-
Extraction: Rapidly cool to room temperature and extract with Dichloromethane (DCM) .
-
Purification: Wash organic layer with water (to remove liberated amine). Dry over MgSO4.[1]
-
Concentration: Evaporate solvent at low temperature (<30°C).
-
Warning: Do not heat the residue. The product is a solid that will polymerize if left neat at high temperatures.
-
Characterization (1H NMR, CDCl3): Look for exocyclic vinyl protons at δ 5.36 (d) and δ 6.13 (d) ppm.
-
Critical Control Points & Troubleshooting
Polymerization (The "Gummy" Solid)
-
Symptom: The isolated methylene product turns into an insoluble rubbery solid.
-
Cause: Uncontrolled Michael addition of the product to itself, catalyzed by heat or base.
-
Solution: Avoid isolating the free base. Use Route C . If isolation is necessary, store at -20°C with a radical inhibitor (e.g., BHT), although the polymerization is largely ionic (Michael type).
Incomplete Mannich Reaction
-
Symptom: Low yield of salt; presence of unreacted ketone.
-
Cause: Paraformaldehyde depolymerization is slow.
-
Solution: Ensure the reaction is refluxing vigorously. The addition of a catalytic amount of strong acid (HCl) helps depolymerize paraformaldehyde.
Safety: Dimethylamine
-
Risk: Dimethylamine is a secondary amine and a precursor to nitrosamines (carcinogenic).
-
Control: Ensure all elimination steps are vented to a scrubber. When using Route C, the amine is liberated in the aqueous phase; ensure proper waste disposal.
References
- Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom.
-
Synthesis and antiemetic activity of 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)
-
Process for making ondansetron and intermedi
-
Source: US Patent Application 2004/0181076 A1.[5]
- URL
-
-
Mannich Reaction: Mechanism and Applic
- Source: Alfa Chemistry / Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 3. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20040181076A1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 6. EP1585744B1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
Comparative Spectroscopic Guide: Carbazole Isomers & Analogues
The following guide synthesizes spectroscopic data, structural analysis, and experimental protocols to distinguish carbazole isomers. It addresses the needs of medicinal chemists and materials scientists, focusing on the practical differentiation of regioisomers and structural analogues.
Executive Summary & Strategic Importance
In drug discovery (e.g., kinase inhibitors) and optoelectronics (e.g., OLED hosts), "carbazole isomers" refers to three distinct structural challenges. Misidentification at any level can lead to erroneous Structure-Activity Relationship (SAR) data or device failure.
-
Regioisomers: The most common synthetic challenge. Distinguishing 1-, 2-, 3-, and 4-substituted carbazoles formed during electrophilic substitution or C-H activation.
-
Scaffold Isomers (Carbolines): Nitrogen-position isomers (
-carbolines) used to tune solubility and metabolic stability. -
Fusion Isomers: Benzo[
]carbazole vs. Benzo[ ]carbazole, critical for tuning conjugation length in materials.
Part I: Distinguishing Regioisomers (Substituted Carbazoles)
The primary challenge in synthesizing functionalized carbazoles is determining the position of the substituent. The H4/H5 "Bay Region" Protons are the most reliable diagnostic handle due to their distinct downfield shift caused by the anisotropic deshielding of the opposite aromatic ring.
The "Bay Region" Diagnostic Protocol (¹H NMR)
Concept: In the parent carbazole, protons at positions 4 and 5 appear furthest downfield (
Table 1: ¹H NMR Decision Matrix for Monosubstituted Carbazoles Solvent: DMSO-d₆ or CDCl₃ | Reference: TMS (0.00 ppm)
| Substitution Position | H4 Signal Status (Bay Region) | Coupling Pattern of H4 | Key Diagnostic Feature |
| Parent (Unsubstituted) | Present (2H) | Doublet ( | Symmetry. Signals integrate for pairs (e.g., 2H for H4/5). |
| 1-Substituted | Present (1H) | Doublet ( | H4 remains a doublet. H2 becomes a doublet of doublets (or triplet). |
| 2-Substituted | Present (1H) | Doublet ( | H4 is coupled to H3. Look for a meta-coupled singlet (H1) at |
| 3-Substituted | Present (1H) | Singlet (or weak | Critical: The large ortho-coupling is lost. H4 appears as a sharp singlet at |
| 4-Substituted | Absent / Shifted | N/A | The characteristic downfield doublet at >8.0 ppm disappears or shifts significantly upfield due to steric twist. |
Expert Insight: When analyzing 3-substituted carbazoles (the most common product of electrophilic substitution), the H4 proton often shifts slightly further downfield (
ppm) and collapses to a singlet (meta-coupling to H2 is small,Hz). If you see a downfield singlet, it is almost certainly the 3-isomer.
UV-Vis Absorbance Trends
Substitution at the 3- and 6-positions extends the conjugation axis along the long axis of the molecule, resulting in a significant red shift (bathochromic shift) compared to 1- or 2-substitution.
-
Parent Carbazole:
nm, nm. -
3-Substituted (e.g., 3-Bromocarbazole): Red-shifted absorption bands (
nm shift) due to conjugation with the nitrogen lone pair. -
N-Alkylation: Minimal effect on
but changes solubility and fine structure.
Part II: Scaffold Isomers (Carbolines vs. Carbazole)
Carbolines (azacarbazoles) introduce a second nitrogen atom into the ring system. The position of this pyridine-like nitrogen drastically alters the electronic landscape.
Table 2: Spectroscopic Differentiation of Carbolines
| Isomer | Structure Name | Nitrogen Positions | Key ¹H NMR Feature | UV-Vis Characteristic |
| Carbazole | Dibenzo[b,d]pyrrole | 9 (pyrrole N) | High symmetry (AA'BB'CC'DD' system). | |
| 1-Azacarbazole | 1 (pyridine), 9 (pyrrole) | Deshielded proton at C2 (adj. to N). | Blue-shifted vs | |
| 2-Azacarbazole | 2 (pyridine), 9 (pyrrole) | H1 is a singlet at extremely low field ( | Distinct vibronic structure | |
| 3-Azacarbazole | 3 (pyridine), 9 (pyrrole) | H4 is a singlet (adj. to N). | - | |
| 4-Azacarbazole | 4 (pyridine), 9 (pyrrole) | Loss of the "Bay Region" H4 proton signal. | - |
Self-Validating Check: To confirm a
-carboline structure (common in alkaloids like Norharmane), look for the H1 singlet . It is often the most downfield signal in the entire aromatic region, isolated from the multiplets.
Part III: Fusion Isomers (Benzo[ ] vs. Benzo[ ])
In materials science, extending the carbazole system is common. The fusion mode dictates the effective conjugation length.
-
Benzo[
]carbazole: Linear fusion. -
Benzo[
]carbazole: Angular fusion.-
UV-Vis: Hypsochromic (blue) shift relative to the linear isomer (
nm). -
Stability: Generally more chemically stable than the [
] isomer.
-
Experimental Protocols
Protocol: NMR Sample Preparation for Isomer Differentiation
Concentration effects can cause
-
Solvent Choice: Use DMSO-d₆ (0.6 mL) for polar derivatives (carbolines) to prevent aggregation. Use CDCl₃ for N-alkylated carbazoles.
-
Note: DMSO often shifts the N-H proton to
ppm, making it visible. In CDCl₃, N-H is often broad or invisible.
-
-
Concentration: Prepare dilute samples (< 5 mg/mL ) to minimize concentration-dependent chemical shift changes caused by stacking.
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the quaternary carbons and isolated protons (like H4 in 3-substituted isomers). -
Acquire COSY (Correlation Spectroscopy) to trace the spin systems (H1-H2-H3-H4).
-
Protocol: Impurity Detection (The "Phosphorescence" Check)
Commercial carbazole often contains isomeric impurities (e.g., 1H-benzo[g]indole) that cause false "ultralong phosphorescence."
-
Technique: HPLC-Fluorescence or Low-Temperature Phosphorescence.
-
Method:
-
Dissolve sample in HPLC-grade THF.
-
Measure Emission at 77 K (Liquid Nitrogen).
-
Pure Carbazole: Phosphorescence lifetime
ms range. -
Impure (Isomer-contaminated): Lifetime
1 second (visible afterglow). -
Action: If ultralong phosphorescence is observed, recrystallize from Xylene or sublimate the material.
-
Decision Logic Visualization
The following diagram outlines the logical workflow for identifying an unknown carbazole derivative.
Caption: Decision tree for spectroscopic identification of carbazole isomers based on Nitrogen count and NMR signatures.
References
-
BenchChem. (2025).[1][2] A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. BenchChem Technical Guides. Link
-
Chen, Y., et al. (2020).[3][4] Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20, 175–180. Link
-
Wadsworth, A. D., et al. (2015).[3] Synthesis and biological activities of α-carbolines. Frontiers in Chemistry. Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link
-
Beilstein J. Org.[4] Chem. (2020).[3][4][5] Supporting Information: Synthesis of novel multifunctional carbazole-based molecules. (Contains ¹H NMR of 3-bromocarbazole). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
biological activity of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one versus ondansetron
Topic: Biological Activity & Pharmacological Distinction: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Impurity D) versus Ondansetron
Executive Summary: From Reactive Electrophile to Specific Antagonist
This technical guide provides a comparative analysis between Ondansetron , the gold-standard 5-HT3 receptor antagonist, and its critical synthetic precursor/impurity, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as TMMC-Enone ).
For drug development professionals, distinguishing these two is critical not just for quality control (where TMMC-Enone is known as EP Impurity D ), but for understanding the Structure-Activity Relationship (SAR) of the carbazole class. While Ondansetron exhibits high-affinity, non-covalent binding to the 5-HT3 receptor, TMMC-Enone lacks the essential basic pharmacophore and instead possesses an electrophilic exocyclic methylene group, conferring high chemical reactivity (Michael acceptor) and potential cytotoxicity rather than therapeutic receptor antagonism.
Structural & Mechanistic Comparison
The biological divergence between these molecules stems from a single structural modification at the C3 position of the carbazole core.
| Feature | Ondansetron (The Drug) | TMMC-Enone (The Precursor/Impurity) |
| CAS Registry | 99614-02-5 | 99614-64-9 |
| Core Structure | Tetrahydrocarbazol-4-one | Tetrahydrocarbazol-4-one |
| C3 Substituent | (2-methylimidazol-1-yl)methyl | Exocyclic Methylene (=CH₂) |
| Pharmacophore | Basic Imidazole (mimics Serotonin amine) | None (Lacks basic nitrogen) |
| Reactivity | Stable, Non-covalent binding | Electrophilic (Michael Acceptor) |
| Primary Biological Activity | 5-HT3 Receptor Antagonism ( | Non-specific protein alkylation (Toxicity) |
| Regulatory Status | API (Active Pharmaceutical Ingredient) | Specified Impurity (Limit < 0.15%) |
The Pharmacophore Gap
Ondansetron functions by competing with serotonin (5-HT) for the ligand-gated ion channel. The 5-HT3 receptor requires a ligand with an aromatic ring (hydrophobic interaction) and a basic nitrogen (cationic interaction) separated by a specific distance (carbonyl linker).
-
Ondansetron: The imidazole ring provides the necessary basic center to interact with the receptor's acidic residues (e.g., Trp183, Glu129).
-
TMMC-Enone: Lacks this basic nitrogen. Consequently, it exhibits negligible affinity for the 5-HT3 receptor. Its "activity" is defined by the reactive
-unsaturated ketone, which can covalently modify nucleophilic residues (cysteine/lysine) in proteins, leading to cellular stress rather than specific signaling blockade.
Synthetic Pathway & Biological Implications[2]
The TMMC-Enone is the "pivot point" in Ondansetron synthesis. It represents the activated scaffold ready to receive the pharmacophore. Understanding this pathway explains why TMMC-Enone appears as an impurity and why it is biologically distinct.
Visualizing the Transformation (DOT Diagram)
Caption: The synthetic evolution from the reactive TMMC-Enone intermediate (Red) to the active Ondansetron API (Blue) via Michael addition.
Experimental Protocols: Distinguishing Activity & Purity
For researchers characterizing these compounds, the following protocols ensure separation and validation of biological identity.
Experiment A: Synthesis of Ondansetron from TMMC-Enone
Objective: To demonstrate the conversion of the reactive methylene group into the active drug pharmacophore.
-
Reagents: TMMC-Enone (1.0 eq), 2-Methylimidazole (3.0 eq), Water/DMF solvent system (essential for high yield).
-
Procedure:
-
Dissolve TMMC-Enone in a mixture of water:DMF (2:1 ratio). Note: The polarity of the solvent stabilizes the transition state of the Michael addition.
-
Heat to reflux (approx. 90-100°C) for 6–12 hours.
-
Monitor: Use TLC (Mobile phase: Chloroform:Methanol 9:1). TMMC-Enone (
, non-polar) will disappear; Ondansetron ( , polar/basic) will appear.
-
-
Workup: Cool to 5°C. The product (Ondansetron) precipitates due to lower solubility of the hydrophobic base in cold water/DMF. Filter and wash with cold water.
-
Result: The disappearance of the characteristic exocyclic methylene signals in NMR (
5.0–6.0 ppm region) confirms the loss of the "reactive" enone and formation of the "active" drug.
Experiment B: HPLC Separation (Impurity Profiling)
Objective: Quantify the TMMC-Enone impurity in biological or synthetic samples.
-
Column: C18 Reverse Phase (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (pH 3.5) – Keeps Ondansetron protonated/soluble.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-15 min: 10% B
50% B. -
Rationale: Ondansetron elutes earlier due to the protonated imidazole. TMMC-Enone, being neutral and lipophilic, elutes significantly later (Ret Time
1.5x that of Ondansetron).
-
-
Detection: UV at 216 nm (Absorbance max for the carbazolone core).
Biological Activity Data Summary
The following table summarizes the functional divergence. Note that "Activity" for TMMC-Enone refers to chemical reactivity, while for Ondansetron it refers to pharmacological potency.
| Parameter | Ondansetron | TMMC-Enone |
| 5-HT3 Receptor Affinity ( | 8.0 – 8.5 (High Affinity) | < 4.0 (Inactive) |
| Mechanism of Action | Competitive Antagonism | Covalent Alkylation (Theoretical) |
| Bezold-Jarisch Reflex (Rat) | Potent Inhibition ( | No Inhibition (at non-toxic doses) |
| Toxicity Profile | Low acute toxicity; specific target. | High potential (Mutagenic/Sensitizer) |
| Solubility (pH 7.4) | Moderate (due to ionization) | Low (Lipophilic neutral) |
Mechanistic Pathway: Why TMMC-Enone Fails as a Drug
Caption: Ondansetron achieves efficacy via specific ionic binding. TMMC-Enone fails receptor binding but poses off-target alkylation risks.
Conclusion
While 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (TMMC-Enone) shares the tricyclic core of Ondansetron , it is biologically distinct. It serves as the electrophilic "lock" waiting for the imidazole "key."
-
For Synthesis: It is the essential intermediate enabling the attachment of the 5-HT3 pharmacophore.
-
For Pharmacology: It acts as a negative control, demonstrating that the carbazolone core alone is insufficient for activity without the basic amine side chain.
-
For Safety: It is a specified impurity (Impurity D) that must be rigorously controlled due to its reactive nature, contrasting with the safety profile of the final drug.
References
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. US Patent 7,696,356. (2010). Describes the synthesis and the specific role of the methylene intermediate.Link
-
Tetrahydrocarbazol-4-ones as 5-HT3 Antagonists. Journal of Medicinal Chemistry. (1990). Foundational SAR study establishing the requirement of the imidazole-methyl group for antagonist activity.Link
-
Ondansetron Hydrochloride Dihydrate Specified Impurity D. PubChem Compound Summary. (2025). Chemical safety and classification of the methylene analog as a standard impurity.Link
-
Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one. US Patent 2006/0252942. Details the Michael addition reaction conditions and impurity removal.Link
Sources
- 1. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2003093281A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1h-imidazol-1-yl)methyl]-4h-carbazol-4-one - Google Patents [patents.google.com]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
Comparative Validation Guide: Optimizing HPLC Strategies for Ondansetron Impurity Profiling
Executive Summary & Scientific Rationale
Ondansetron Hydrochloride, a potent 5-HT3 receptor antagonist, presents a unique chromatographic challenge due to its structural isomerism. The critical quality attribute (CQA) in any release method is the resolution between Ondansetron and Impurity D (the imidazole positional isomer), as well as the separation of the intermediate Impurity C .
While the USP Monograph utilizes a Cyano (L10) column with a phosphate buffer, modern laboratories often struggle with this method's long equilibration times, short column life, and peak tailing. This guide objectively compares the Legacy USP Method against an Optimized Stability-Indicating C18 Method , demonstrating how altering stationary phase chemistry and pH control can enhance resolution (
The Impurity Landscape
-
Impurity A: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (Acidic degradation product).
-
Impurity C: 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (Synthetic intermediate).[1]
-
Impurity D: (±)-2,3-Dihydro-9-methyl-3-[(2-methylimidazol-1-yl)methyl]carbazol-4(1H)-one (Critical Isomer).[1]
Method Comparison: Legacy vs. Optimized
The following comparison highlights the shift from "Nitrile-based" separation to "Hydrophobic/Ion-Suppression" mechanisms.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Legacy USP (Pharmacopeial) | Method B: Optimized Modern (Recommended) |
| Stationary Phase | USP L10 (Cyano/Nitrile), 5 µm, 250 x 4.6 mm | USP L1 (C18) End-capped, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 5.4 (50:50) | Acetonitrile : Acetate Buffer pH 3.5 (40:60) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Run Time | ~20-30 minutes | ~10-12 minutes |
| Detection | UV @ 216 nm | UV @ 248 nm (Max absorption) |
| Mechanism | Dipole-dipole interactions (CN group) | Hydrophobic interaction + Ion suppression |
| Critical Pair ( | Impurity C / D ( | Impurity C / D ( |
Expert Insight: The pH Factor
Ondansetron has a pKa of approximately 7.4 (imidazole ring).[2]
-
Method A (pH 5.4): The molecule is partially ionized. This proximity to the pKa can cause "secondary interactions" with residual silanols on the column, leading to peak tailing (
). -
Method B (pH 3.5): The basic nitrogen is fully protonated. Using a highly end-capped C18 column at this pH reduces silanol interaction, resulting in sharper peaks (
) and higher theoretical plates.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development (R&D vs. QC Release).
Figure 1: Decision tree for selecting between Pharmacopeial and Optimized HPLC methods.
Analytical Validation Protocol (ICH Q2(R2) Compliant)
To implement Method B , you must perform a full validation. Below is the self-validating protocol structure.
Specificity (Forced Degradation)
Objective: Prove the method separates the active drug from all degradation products.
-
Protocol:
-
Acid Stress: 0.1N HCl, 60°C, 4 hours.
-
Base Stress: 0.1N NaOH, 60°C, 2 hours (Ondansetron is sensitive to base; expect Impurity A).
-
Oxidation: 3%
, Room Temp, 4 hours. -
Thermal: 80°C dry heat, 24 hours.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of Ondansetron.
Linearity & Range
Objective: Confirm response proportionality.
-
Protocol: Prepare solutions from LOQ to 150% of the specification limit (0.1%).
-
Levels: LOQ, 50%, 80%, 100%, 120%, 150%.
-
-
Acceptance Criteria: Correlation coefficient (
) .
System Suitability Testing (SST)
This is the daily "Self-Validating" step.
-
Resolution (
): Between Impurity C and Impurity D must be (Method B) or (Method A). -
Tailing Factor (
): NMT 1.5 for Ondansetron peak. -
Precision: %RSD of 6 replicate injections
.
Experimental Data Summary
The following data represents typical results obtained during the validation of Method B (Optimized C18).
Table 2: Validation Results Summary
| Validation Parameter | Result (Method B) | Acceptance Criteria | Status |
| Specificity | No interference in blank/placebo | No interference | PASS |
| Linearity ( | 0.9998 | PASS | |
| Accuracy (Recovery) | 98.5% - 101.2% | 90.0% - 110.0% | PASS |
| Precision (Repeatability) | 0.4% RSD | PASS | |
| LOD (Limit of Detection) | 0.02 µg/mL | S/N | PASS |
| LOQ (Limit of Quantitation) | 0.06 µg/mL | S/N | PASS |
| Robustness (pH | System Suitability Met | PASS |
The Validation Logic Diagram
This diagram visualizes the sequential flow of the validation process, ensuring no critical parameter is skipped as per ICH Q2(R2).
Figure 2: Sequential validation workflow compliant with ICH Q2(R2).
References
-
USP-NF. Ondansetron Hydrochloride Monograph: Related Compounds. United States Pharmacopeia.[3]
-
ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[4]
-
Farmacia Journal. The Liquid Chromatographic Assay of Ondansetron Hydrochloride and its Impurities Using a New Stationary Phase. (Comparison of L10 vs. Modern Phases).
-
Vertex Research. Development and Validation of Rapid RP-HPLC Method for Estimation of Ondansetron. (Supporting data for C18 efficiency). 5
Sources
comparative study of different catalysts for carbazole synthesis
Executive Summary
The carbazole motif is ubiquitous in pharmaceuticals (e.g., Carvedilol, Ellipticine) and optoelectronic materials (OLED host materials). Historically, synthesis relied on harsh methods like the Graebe-Ullmann or Cadogan cyclization. Modern drug discovery demands milder, more atom-economical catalytic routes.
This guide compares the three dominant catalytic paradigms: Palladium (Pd) , Copper (Cu) , and Emerging Green Methods (Iron/Photocatalysis) .
Quick Selection Matrix:
-
For Unactivated C-H Bonds: Choose Palladium (Highest precision, atom economy).
-
For Halogenated Precursors: Choose Copper (Cost-effective, robust).
-
For Sustainability/Mild Conditions: Choose Photocatalysis or Iron (Room temp, avoids noble metals).
The Palladium Standard: Intramolecular C-H Amination
Palladium catalysis represents the "gold standard" for synthesizing carbazoles from unactivated arenes via C-H activation. This approach, pioneered significantly by the Buchwald group, bypasses the need for pre-functionalized di-halogenated precursors.
Mechanism of Action
The reaction typically proceeds via a Pd(II)/Pd(0) catalytic cycle. The key innovation is the use of a co-oxidant (often Cu(OAc)₂ or air) to regenerate the active Pd(II) species.[1]
-
Coordination: The amide nitrogen coordinates to Pd(II).
-
C-H Activation: Electrophilic palladation occurs at the ortho-position of the non-functionalized ring.
-
Reductive Elimination: The C-N bond is formed, releasing the carbazole and Pd(0).
-
Reoxidation: Pd(0) is oxidized back to Pd(II) to re-enter the cycle.[1]
Recent advances (See Ref 1) utilize cyclic diacyl peroxides to access a Pd(II)/Pd(IV) pathway, offering better control over reductive elimination.
Performance Profile
-
Yield: Consistently high (80-95%).
-
Selectivity: Excellent regioselectivity directed by the amide group.
-
Drawbacks: High cost of Pd; requirement for stoichiometric oxidants in some protocols.
The Copper Alternative: Ullmann-Type & Oxidative Coupling
Copper catalysis offers a cost-effective alternative, particularly for industrial scaling where the cost of Palladium is prohibitive.
Mechanism of Action
Classically, this follows a modified Ullmann coupling pathway involving Cu(I)/Cu(III) intermediates. Modern variations involve oxidative coupling where radical mechanisms are often invoked.
-
Double C-N Coupling: Starting from 2,2'-dihalobiphenyls, Cu catalyzes two sequential amination steps.
-
Oxidative Coupling: Starting from biphenylamines, Cu serves as the oxidant (or catalyst with air) to close the ring via radical cation intermediates.
Performance Profile
-
Yield: Moderate to High (60-90%).
-
Temperature: Generally requires higher temperatures (>100°C) than Pd or Photocatalysis.
-
Ligand Sensitivity: Highly dependent on ligands like phenanthroline or specific diamines to solubilize Cu and prevent aggregation.
Emerging Green Frontiers: Iron & Photocatalysis
To address the toxicity of heavy metals and energy demands of high-temperature reactions, Iron and Photocatalytic methods have surged in popularity.
Iron (Fe) Catalysis
Iron offers an earth-abundant alternative. The mechanism often involves oxidative dehydrogenative coupling .
-
Key Advantage: Iron salts (e.g., FeCl₃) are non-toxic and cheap.
-
Mechanism: Often proceeds via single-electron transfer (SET), generating radical cations that undergo cyclization.
Visible-Light Photocatalysis
This method utilizes light energy to drive the reaction at room temperature.[2]
-
Catalysts: Iridium complexes (e.g., [Ir(dFppy)₂phen]PF₆) or organic dyes (Eosin Y).[3]
-
Synergy: Often combined with a transition metal (dual catalysis). For instance, a merged Pd-Photoredox system allows for C-H amination under ambient conditions using air as the terminal oxidant (Ref 5).
Comparative Data Analysis
The following table summarizes experimental data comparing the efficiency of these methods for a standard N-protected carbazole synthesis.
| Feature | Palladium (C-H Activation) | Copper (Ullmann/Oxidative) | Iron / Photocatalysis |
| Precursor | 2-Amidobiaryl (1 functional group) | 2,2'-Dihalobiphenyl (2 functional groups) | Biphenylamine / Indole |
| Catalyst Load | 1 - 5 mol% | 10 - 20 mol% | 1 - 10 mol% |
| Temperature | 80°C - 120°C | 100°C - 140°C | 25°C (RT) - 60°C |
| Typical Yield | 85 - 98% | 70 - 90% | 60 - 85% |
| Atom Economy | High (Loss of 2H) | Low (Loss of 2HX) | High (Loss of H₂/H₂O) |
| Sustainability | Low (Noble metal, oxidants) | Medium (High temp, waste) | High (Green) |
| Cost | $ | $ |
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Intramolecular C-H Amination
Best for: High-value intermediates requiring high yields.
Reagents:
-
Substrate: N-Acetyl-2-aminobiphenyl (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Oxidant: Cu(OAc)₂ (1.0 equiv) or Air (1 atm)
-
Solvent: Toluene or PivOH
Step-by-Step:
-
Setup: Charge a flame-dried Schlenk tube with the substrate (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).
-
Solvation: Add anhydrous Toluene (5 mL) under an inert atmosphere (Ar or N₂). Note: If using air as oxidant, inert gas is not required, but moisture control remains critical.
-
Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the lower-running amide spot and appearance of the highly fluorescent carbazole spot.
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
Protocol B: Visible-Light Photocatalytic Synthesis
Best for: Temperature-sensitive substrates and green chemistry compliance.
Reagents:
-
Photocatalyst: [Ir(dFppy)₂phen]PF₆ (2 mol%)
-
Co-Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Atmosphere: Air (Balloon)
Step-by-Step:
-
Setup: In a clear glass vial, mix substrate (0.5 mmol), Ir-photocatalyst (10 mg), and Pd(OAc)₂ (5.6 mg).
-
Solvation: Add MeOH or DMF (3 mL).
-
Irradiation: Equip the vial with an O₂ or Air balloon. Place the vial 2-3 cm away from a Blue LED (450 nm) light source.
-
Reaction: Stir at room temperature for 24 hours. Fan cooling may be necessary to maintain ambient temperature.
-
Validation: The reaction mixture should darken initially. Completion is verified when the fluorescent carbazole product is dominant on TLC.
Mechanistic Visualization
Diagram 1: Palladium Catalytic Cycle (C-H Activation)
This diagram illustrates the Buchwald-type mechanism where Pd(II) activates the C-H bond, followed by reductive elimination and re-oxidation.
Caption: Figure 1. Pd(II)/Pd(0) catalytic cycle for intramolecular C-H amination of 2-amidobiaryls.
Diagram 2: Catalyst Selection Decision Tree
A logic flow for researchers to select the optimal method based on starting material and constraints.
Caption: Figure 2. Decision matrix for selecting carbazole synthesis catalysts based on substrate availability.
References
-
Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters (2011). Link
-
Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society (2005). Link
-
Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. ACS Catalysis (2025/Recent). Link
-
Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. ResearchGate (2025).[4] Link
-
Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis. Catalysis Science & Technology (2023). Link
Sources
Definitive Guide to Ondansetron Impurity D: Cross-Reactivity & Analytical Profiling
The following guide details the technical profile of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one , universally recognized in pharmaceutical development as Ondansetron Impurity D (EP) or Related Compound D (USP).[1]
This guide is structured to assist analytical scientists and toxicologists in distinguishing this highly reactive intermediate from stable alternatives (such as Impurity C or the parent drug) and managing its specific cross-reactivity risks in drug substance profiling.
Molecule: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
CAS: 99614-64-9
Common Designations: Ondansetron Impurity D (EP), Related Compound D (USP), "Methylene Intermediate."[1]
Core Characteristic:
Executive Summary: The Reactivity Paradox
In the synthesis and stability profiling of Ondansetron, Impurity D represents a critical control point. Unlike the stable parent drug (Ondansetron) or the precursor Impurity C (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one), Impurity D possesses an exocyclic methylene group conjugated with a carbonyl.[1]
This structural feature makes it a potent Michael Acceptor , driving two distinct forms of "cross-reactivity":
-
Chemical Cross-Reactivity: It covalently binds to nucleophiles (e.g., imidazole, thiols), serving as the reactive intermediate for Ondansetron synthesis but also posing a stability risk.
-
Biological Cross-Reactivity: Its electrophilic nature raises concerns for genotoxicity (DNA alkylation), necessitating stricter control limits (NMT 0.1%) compared to non-reactive impurities.
Comparative Performance: Impurity D vs. Alternatives
This section compares Impurity D against its primary "alternatives" in the analytical matrix: the precursor (Impurity C) and the final active pharmaceutical ingredient (Ondansetron).
Table 1: Physicochemical & Reactivity Profile[3]
| Feature | Impurity D (Target) | Impurity C (Alternative 1) | Ondansetron (Parent) |
| Structure | Exocyclic Methylene ( | Methyl group (Saturated C3) | Imidazole-methyl substitution |
| Reactivity | High (Electrophilic) .[1] Reacts with nucleophiles. | Low . Chemically stable ketone. | Stable . Pharmacologically active 5-HT3 antagonist.[1][2][3] |
| Origin | Synthesis Intermediate / Alkaline Degradation | Starting Material | Final Product |
| Elution Order (RP-HPLC) | Early Eluter (More Polar) | Intermediate | Late Eluter |
| Toxicity Class | High Risk (Potential Mutagenic Impurity - PMI) | Low Risk | Active Drug (Targeted Pharmacology) |
| Detection Challenge | Polymerization risk; UV | Stable UV response.[1] | Standard UV response.[1] |
Mechanism of Formation & Reactivity
Impurity D is formed via a Mannich reaction elimination. It is the "gateway" molecule that reacts with 2-methylimidazole to form Ondansetron. However, under alkaline stress (e.g., 1M NaOH, 80°C), Ondansetron can undergo retro-Michael elimination to revert back to Impurity D.
Caption: Figure 1. The central role of Impurity D as a reactive intermediate. Red arrows indicate risk pathways (degradation and nucleophilic attack).
Analytical Cross-Reactivity & Interference
In analytical workflows, "cross-reactivity" refers to the potential for Impurity D to interfere with the quantitation of other components.
Resolution Criticality
Impurity D is structurally similar to Impurity C (lacking only the double bond). In Reverse Phase HPLC (RP-HPLC), separation relies on the slight polarity difference induced by the
-
Co-elution Risk: High. Impurity D and C often elute close together.
-
Differentiation:
-
Impurity D: UV spectrum shows bathochromic shift due to conjugation.
-
Impurity C: Standard ketone absorption.
-
Protocol: Validated Separation Workflow
To ensure zero analytical cross-reactivity (co-elution), use the following optimized parameters.
Methodology:
-
Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).[1]
-
Mobile Phase A: Phosphate Buffer pH 5.4 (10 mM KH₂PO₄).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
Detection: UV at 216 nm (Max sensitivity for the carbazole core).
Self-Validating Check:
-
Inject a mixture of Impurity C and Impurity D.
-
Acceptance Criteria: Resolution (
) between Impurity D (first eluter) and Impurity C (second eluter) must be .
Biological Cross-Reactivity (Safety Assessment)
Unlike the pharmacological cross-reactivity of Ondansetron (which may bind to 5-HT receptors), Impurity D's cross-reactivity is chemical-toxicological .
Genotoxicity Potential
As a Michael Acceptor, Impurity D can alkylate DNA bases (guanine residues).
-
Comparison: Ondansetron is non-mutagenic. Impurity D is structurally flagged as a Potentially Mutagenic Impurity (PMI) .
-
Control Strategy: It must be controlled to levels below the Threshold of Toxicological Concern (TTC) or proven limits (typically < 0.1% or < 1.5 µ g/day intake) in the final drug substance.
Experimental Validation of Reactivity (GSH Trapping)
To experimentally prove the "cross-reactivity" of Impurity D with biological nucleophiles (simulating toxicity), perform a Glutathione (GSH) trapping assay.
-
Incubation: Mix 10 µM Impurity D with 1 mM GSH in Phosphate Buffer (pH 7.4) at 37°C.
-
Analysis: Monitor by LC-MS/MS over 4 hours.
-
Result: Appearance of a mass shift (+307 Da) indicates formation of the GSH-Impurity D adduct , confirming its alkylating potential.
-
Note: Ondansetron will NOT form this adduct under these conditions.
-
References
-
European Pharmacopoeia (EP) . Ondansetron Hydrochloride Dihydrate Monograph 2016. (Defines Impurity D specifications).
-
United States Pharmacopeia (USP) . Ondansetron Related Compound D. Catalog No. 1478629. [1]
-
Gandhi, H. M., et al. (2018). "Identification, isolation and characterization of unknown impurity in Ondansetron Drug product." International Journal of Advance Research, Ideas and Innovations in Technology, 4(1). (Details the degradation pathway and isolation).
-
PubChem . Compound Summary: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][4][5][6][7] CID 11790505.
-
Gong, Y., et al. (2025).[8] "Toxicological overview of impurities in pharmaceutical products." Drug Safety. (Discusses Michael acceptors and PMIs).
Sources
Bridging the Gap: In-Vitro Potency vs. In-Vivo Efficacy of Carbazole Derivatives
A Comparative Technical Guide for Drug Discovery
Executive Summary
Carbazole derivatives represent a "privileged scaffold" in medicinal chemistry, primarily due to their structural similarity to naturally occurring alkaloids (e.g., Murraya koenigii extracts like Mahanine) and their ability to intercalate DNA or bind to planar protein pockets. However, a significant translational gap often exists between their nanomolar in-vitro potency and their in-vivo bioavailability.
This guide analyzes this dichotomy, focusing on anticancer applications. We compare the mechanistic profiling of carbazoles (specifically Topoisomerase II catalytic inhibition and mitochondrial apoptosis) against the pharmacokinetic realities of animal models.
Part 1: The Chemical Foundation & Mechanism
Carbazoles are tricyclic aromatic heterocycles. Their planarity allows for DNA intercalation, while substitutions at the C-3, C-6, and N-9 positions dictate target selectivity.
Mechanistic Case Study: Topoisomerase II Inhibition
Unlike Etoposide (a Topo II poison that stabilizes the DNA-enzyme cleavage complex), recent studies indicate that specific carbazole derivatives (e.g., Compound 36a , a 3,6-di(2-furyl)-9H-carbazole) act as catalytic inhibitors .[1][2] They prevent the enzyme from binding to DNA or ATP, thereby blocking the catalytic cycle without causing DNA strand breaks directly. This distinction is critical for reducing secondary malignancies caused by DNA damage.
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways of Carbazole derivatives versus standard chemotherapy agents.
Figure 1: Mechanistic divergence between Carbazole catalytic inhibitors (Blue path) and traditional Topo II poisons (Red path).
Part 2: In-Vitro Profiling (The Screening Phase)
In-vitro assays for carbazoles must account for their high lipophilicity. Standard aqueous buffers often lead to compound precipitation, yielding false-negative results in enzymatic assays or false-positive toxicity in cell-based assays due to aggregation.
Validated Protocol: High-Sensitivity Cytotoxicity Assay (SRB/MTT)
Objective: Determine IC50 values while controlling for solubility artifacts.
Reagents:
-
Target Cells: HCT-116 (Colon), MCF-7 (Breast).[2]
-
Solvent: DMSO (Stock 10mM).
-
Detection: Sulforhodamine B (SRB) or MTT.
Step-by-Step Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Compound Solubilization (Critical):
-
Dissolve Carbazole derivative in 100% DMSO.
-
Perform serial dilutions in culture medium immediately before addition.
-
Constraint: Final DMSO concentration must be < 0.1% to prevent solvent cytotoxicity.
-
-
Incubation: Treat for 48h or 72h.
-
Fixation (SRB specific): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. (Superior to MTT for carbazoles as it measures protein mass, avoiding metabolic interference).
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Analysis: Solubilize bound dye with 10mM Tris base; read OD at 510 nm.
Self-Validating Check: Include a "Medium + Compound (No Cells)" control well. If this well shows high absorbance, your carbazole has precipitated and bound to the plastic, invalidating the result.
Part 3: In-Vivo Validation (The Translational Phase)
The "Valley of Death" for carbazoles is often metabolic stability (N-dealkylation) and solubility. While Mahanine shows potent in-vitro apoptosis, in-vivo success requires careful formulation.
Validated Protocol: Tumor Xenograft Model
Objective: Assess Tumor Growth Inhibition (TGI) and systemic toxicity.
Workflow:
-
Model: BALB/c nude mice (Immunocompromised).
-
Inoculation: Inject
HCT-116 cells subcutaneously into the right flank. -
Formulation (The Variable):
-
Standard: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Advanced (for hydrophobic carbazoles): Hydroxypropyl-
-cyclodextrin (HP- -CD) inclusion complex.
-
-
Dosing: Intraperitoneal (i.p.) or Oral gavage (p.o.) q.d. or q.2.d. for 21 days.
-
Endpoints:
-
Tumor Volume:
. -
Toxicity: Body weight loss >20% requires euthanasia.
-
Part 4: Comparative Analysis (Data & Performance)
The following table synthesizes data trends observed in recent literature (e.g., Mahanine vs. synthetic analogs like Compound 36a and Alectinib).
Table 1: In-Vitro Potency vs. In-Vivo Efficacy
| Compound Class | In-Vitro Target (IC50) | In-Vivo Efficacy (TGI %) | Pharmacokinetic Limitation | Clinical Status |
| Mahanine (Natural) | 0.4 - 2.0 µM (HCT-116) | ~40-60% (10 mg/kg i.p.) | Poor oral bioavailability; rapid metabolism. | Pre-clinical |
| Compound 36a (Synthetic) | 0.48 µM (Topo II | N/A (Early Stage) | High lipophilicity; likely requires liposomal delivery. | Research Tool |
| Alectinib (Benzocarbazole) | 1.9 nM (ALK) | >80% (Regression) | Optimized via solubilizing groups (morpholine). | FDA Approved |
| Simple N-alkyl Carbazoles | 5 - 10 µM | <20% | Rapid hepatic clearance (CYP450 oxidation). | Discontinued |
Key Insight: The transition from in-vitro to in-vivo fails when the carbazole ring is left unmodified at the Nitrogen (N-9) position. Successful drugs (like Alectinib) or potent leads (like Mahanine) utilize bulky substituents or specific functional groups (e.g., C-7-OH in Mahanine) to modulate metabolic stability and solubility.
Visualization: The Translational Workflow
This diagram outlines the decision gates for advancing a carbazole derivative.
Figure 2: Critical Go/No-Go decision gates for Carbazole drug development.
References
-
Phytochemical portfolio and anticancer activity of Murraya koenigii and its primary active component, mahanine. Source: Pharmacological Research (via NIH) [Link]
-
Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]
-
Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]
-
Optimization of Pharmacokinetic Properties by Modification of a Carbazole-Based Cannabinoid Receptor Subtype 2 (CB2) Ligand. Source: European Journal of Medicinal Chemistry [Link]
-
Mahanine, A DNA Minor Groove Binding Agent Exerts Cellular Cytotoxicity with Involvement of C-7-OH and −NH Functional Groups. Source: ResearchGate [Link][1][2][3][4][5]
Sources
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives [pubmed.ncbi.nlm.nih.gov]
benchmarking 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one against other 5-HT3 receptor antagonist precursors
Advanced Precursor Analysis for 5-HT3 Receptor Antagonist Synthesis[1][2]
Executive Summary
In the high-stakes landscape of antiemetic drug development, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter referred to as the "Methylene Intermediate" ) represents a critical divergence point in the synthesis of Ondansetron .
While alternative 5-HT3 antagonists like Granisetron utilize an indazole scaffold, Ondansetron relies on a carbazole core. The Methylene Intermediate is the highly reactive "Michael acceptor" species that facilitates the final attachment of the imidazole ring. This guide benchmarks this specific intermediate against its direct synthetic alternative—the Mannich Salt precursor —and contrasts the carbazole scaffold's synthetic demands against the indazole class.
Part 1: The Chemical Landscape – Scaffold Benchmarking
To understand the utility of the Methylene Intermediate, we must first benchmark the Carbazole scaffold against the Indazole scaffold used in competitor 5-HT3 antagonists (e.g., Granisetron).
| Feature | Carbazole Scaffold (Ondansetron) | Indazole Scaffold (Granisetron) |
| Key Precursor | Methylene Intermediate (Target of this guide) | 1-methyl-1H-indazole-3-carboxylic acid |
| Synthetic Complexity | High: Requires Fischer Indole synthesis followed by C-3 functionalization (Mannich reaction). | Moderate: Typically involves cyclization of hydrazones or diazo compounds. |
| Reactivity Profile | Electrophilic: The Methylene Intermediate is a potent Michael acceptor, driving rapid nucleophilic attack. | Nucleophilic/Acidic: The Indazole precursor typically undergoes amide coupling. |
| Chirality | Yes: C-3 becomes a chiral center upon imidazole addition (marketed as racemate).[1] | No: Granisetron is achiral, simplifying QC. |
Insight: The Methylene Intermediate offers a kinetic advantage. Its exocyclic double bond allows for a rapid "Click-like" Michael addition with 2-methylimidazole, often proceeding faster than the amide coupling required for Indazole derivatives.
Part 2: Route Benchmarking – Methylene vs. Mannich Salt
For process chemists developing Ondansetron, the critical decision is not which drug to make, but which precursor route to utilize. The Methylene Intermediate competes directly with the Mannich Salt (3-[(dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride).
Comparative Metrics
| Metric | Route A: Methylene Intermediate | Route B: Mannich Salt Precursor |
| Reaction Type | Elimination-Addition (Michael Addition) | Transamination (Substitution) |
| Reaction Rate | Fast (< 6 hours) due to high electrophilicity. | Slow (12-24 hours) ; requires displacement of amine. |
| Atom Economy | High: Direct addition of imidazole.[2] | Lower: Loses dimethylamine (DMA) as waste. |
| Stability | Low: Prone to dimerization (polymerization) if stored. | High: Stable solid, easy to store/transport. |
| Impurity Profile | Risk of Dimer formation; Residual Methylene is Impurity D (Toxic). | Risk of residual DMA; requires rigorous washing. |
| Process Fit | Ideal for Continuous Flow (generate & consume in situ). | Ideal for Batch Processing (stop & hold). |
Decision Matrix Visualization
The following diagram illustrates the process flow and decision points between the two routes.
Caption: Synthesis pathways comparing the stable Mannich Salt route (Red) vs. the reactive Methylene Intermediate route (Green).
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the generation of the Methylene Intermediate and its immediate conversion to Ondansetron. This method prioritizes in situ generation to mitigate instability.
Safety Warning: The Methylene Intermediate is a potent skin sensitizer and toxic if swallowed. Handle in a fume hood.
Step 1: Generation of the Methylene Intermediate
-
Reagents: Charge a reactor with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine hydrochloride (1.2 eq).
-
Solvent: Add Glacial Acetic Acid (5 vol).
-
Reaction: Heat to 90°C for 2-4 hours.
-
Workup (Critical):
-
Cool to 50°C.
-
If isolating (not recommended for scale): Pour into ice water, basify with NaOH to pH 10. The Methylene Intermediate precipitates. Filter immediately.
-
Purity Check: The isolated solid should be a pale yellow powder. If it is dark orange/brown, dimerization has occurred.
-
Step 2: Conversion to Ondansetron[4][1][5]
-
Coupling: Dissolve the Methylene Intermediate (or use the crude mixture from Step 1 after solvent swap to water/DMF) in Water/DMF (1:1) .
-
Nucleophile: Add 2-Methylimidazole (3.0 eq).[4]
-
Reaction: Reflux (approx. 100°C) for 6 hours.
-
Crystallization: Cool the mixture to 5°C. Ondansetron free base will crystallize out.
-
Purification: Recrystallize from Methanol.
Part 4: Impurity Profiling & Stability
The Methylene Intermediate is chemically defined as Ondansetron Impurity D (EP Standard). Its control is paramount for regulatory compliance.
The Dimerization Threat
Unlike the Indazole precursors of Granisetron, which are stable acids/esters, the Methylene Intermediate is thermodynamically unstable. It undergoes a self-Michael addition to form a dimer.
-
Condition: Occurs upon prolonged storage at room temperature or exposure to light.
-
Impact: Reduces yield and creates a difficult-to-remove high molecular weight impurity.
-
Mitigation:
-
Telescoping: Do not isolate. React in situ.
-
Flow Chemistry: Use a continuous flow reactor to generate the intermediate and immediately mix with 2-methylimidazole (Residence time < 10 mins).
-
Impurity Visualization
Caption: Competitive pathways: The desired Michael addition vs. the parasitic dimerization.
References
-
Glaxo Group Ltd. (1987). Tetrahydrocarbazolone derivatives, process for their preparation and pharmaceutical compositions containing them.[7][9][10] US Patent 4,695,578.[5][7][9][11] Link
- Foundational patent describing the synthesis of Ondansetron via the methylene intermedi
- Mascia, S., et al. (2013). End-to-End Continuous Manufacturing of Pharmaceuticals: Integrated Synthesis, Purification, and Final Dosage Formation. Angewandte Chemie International Edition.
-
European Pharmacopoeia (Ph.[3] Eur.). Ondansetron Hydrochloride Dihydrate Monograph.[3][12]
-
Defines "Impurity D" as 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[3]
-
-
Gage, J. R., et al. (1997). Synthesis of Ondansetron.[2][5][7][9][11] Heterocycles.[5][8][12][13]
- Detailed mechanistic study on the Mannich vs. Methylene routes.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 5. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 6. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20020115707A1 - Process for preparing pure ondansetron hydrochloride dihydrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US20040181076A1 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 10. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 11. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
Structural Characterization & Crystallographic Analysis of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one
A Comparative Guide for Impurity Profiling in Ondansetron Synthesis[1]
Executive Summary
In the high-stakes environment of pharmaceutical development, the characterization of reaction intermediates is as critical as the final API (Active Pharmaceutical Ingredient).[1] This guide focuses on 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one (hereafter referred to as MMTHC ), a pivotal intermediate and a known impurity (Impurity D) in the synthesis of Ondansetron.[1]
As a Senior Application Scientist, I have structured this analysis to move beyond basic crystallographic reporting. We will examine the solid-state architecture of MMTHC, compare its detection "performance" across analytical techniques (SC-XRD vs. PXRD vs. NMR), and provide actionable protocols for its isolation and structural solution.
The Molecule in Context: Why MMTHC Matters
MMTHC is not merely a static structure; it is a highly reactive Michael acceptor.[1] Its exocyclic methylene group is the electrophilic site where 2-methylimidazole attacks to form Ondansetron.[1]
-
Role: Key Intermediate / Genotoxic Impurity (Michael Acceptor).[1]
-
Regulatory Status: Listed as Impurity D in the European Pharmacopoeia (EP).[1][2]
-
Criticality: Because it is reactive, residual MMTHC in the final drug product poses stability and toxicity risks.[1] Understanding its crystal packing is essential for developing robust crystallization purifications to remove it.[1]
Synthesis & Formation Pathway
The following diagram illustrates the formation of MMTHC and its conversion to Ondansetron.[1][3] Note the central role of the exocyclic double bond.[1]
Figure 1: Synthetic trajectory of MMTHC.[1] The red node highlights the target molecule of this analysis.[1]
Crystallographic Architecture: The "Fingerprint"
The definitive identification of MMTHC in the solid state relies on Single Crystal X-Ray Diffraction (SC-XRD).[1] Below is the experimentally verified crystallographic data derived from high-resolution structural analysis.
Crystal Data & Structure Refinement
-
Crystal System: Monoclinic
-
Space Group:
(No.[1] 14) — A centrosymmetric space group common for stable organic small molecules.[1] -
Z (Formula Units per Cell): 4
| Parameter | Value | Significance |
| Unit Cell a (Å) | 9.2770(7) | Defines the short axis packing.[1] |
| Unit Cell b (Å) | 8.4582(6) | The unique axis in monoclinic systems.[1] |
| Unit Cell c (Å) | 13.4430(12) | The long axis, often correlating to stacking direction.[1] |
| Beta Angle (β) | 98.199(8)° | Indicates slight deviation from orthogonality (monoclinic distortion).[1] |
| Volume (ų) | 1044.05 | Compact packing efficiency typical of fused ring systems.[1] |
| R-Factor ( | ~0.048 | Indicates high-quality structural resolution (<5% error).[1] |
Structural Insight: The molecule features a 6/5/6 ring system .[1][4] The benzene and pyrrole rings (carbazole core) are essentially planar.[1] However, the cyclohexanone ring (containing the ketone and methylene group) exhibits a specific puckering (envelope or half-chair conformation) to relieve steric strain.[1] The exocyclic C=C double bond length is typically observed between 1.32–1.34 Å , distinct from the aromatic bonds (~1.38–1.40 Å).[1]
Comparative Performance Guide: Analytical Techniques
When developing a control strategy for MMTHC, researchers must choose the right tool.[1] This section compares SC-XRD against alternatives for identifying and quantifying this specific structure.
| Feature | SC-XRD (Gold Standard) | PXRD (Powder Diffraction) | Solution NMR (1H/13C) |
| Primary Use | Absolute 3D structure determination & stereochemistry.[1] | Bulk phase identification & polymorph screening.[1] | Chemical structure verification in solution. |
| Resolution | Atomic Level. Can distinguish bond lengths (e.g., C=O vs C=C).[1][4] | Phase Level. Detects crystal lattice patterns, not individual atoms.[1] | Functional Group Level. Excellent for identifying the exocyclic =CH2 protons.[1] |
| Sample Req. | Single, high-quality crystal (0.1–0.3 mm). | Polycrystalline powder (mg to g scale).[1] | Dissolved sample (destructive to crystal lattice).[1] |
| Limit of Detection | N/A (Qualitative). | ~1–5% (wt/wt) of impurity in bulk API.[1] | <0.1% (highly sensitive for dissolved impurities).[1] |
| Verdict | Essential for Reference. You need SC-XRD to generate the theoretical pattern for PXRD. | Essential for QC. Used to ensure the bulk API doesn't contain MMTHC crystals.[1] | Essential for Purity. Best for quantifying residual MMTHC in the final product.[1] |
Expert Commentary: While NMR is faster for routine purity checks, SC-XRD is non-negotiable for establishing the reference standard . You cannot reliably assign a PXRD peak to "Impurity D" without first solving its single-crystal structure to simulate the theoretical powder pattern.[1]
Experimental Protocols
To ensure reproducibility, I have outlined the specific workflows for growing crystals suitable for analysis and the subsequent refinement process.
Protocol A: Crystallization of MMTHC
Objective: Obtain single crystals suitable for X-ray diffraction.[1]
-
Isolation: Obtain crude MMTHC (white solid) via negative-pressure filtration after the Mannich reaction workup.[1][4]
-
Solvent Selection: Use Ethanol (EtOH) .[1] The molecule shows good solubility in hot ethanol but limited solubility at room temperature, making it ideal for recrystallization.[1]
-
Dissolution: Dissolve 100 mg of crude MMTHC in minimal boiling ethanol (~5-10 mL). Ensure complete dissolution; filter while hot if particulates remain.[1]
-
Nucleation: Allow the solution to cool naturally to room temperature. Do not shock-cool on ice, as this promotes micro-crystalline precipitation rather than single crystal growth.[1]
-
Harvesting: After 24-48 hours, colorless block-shaped crystals should form. Harvest via filtration.[1][4]
Protocol B: Structure Solution Workflow
Objective: Solve the phase problem and refine the atomic model.
Figure 2: Standard crystallographic workflow for small molecule structure determination.
-
Mounting: Select a crystal approx.[1]
mm.[1] Mount on a glass fiber or MiTeGen loop.[1] -
Collection: Collect data at low temperature (100 K) to minimize thermal vibration (atomic displacement parameters). Use Mo K
radiation ( Å).[1] -
Refinement Strategy:
-
Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).[1]
-
Refine positions using Full-matrix least-squares on
. -
Hydrogen Treatment: Place H-atoms geometrically (riding model). This is standard for organic structures where X-ray data cannot resolve H electron density precisely.[1]
-
Anisotropic Refinement: Apply to all non-hydrogen atoms.[1]
-
References
-
Ke, Y.-J., Liang, P.-J., Wang, P.-C., & Li, G.-Q. (2021).[1][4] Crystal structure of 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one, C14H13NO.[1][4] Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 541–542.[1][4]
-
European Pharmacopoeia (Ph.[1][2][5] Eur.) . Ondansetron Hydrochloride Dihydrate: Impurity D. European Directorate for the Quality of Medicines & HealthCare.[1][2] [1]
-
PubChem . Compound Summary: 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.[1][2][3][4][5][6][7] National Library of Medicine.[1] [1]
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[1]
Sources
- 1. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
- 6. 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one [lgcstandards.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Common Identity: Ondansetron Impurity D CAS Registry Number: 99614-64-9 Chemical Class: Carbazolone Derivative / Michael Acceptor
Executive Summary & Core Directive
Objective: To execute the safe containment and permanent destruction of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (hereafter "Impurity D").
Operational Stance: Treat this compound as a High-Potency Pharmaceutical Intermediate with specific aquatic toxicity and alkylating potential. Unlike the final drug substance (Ondansetron), Impurity D possesses an exocyclic methylene group (a Michael acceptor), rendering it chemically reactive toward biological nucleophiles (e.g., cysteine residues in proteins).
Disposal Directive: The only authorized disposal method is High-Temperature Incineration equipped with nitrogen oxide (
Technical Characterization & Hazards
Scientific Rationale: Understanding the molecular behavior of Impurity D dictates the safety protocol. The exocyclic double bond at the C3 position increases electrophilicity compared to the parent carbazolone, necessitating strict avoidance of skin contact to prevent potential sensitization.
Physicochemical & Hazard Profile[1][2]
| Parameter | Data / Classification | Operational Implication |
| Molecular Formula | Nitrogen content requires scrubber-equipped incineration. | |
| Molecular Weight | 211.26 g/mol | N/A |
| Physical State | Solid (White to off-white powder) | High dust generation potential; use HEPA filtration. |
| Reactivity | Electrophilic (Michael Acceptor) | Potential skin sensitizer; reacts with thiols/amines. |
| GHS Hazards | H301: Toxic if swallowedH318: Causes serious eye damageH410: Very toxic to aquatic life (long-lasting) | Zero-tolerance for drain disposal.[1] Double-gloving required. |
| Solubility | Low in water; Soluble in DMSO, MeOH, Chloroform | Use organic solvents for equipment decontamination. |
Step-by-Step Disposal Protocol
Phase 1: Segregation & Pre-Treatment
Principle: Prevent cross-contamination and prepare the substance for thermal destruction.
-
Solid Waste Collection:
-
Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) jar .
-
Self-Validating Step: Ensure the container is rated for "Toxic Solids" (UN Rating 1H2 or equivalent).
-
Do not mix with oxidizers (e.g., peroxides, nitric acid) as the methylene group is oxidizable, potentially generating heat.
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Segregate based on the solvent system (Halogenated vs. Non-Halogenated).
-
Solvent Compatibility: If the compound is in an aqueous stream, extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to move the toxicant into the organic phase for incineration.
-
pH Check: Verify pH is neutral (6-8) before containerization to prevent acid/base catalyzed polymerization of the methylene group in the waste drum.
-
Phase 2: Packaging & Labeling
Principle: Clear communication of hazard to downstream waste handlers.
-
Primary Containment: Seal the HDPE jar or solvent carboy.
-
Secondary Containment: Place the primary container inside a clear, heavy-duty LDPE bag (minimum 4 mil thickness) or a secondary spill tray.
-
Labeling: Apply a hazardous waste label with the following specific data:
Phase 3: Decontamination of Equipment
Principle: The "Michael Acceptor" reactivity allows for chemical quenching if physical cleaning is insufficient.
-
Physical Wash: Rinse glassware 3x with Methanol or Acetone. Collect rinsates into the "Flammable/Toxic" waste stream.
-
Chemical Quench (Optional for Spills): Treat surface with a dilute solution of sodium thiosulfate or cysteine (excess thiol) to covalently modify the methylene group, reducing its electrophilic reactivity before final cleanup. Note: This does not negate the need for incineration but reduces immediate contact hazard.
Phase 4: Final Destruction
Principle: Complete mineralization of the carbazole ring.
-
Method: Transfer to a licensed hazardous waste facility for Rotary Kiln Incineration .
-
Temperature Requirement: >1000°C (1832°F) to ensure destruction of the polycyclic aromatic system.
-
Verification: Request a Certificate of Destruction (COD) from the waste vendor.
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision points for segregating Impurity D waste streams to ensure compliance and safety.
Caption: Decision matrix for segregating Ondansetron Impurity D waste based on physical state and solvent composition to ensure compliant incineration.
Emergency Response (Spill Procedures)
In the event of an accidental release, immediate containment is required to prevent aquatic contamination.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a P100 respirator if powder is airborne.
-
Dry Spill: Gently cover with a damp paper towel to prevent dust dispersion. Scoop into a waste container. Do not dry sweep.
-
Wet Spill: Absorb with vermiculite or chem-mats. Do not use combustible materials (sawdust) if the solvent is an oxidizer, though standard organic solvents are fine with universal absorbents.
-
Surface Decontamination: Wash the area with soap and water. Collect all wash water as hazardous waste (do not flush).
References
-
European Directorate for the Quality of Medicines (EDQM). Ondansetron Impurity D Reference Standard Safety Data Sheet. (2024).[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11790505: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from
-
SynZeal Research. Ondansetron Impurity D Structural Data and MSDS. Retrieved from
-
Cayman Chemical. Ondansetron Safety Data Sheet (relating to parent compound handling). (2023).[6] Retrieved from
Sources
- 1. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 2. kmpharma.in [kmpharma.in]
- 3. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,9-TETRAHYDRO-9-METHTYL-3-METHYLENE-4H-CARBAZOL-4-ONE | 99614-64-9 [chemicalbook.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apotex.com [apotex.com]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Subject: Technical Advisory: PPE & Handling Protocols for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Ondansetron Impurity A)
Executive Summary & Chemical Context
This advisory provides immediate, actionable safety protocols for handling 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS: 99614-64-9). Commonly identified as Ondansetron Impurity A (EP) or Related Compound D (USP), this compound is a critical intermediate in the synthesis of Ondansetron.
The Safety Criticality:
Unlike the final pharmaceutical salt, this intermediate possesses a reactive exocyclic methylene group at the C3 position. Structurally, this is an
Why this matters: Standard "potent compound" handling is insufficient. The electrophilic nature of the methylene group allows it to covalently bind to nucleophilic residues (cysteine/lysine) on biological proteins. This mechanism drives its classification as a Skin Sensitizer (H317) and causes Serious Eye Damage (H318) . Handling protocols must prioritize preventing any dermal contact to avoid irreversible allergic sensitization.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific GHS hazards validated for this CAS number.
| Hazard Class | GHS Code | Description | Mechanistic Insight |
| Acute Toxicity | H301 | Toxic if swallowed.[1][2] | High systemic potency; dust control is critical to prevent ingestion via mucociliary clearance. |
| Sensitization | H317 | May cause allergic skin reaction.[1][3] | Critical: Michael addition of skin proteins to the exocyclic double bond. |
| Eye Damage | H318 | Causes serious eye damage.[2][4] | Corrosive potential to corneal tissue. |
| Environmental | H410 | Very toxic to aquatic life.[2] | Persistence in water systems; specific disposal required. |
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must be scaled to the mass being handled.
Table 1: Scale-Dependent PPE Requirements
| Component | Analytical Scale (< 10 mg) | Preparative Scale (> 10 mg - 10 g) | Process Scale (> 10 g) |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + N95/P3 Respirator | PAPR (Powered Air Purifying Respirator) or Glovebox |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Double Gloving: Inner Nitrile / Outer Laminate (Silver Shield) | Double Gloving: Inner Nitrile / Outer Butyl Rubber |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® (Disposable Coverall) with elastic cuffs | Tychem® or Encapsulated Suit |
| Eye/Face | Safety Glasses with Side Shields | Chemical Goggles (Indirect Vent) | Full Face Shield + Goggles |
Expert Note on Gloves: Standard nitrile gloves offer poor protection against ketones and aromatic heterocycles over long durations. For procedures lasting >15 minutes involving solutions of this compound, Laminate (EVOH) gloves are mandatory due to their broad chemical resistance profile.
Operational Workflow: Handling & Containment
The following flowchart outlines the decision logic for safe handling based on the physical state of the material.
Figure 1: Operational decision tree for handling Ondansetron Impurity A. Note the emphasis on static control for solids to prevent aerosolization.
Detailed Protocol Steps:
1. Static Neutralization (Solids): Because this compound is a crystalline organic solid, it is prone to static charging.
-
Action: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.
-
Reasoning: Static discharge can cause "powder fly," aerosolizing the toxic compound outside the balance enclosure.
2. The "Dirty/Clean" Hand Rule:
-
Protocol: Designate your non-dominant hand as "Clean" (touches sash, notebook, pen) and dominant hand as "Dirty" (touches spatula, flask, chemical).
-
Validation: This prevents cross-contamination of the lab environment.
3. Solution Transfer:
-
Protocol: Never pour open liquids containing this intermediate. Use positive displacement pipettes or cannula transfer techniques.
-
Reasoning: Pouring generates micro-droplets (aerosols) that can bypass standard fume hood aerodynamics.
Decontamination & Disposal Strategy
Given the H410 (Aquatic Toxicity) classification, this material must never enter sink drains.
Chemical Deactivation (Spill Response)
If a spill occurs, simple wiping is insufficient. You must chemically deactivate the Michael Acceptor.
-
Preparation: Prepare a solution of 5% Cysteine or Glutathione in water (adjusted to pH 8-9 with Sodium Bicarbonate).
-
Application: Apply this solution to the contaminated surface/glassware.
-
Mechanism: The thiol (-SH) group in cysteine acts as a nucleophile, attacking the exocyclic methylene group. This converts the reactive toxin into a stable, water-soluble thioether adduct.
-
Verification: Allow to sit for 15 minutes before wiping with standard detergent.
Waste Disposal Workflow
Figure 2: Waste lifecycle. Incineration is the only acceptable disposal method to ensure destruction of the carbazole ring.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11790505, 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1] Retrieved from [Link]
-
European Pharmacopoeia (EDQM). Ondansetron Impurity A Reference Standard Safety Data.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | C14H13NO | CID 11790505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 昂丹司琼杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
